Product packaging for 4-Methyl-3-nitropyridine hydrochloride(Cat. No.:CAS No. 856835-53-5)

4-Methyl-3-nitropyridine hydrochloride

Cat. No.: B1590557
CAS No.: 856835-53-5
M. Wt: 174.58 g/mol
InChI Key: YJYIFDJCITXAAZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B1590557 4-Methyl-3-nitropyridine hydrochloride CAS No. 856835-53-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitropyridine;hydrochloride
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InChI

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-7-4-6(5)8(9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIFDJCITXAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496830
Record name 4-Methyl-3-nitropyridine--hydrogen chloride (1/1)
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

856835-53-5
Record name Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1)
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Record name 4-Methyl-3-nitropyridine--hydrogen chloride (1/1)
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Record name Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1)
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Foundational & Exploratory

4-Methyl-3-nitropyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methyl-3-nitropyridine Hydrochloride

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized by researchers in the fields of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, featuring an electron-deficient pyridine ring substituted with a methyl and a nitro group, provides a versatile platform for constructing complex molecular targets. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications. We delve into the rationale behind experimental choices, provide validated protocols for its synthesis and key transformations, and present a detailed analysis of its physicochemical characteristics. This document is intended to serve as a technical resource for scientists and drug development professionals, enabling them to fully leverage the synthetic potential of this valuable building block.

Introduction to Substituted Nitropyridines

Pyridine-based ring systems are a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" in drug design due to their prevalence in FDA-approved therapeutics.[1] Among the vast landscape of pyridine derivatives, nitropyridines command special attention. The introduction of a strongly electron-withdrawing nitro group profoundly alters the electronic landscape of the pyridine ring, deactivating it towards electrophilic substitution while simultaneously activating it for nucleophilic attack. This altered reactivity makes nitropyridines powerful and versatile precursors for a wide array of functionalized heterocycles with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]

This compound emerges as a particularly useful intermediate within this class. The strategic placement of the methyl and nitro groups, combined with the enhanced aqueous solubility and stability conferred by hydrochloride salt formation, makes it an ideal starting material for multi-step synthetic campaigns aimed at producing novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The hydrochloride salt form of 4-methyl-3-nitropyridine presents distinct advantages over its free base, primarily in solubility and handling.

Compound Identification and Physical Data

The key identifiers and physical properties of this compound and its corresponding free base are summarized below.

PropertyThis compound4-Methyl-3-nitropyridine (Free Base)Reference(s)
IUPAC Name 4-methyl-3-nitropyridine;hydrochloride4-methyl-3-nitropyridine
Synonyms 3-Nitro-4-picoline hydrochloride3-Nitro-4-picoline
CAS Number 856835-53-55832-44-0[3]
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂[4][5]
Molecular Weight 174.58 g/mol 138.12 g/mol [2][5]
Appearance White to light yellow crystalline solidWhite to light yellow solid or liquid
Melting Point Not specified24-28 °C
Flash Point Not specified95.9 °C to 108.3 °C
Solubility Profile

Salt formation is a cornerstone strategy in pharmaceutical development to enhance the aqueous solubility of parent compounds. This principle is clearly demonstrated when comparing 4-methyl-3-nitropyridine to its hydrochloride salt. The ionic nature of the salt facilitates favorable interactions with polar solvents like water.

SolventThis compound4-Methyl-3-nitropyridine (Free Base)Reference(s)
Water High / CompletePoorly soluble (~2.54 mg/mL)[2]
Methanol SolubleGood solubility
Ethanol SolubleGood solubility
Stability

The stability of this compound is influenced by pH and temperature.

  • pH-Dependent Stability : The compound shows optimal stability in mildly acidic to neutral aqueous solutions. Under strongly acidic conditions (pH < 3), the pyridine nitrogen is fully protonated to the pyridinium cation, which is generally stable. However, in related chloronitropyridines, prolonged exposure to aqueous acid can lead to hydrolysis.[6]

  • Thermal Stability : While specific data for this compound is limited, related nitropyridines typically undergo thermal decomposition at temperatures exceeding 300°C, initiated by the degradation of the nitro group.

Spectroscopic Profile (of Free Base)

Spectroscopic data is crucial for reaction monitoring and quality control. The following data pertains to the free base, 4-methyl-3-nitropyridine.

TechniqueKey Data PointsReference(s)
¹³C NMR Spectra available in literature databases.[7]
GC-MS NIST library entry: 136027.[7]
IR Spectra FTIR spectra available in literature databases.[7]
Raman Spectra FT-Raman spectra available in literature databases.[7]

Synthesis and Purification

The most direct and common synthetic route to 4-methyl-3-nitropyridine originates from the commercially available precursor, 4-methylpyridine (also known as 4-picoline). The synthesis involves the regioselective nitration of the pyridine ring, followed by conversion to the hydrochloride salt to facilitate purification and improve handling characteristics.

Synthesis_Workflow Start 4-Methylpyridine (4-Picoline) Nitration 4-Methyl-3-nitropyridine (Free Base) Start->Nitration Nitration (e.g., N₂O₅, SO₂) Salt_Formation 4-Methyl-3-nitropyridine Hydrochloride Nitration->Salt_Formation HCl Treatment & Crystallization Reduction_Workflow Start 4-Methyl-3-nitropyridine Hydrochloride Product 3-Amino-4-methylpyridine Start->Product Reduction (e.g., H₂, Pd/C) SNAr_Mechanism cluster_0 SNAr Mechanism on an Activated Pyridine Ring Reactant Py-LG + Nu⁻ Intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactant->Intermediate Attack Product Py-Nu + LG⁻ Intermediate->Product Loss of LG

Sources

4-Methyl-3-nitropyridine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-nitropyridine Hydrochloride

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will integrate data from multiple state-of-the-art analytical techniques to build an unassailable structural confirmation.

Introduction and Physicochemical Profile

This compound (also known as 3-Nitro-4-picoline hydrochloride) is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its pyridine core, substituted with a methyl and a nitro group, offers unique reactivity for creating more complex molecules.[1] The hydrochloride salt form generally enhances water solubility, making it amenable to various reaction conditions and biological assays.[1][2]

Given its role as a key intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development. This guide outlines the integrated analytical strategy for its complete structural characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl)[1][2]
Molecular Weight ~174.59 g/mol [1][2]
CAS Number 856835-53-5[2]
Appearance White to light yellow solid or low melting point solid[3]
Melting Point 24-28°C (for the free base)[3]
Solubility Soluble in water[1][2]
Synonyms 3-Nitro-4-picoline hydrochloride[1]

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of an organic molecule is a process of assembling evidence. No single technique provides all the answers. Instead, we use a complementary suite of methods where the output of one technique validates and builds upon the others. The workflow is designed to confirm three key aspects: molecular formula , connectivity , and three-dimensional arrangement .

G cluster_start Initial Characterization cluster_connectivity Connectivity & Functional Groups cluster_spatial Definitive 3D Structure cluster_final Final Confirmation MS Mass Spectrometry (Confirms Molecular Weight) IR Infrared (IR) Spectroscopy (Identifies Functional Groups) MS->IR Provides Formula CONF Integrated Structural Confirmation MS->CONF Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Maps C-H Framework) IR->NMR Confirms Functional Groups NMR->CONF Defines Connectivity XRAY Single Crystal X-ray Crystallography (Determines Atomic Positions) XRAY->CONF Provides Absolute Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For this compound, we expect to see an ion corresponding to the protonated free base [M+H]⁺, as the HCl salt will typically dissociate in the ion source. High-resolution mass spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expected Results:

  • Free Base (C₆H₆N₂O₂): Molecular Weight = 138.0429 g/mol .[4]

  • Expected [M+H]⁺ Ion (HRMS): 139.0502 m/z.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₆H₇N₂O₂ for the protonated species). The measured mass should be within 5 ppm of the theoretical value.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For our target molecule, the most informative regions will be those corresponding to the nitro group, the aromatic pyridine ring, and C-H bonds.

Trustworthiness: The presence of strong, characteristic absorption bands for the nitro group serves as a critical self-validating data point. Their absence would immediately cast doubt on the proposed structure.

Table 2: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
Nitro (NO₂) Asymmetric Stretch ~1520 - 1560Strong, sharp absorption
Nitro (NO₂) Symmetric Stretch ~1340 - 1360Strong, sharp absorption
Aromatic C=C and C=N Stretch ~1400 - 1600Multiple medium to strong bands
Aromatic C-H Stretch > 3000Medium to weak bands
Aliphatic C-H Stretch (Methyl) ~2850 - 3000Medium to weak bands

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the characteristic peaks as listed in Table 2. The NIST WebBook provides reference spectra for the free base that can be used for comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The hydrochloride salt will protonate the pyridine nitrogen, which will influence the chemical shifts of the ring protons, typically shifting them downfield compared to the free base.

¹H NMR Predicted Spectrum (in D₂O or DMSO-d₆):

  • Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (~8.0-9.5 ppm).

    • H2 (proton ortho to N): Expected to be the most downfield, likely a singlet or narrow doublet.

    • H5 (proton meta to N): Expected to be a doublet.

    • H6 (proton ortho to N): Expected to be a doublet.

    • The coupling constants (J-values) between adjacent protons (H5-H6) will be crucial for confirming their positions.

  • Methyl Protons (3H): A sharp singlet at ~2.5-3.0 ppm. The integration of this peak relative to the aromatic protons should be 3:3 (or 1:1).

¹³C NMR Predicted Spectrum:

  • Pyridine Ring Carbons (5C): Five signals in the aromatic region (~120-160 ppm). The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.

  • Methyl Carbon (1C): One signal in the aliphatic region (~15-25 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using the residual solvent peak.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton in the molecule.

    • Assign the signals in the ¹³C spectrum based on chemical shifts and comparison to literature values for similar compounds.[6][7]

Caption: Predicted ¹H NMR assignments for 4-Methyl-3-nitropyridine.

Single Crystal X-ray Crystallography: The Definitive Structure

Authoritative Grounding: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial coordinates of each atom.[8][9] The resulting three-dimensional model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Trustworthiness: The process is self-validating through statistical figures of merit like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) indicates a highly reliable structure determination.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (The Critical Step): Growing diffraction-quality single crystals is often the most challenging part.

    • Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform) to near saturation.[11] Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Goal: Obtain a single, non-twinned crystal with dimensions of approximately 0.1-0.3 mm.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[8][9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit to the experimental data.[10]

Data Synthesis and Final Confirmation

The final step is to integrate the data from all techniques.

  • MS confirms the molecular formula C₆H₆N₂O₂ (as the free base).

  • IR confirms the presence of the key nitro and pyridine functional groups.

  • NMR confirms the carbon-hydrogen framework: a pyridine ring substituted with one methyl group and three protons, with relative positions established by coupling patterns.

This multi-faceted approach ensures the highest level of scientific rigor and provides an unambiguous structural elucidation of this compound.

Safety and Handling

4-Methyl-3-nitropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[12][13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
  • Ali, K. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-183.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Elsayed, M. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.
  • Purevsuren, B., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate.
  • Arshad, S., et al. (2015). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o932–o936.
  • Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(32), 22558-22571.
  • NIST. (n.d.). 4-Methyl-3-nitropyridine - Mass Spectrum. NIST Chemistry WebBook.
  • NIST. (n.d.). 4-Methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). 3-METHYL-4-NITROPYRIDINE-1-OXIDE.
  • LookChem. (n.d.). 3-Amino-4-methylpyridine.
  • PubChemLite. (n.d.). 4-methyl-3-nitropyridine (C6H6N2O2).
  • SpectraBase. (n.d.). 4-Methyl-3-nitropyridine - 13C NMR.
  • Gawinecki, R., Rasala, D., & Kucybala, Z. (1995). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 49(2), 75-79.
  • Wikipedia. (n.d.). X-ray crystallography.
  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine - IR Spectrum. NIST Chemistry WebBook.
  • Blow, D. (2002). X ray crystallography. Postgraduate Medical Journal, 78(926), 767–769.
  • Xiong, R.-G., et al. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1898.
  • Manivannan, R., et al. (2015). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 45, 147-151.
  • Kniess, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1017.

Sources

physical properties of 4-Methyl-3-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-3-nitropyridine hydrochloride is a pivotal chemical intermediate in the pharmaceutical and agrochemical sectors, serving as a versatile building block for the synthesis of complex molecular entities.[1] Its physical properties are critical determinants of its handling, formulation, stability, and reaction kinetics. This guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-3-nitropyridine HCl, offering a technical resource for researchers, chemists, and formulation scientists. The discussion integrates established data with the underlying scientific principles and outlines standardized protocols for empirical validation.

Introduction: The Significance of 4-Methyl-3-nitropyridine HCl

4-Methyl-3-nitropyridine, a substituted pyridine derivative, features a methyl group at the 4-position and a nitro group at the 3-position.[2] This specific arrangement of functional groups imparts distinct reactivity, making it a valuable precursor in the development of novel active pharmaceutical ingredients (APIs), particularly anti-inflammatory and antimicrobial agents.[1][2]

The hydrochloride salt form is of particular interest in drug development. The formation of a salt from a weakly basic parent compound, such as a pyridine derivative, is a common strategy to enhance aqueous solubility and improve bioavailability.[3][4] The protonation of the pyridine nitrogen by hydrochloric acid results in a more polar, ionic compound, which facilitates easier integration into aqueous formulations.[1][3] Understanding the physical characteristics of this salt is therefore paramount for its effective application.

structure_relationship Figure 1: Salt Formation FreeBase 4-Methyl-3-nitropyridine (Weakly Basic, Lower Water Solubility) Salt 4-Methyl-3-nitropyridine HCl (Ionic Salt, Enhanced Water Solubility) FreeBase->Salt Protonation of Pyridine Nitrogen HCl Hydrochloric Acid (Proton Donor) HCl->Salt Provides H+ and Cl- ions

Caption: Relationship between the free base and its HCl salt.

Chemical Identity and Core Physicochemical Data

Precise identification is the foundation of all chemical research. The properties of this compound are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties differ significantly.

Property4-Methyl-3-nitropyridine HCl4-Methyl-3-nitropyridine (Free Base)Source(s)
IUPAC Name 4-methyl-3-nitropyridin-1-ium chloride4-methyl-3-nitropyridine[3][5]
Synonyms 3-Nitro-4-picoline hydrochloride3-Nitro-4-picoline[1][5]
CAS Number 856835-53-5582-44-0[3][6]
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂[3][7]
Molecular Weight 174.58 g/mol 138.12 g/mol [3]
Appearance Data not widely published; expected to be a crystalline solidYellow to light brown solid; may exist as a low-melting solid or liquid[2][8]
Melting Point Data not widely published24-28°C or 63-66°C (conflicting reports)[2][8]
Boiling Point Not applicable (decomposes)~238°C[9]
Solubility Soluble in waterSlightly soluble in water; soluble in ethanol, ether[1][3][8]

Note on Melting Point Discrepancy: The melting point for the free base is reported with significant variation. The 24-28°C range is more frequently cited in technical data sheets.[2] This discrepancy may arise from differences in purity or the presence of different polymorphic forms. The melting point of the hydrochloride salt is not consistently reported in publicly available literature, necessitating empirical determination for any new batch.

In-Depth Analysis of Physical Properties

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity, identity, and crystalline structure.[10] For a pharmaceutical salt, a well-defined and sufficiently high melting point is often desirable for thermal stability during processing and storage.[4]

Causality and Field Insights: A low or broad melting range can indicate the presence of impurities, which depress and widen the melting transition according to the van't Hoff law.[11] For hydrochloride salts of APIs, thermal analysis can also reveal the loss of HCl gas at elevated temperatures, a phenomenon that must be characterized during pre-formulation studies.[12]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the preferred method for thermal analysis as it provides more information than traditional capillary methods, including the enthalpy of fusion and the detection of polymorphic transitions.[11][13]

dsc_workflow Figure 2: DSC Workflow for Melting Point Analysis A 1. Sample Preparation Accurately weigh 2-5 mg of 4-Methyl-3-nitropyridine HCl into an aluminum DSC pan. B 2. Hermetic Sealing Crimp a lid onto the pan to prevent sublimation or decomposition loss. A->B C 3. Instrument Setup Place sample pan and an empty reference pan into the DSC cell. B->C D 4. Thermal Program Equilibrate at 25°C. Heat at a constant rate (e.g., 10°C/min) under N₂ purge. C->D E 5. Data Acquisition Record heat flow vs. temperature. The melting event is an endothermic peak. D->E F 6. Analysis Determine Onset Temperature (Melting Point) and integrate peak area (Enthalpy of Fusion). E->F

Caption: Standard workflow for determining melting point via DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dried 4-Methyl-3-nitropyridine HCl sample into a clean aluminum pan.

  • Pan Sealing: Hermetically seal the pan to contain any potential off-gassing. Place an identical, empty sealed pan in the reference position.

  • Thermal Method: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melt.[14]

  • Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the heat of fusion.

Solubility

The primary driver for creating the hydrochloride salt of 4-Methyl-3-nitropyridine is to enhance its aqueous solubility.[3] This property is fundamental to its utility in pharmaceutical formulations and biochemical assays.

Causality and Field Insights: The ionic character of the salt allows for strong dipole-dipole interactions with water molecules, overcoming the crystal lattice energy and leading to dissolution.[3] However, the solubility of a salt can be complex and pH-dependent. At a certain pH, known as the pH of maximum solubility (pHmax), the solution is saturated with both the salt and the free base.[16] Exceeding this pH can cause the less soluble free base to precipitate, a phenomenon known as disproportionation.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A multi-faceted approach is necessary to fully characterize solubility.

  • Kinetic Solubility (Shake-Flask Method):

    • Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an excess of 4-Methyl-3-nitropyridine HCl to each vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[17]

    • Filter the suspensions to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH-Solubility Profile:

    • Repeat the shake-flask experiment across a range of pH values (e.g., pH 2 to pH 9).

    • Plot the measured solubility against the final equilibrium pH of the solution.

    • This profile is crucial for predicting the behavior of the compound in different physiological environments (e.g., stomach vs. intestine) and for avoiding precipitation upon dilution or pH change in formulations.

Spectroscopic Profile

Spectroscopic analysis provides an unequivocal fingerprint for the molecular structure, confirming identity and purity. While specific spectra for the HCl salt are not abundant in public databases, its features can be reliably predicted based on the known spectra of the free base and the principles of pyridine chemistry.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The protonation of the pyridine nitrogen atom by HCl causes a significant downfield shift (deshielding) of the adjacent ring protons.[18] This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.[18][19] The methyl group protons would also experience a slight downfield shift. The N-H proton itself may be observable, often as a broad signal.

  • ¹³C NMR: Similar to the proton signals, the carbon atoms in the pyridine ring, particularly those alpha to the nitrogen, will be shifted downfield upon protonation.

3.3.2. Infrared (IR) Spectroscopy

  • The IR spectrum of the HCl salt will show characteristic changes compared to the free base. Key features to look for include:

    • N-H Stretch: A broad absorption band typically appears in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibration.

    • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically seen in the 1400-1600 cm⁻¹ region, will shift to higher frequencies upon protonation due to the increased bond order and ring strain.

    • NO₂ Vibrations: The characteristic asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹) are expected to be present.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Recommended Storage: 4-Methyl-3-nitropyridine HCl should be stored at refrigerated temperatures (0-8°C).[1]

  • Stability Concerns:

    • Hygroscopicity: As a salt, it may be hygroscopic. It should be stored in a tightly sealed container in a dry environment.

    • Chemical Stability: While generally stable, substituted nitropyridines can be susceptible to hydrolysis under certain pH and temperature conditions. It is advisable to prepare aqueous solutions fresh and store them under refrigeration for short periods.[3]

Safety and Handling

Based on the data for the parent compound, 4-Methyl-3-nitropyridine HCl should be handled with appropriate precautions.

  • Hazards: The free base is classified as harmful if swallowed, a skin irritant, and a cause of serious eye damage. It may also cause respiratory irritation.[5] Similar precautions should be taken for the HCl salt.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical intermediate whose utility is greatly enhanced by its salt form. Its key physical properties—most notably its enhanced aqueous solubility—are direct consequences of the protonation of the pyridine nitrogen. While some specific data points like the melting point require empirical determination for each batch, a thorough understanding of its thermal behavior, solubility profile, and spectroscopic characteristics provides the necessary foundation for its successful application in research and development. This guide serves as a technical framework for scientists, enabling informed decisions in the handling, characterization, and formulation of this important compound.

References

  • Chem-Impex International. (n.d.). This compound.
  • Smolecule. (2023, August 16). This compound.
  • BLD Pharm. (n.d.). 4-Methyl-3-nitropyridine.
  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • ChemicalBook. (n.d.). 4-Methyl-3-Nitropyridine HCl.
  • SpectraBase. (n.d.). Pyridine hydrochloride.
  • ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7) 1H NMR spectrum.
  • Fung, E. Y., & Martin, S. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%). The Journal of Physical Chemistry, 81(19), 1833-1841.
  • TradeIndia. (n.d.). 4-Methyl-3-nitropyridine CAS 5832-44-0.
  • Pharmaceutical Technology. (2008, November 2). Salt Selection in Drug Development.
  • Medium. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
  • Al-Ghananeem, A. M. (2019).
  • ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1 H NMR.
  • Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
  • ResearchGate. (n.d.). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties.
  • Serajuddin, A. T. M. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 114(8), 2631-2642.
  • ResearchGate. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry.
  • Purdue e-Pubs. (n.d.). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.
  • ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.
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  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.
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An In-Depth Technical Guide to 4-Methyl-3-nitropyridine Hydrochloride (CAS: 5832-44-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

4-Methyl-3-nitropyridine hydrochloride, with the CAS number 5832-44-0, is a substituted pyridine derivative that has garnered significant attention in the realms of pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring functionalized with both a methyl and a nitro group, makes it a valuable intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances its water solubility and stability, improving its handling properties for laboratory use.[2]

The strategic placement of the nitro and methyl groups on the pyridine ring allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amino group, a common step in the synthesis of many active pharmaceutical ingredients (APIs).[2] This versatility has established this compound as a key component in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1][2]

Caption: Structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. This section consolidates key data for this compound.

PropertyValueSource
CAS Number 5832-44-0[1]
Molecular Formula C₆H₆N₂O₂·HCl[1]
Molecular Weight 174.59 g/mol [1]
Appearance Solid
Melting Point 24-28 °C[3]
Boiling Point 238 °C[3]
Density 1.228 g/mL at 25 °C[3]
Solubility Soluble in water[1][2]
Flash Point 108.3 °C (closed cup)

Spectral Data:

Spectral analysis is crucial for confirming the identity and purity of this compound. Key spectral data are summarized below:

  • ¹³C NMR: Spectra available in the literature provide a reference for the chemical shifts of the carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[4]

  • IR and Raman Spectra: FTIR and FT-Raman spectra are available from various sources and are useful for identifying functional groups.[4]

Synthesis of this compound

The synthesis of this compound is a critical process for its application in research and development. Several synthetic routes have been reported, with the nitration of 4-methylpyridine (4-picoline) being a common and direct method.[2]

A Common Synthetic Pathway: Nitration of 4-Methylpyridine

This method involves the direct nitration of 4-methylpyridine, followed by conversion to its hydrochloride salt.[2]

Synthesis_Workflow cluster_0 Synthesis of 4-Methyl-3-nitropyridine cluster_1 Hydrochloride Salt Formation Start 4-Methylpyridine (Starting Material) Step1 Nitration with Nitrating Agent (e.g., N₂O₅) Start->Step1 Reacts with Intermediate 4-Methyl-3-nitropyridine (Free Base) Step1->Intermediate Yields Step2 Treatment with Hydrochloric Acid (HCl) Intermediate->Step2 Reacts with End This compound (Final Product) Step2->End Yields

Caption: General workflow for the synthesis of 4-Methyl-3-nitropyridine HCl.

Detailed Experimental Protocol:

  • Step 1: Nitration of 4-Methylpyridine. In a suitable reaction vessel, 4-methylpyridine is dissolved in a solvent like liquid sulfur dioxide at a low temperature (e.g., -30°C).[5] A solution of a nitrating agent, such as nitrogen pentoxide (N₂O₅) in the same solvent, is then added dropwise while maintaining the low temperature.[5] The reaction is typically rapid.

  • Step 2: Work-up and Isolation of the Free Base. The reaction mixture is carefully poured into ice water to hydrolyze any remaining nitrating agent.[5] The solution is then neutralized with a base, such as sodium carbonate, to a pH of 8-9.[5] The product, 4-methyl-3-nitropyridine, is then extracted with an organic solvent like toluene.[5] The solvent is removed under reduced pressure to yield the free base.

  • Step 3: Formation of the Hydrochloride Salt. The isolated 4-methyl-3-nitropyridine is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration and dried.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility stems from the reactivity of the nitro group, which can be a precursor to an amino group, a key functional group in many biologically active molecules.

Key Therapeutic Areas:

  • Anti-inflammatory Agents: The pyridine nucleus is a common scaffold in the design of anti-inflammatory drugs.

  • Antimicrobial Agents: Derivatives of 4-Methyl-3-nitropyridine have been investigated for their potential antimicrobial properties.[2]

  • Enzyme Inhibitors: This compound serves as a starting material for the synthesis of molecules that can act as enzyme inhibitors, which are crucial in treating various diseases.[1]

  • Agrochemicals: Beyond pharmaceuticals, it is also used in the formulation of pesticides and herbicides.[1]

Example Application: Synthesis of Azaindoles

4-Methyl-3-nitropyridine is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles.[2][5][6] Azaindoles are important heterocyclic motifs found in many biologically active compounds.

Signaling_Pathway cluster_0 Synthetic Utility in Drug Discovery Start 4-Methyl-3-nitropyridine HCl Reduction Reduction of Nitro Group Start->Reduction Intermediate 3-Amino-4-methylpyridine Reduction->Intermediate Cyclization Cyclization Reactions Intermediate->Cyclization API Active Pharmaceutical Ingredient (e.g., Azaindole derivative) Cyclization->API

Caption: Role of 4-Methyl-3-nitropyridine HCl in API synthesis.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of analytical techniques is employed for comprehensive quality control.

Recommended Analytical Workflow:

QC_Workflow cluster_0 Quality Control Protocol Sample Incoming Sample of 4-Methyl-3-nitropyridine HCl Visual Visual Inspection (Appearance, Color) Sample->Visual Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) Visual->Spectroscopy Chromatography Chromatographic Purity (HPLC, GC) Spectroscopy->Chromatography Final Release for Use Chromatography->Final

Caption: A typical quality control workflow for the compound.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice. Detection is usually performed using a UV detector at a wavelength where the compound has significant absorbance.

  • Gas Chromatography (GC): GC can be used to assess the purity and identify any volatile impurities. A non-polar or medium-polarity capillary column is generally suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons should be consistent with the expected structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the pyridine ring.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable protective gloves.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][8]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][8]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid breathing dust, vapor, mist, or gas.[7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store at 0-8°C for long-term storage.[1]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthetic routes, and diverse applications in drug discovery underscore its importance. Adherence to rigorous analytical quality control and safety protocols is essential for its successful and safe utilization in the laboratory and beyond.

References

  • PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. [Link]
  • Alachem Co., Ltd. 5832-44-0 | 3-nitro-4-picoline. [Link]

Sources

A Comprehensive Technical Guide to 4-Methyl-3-nitropyridine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Methyl-3-nitropyridine hydrochloride, a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and the analytical methodologies required for its validation, providing a holistic understanding of its role in modern chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is the salt form of 3-Nitro-4-picoline. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it highly practical for various laboratory applications.[1][2] The fundamental identity and properties are summarized below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 4-methyl-3-nitropyridin-1-ium chloride
Synonyms 3-Nitro-4-picoline hydrochloride[1]
Molecular Formula C₆H₇ClN₂O₂ or C₆H₆N₂O₂·HCl[1][2][3]
Molecular Weight 174.59 g/mol [1][2]
CAS Number 856835-53-5[2]
PubChem ID 521828 (for free base)[1][4]
Free Base (4-Methyl-3-nitropyridine) CAS: 5832-44-0, MW: 138.12 g/mol [4][5][6]
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Solid. The free base is described as deliquescent crystals.[6][7]
Solubility Soluble in water.[1][2]
Stability Exhibits pH-dependent stability in aqueous solutions, with optimal stability under mildly acidic to neutral conditions.[2]
Storage Conditions Recommended storage at 0-8°C to ensure long-term stability.[1]
Melting Point (Free Base) 24-28 °C
Boiling Point (Free Base) 238 °C[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with the nitration of a common industrial precursor, 4-methylpyridine (also known as 4-picoline).[2][7] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Workflow Diagram: Synthesis of 4-Methyl-3-nitropyridine HCl

Start 4-Methylpyridine (4-Picoline) Process1 Controlled Nitration (-30°C) Start->Process1 Nitration Nitration Reagent (e.g., N₂O₅ in SO₂) Nitration->Process1 Intermediate 4-Methyl-3-nitropyridine (Free Base) Process1->Intermediate Hydrolysis & Extraction Process2 Acidification / Salt Formation Intermediate->Process2 Acid Hydrochloric Acid (HCl) Acid->Process2 End This compound (Final Product) Process2->End Isolation

Caption: Synthesis workflow from 4-Methylpyridine to its hydrochloride salt.

Protocol 1: Synthesis of 4-Methyl-3-nitropyridine (Free Base)

This protocol is based on a high-efficiency nitration method.[7] The choice of nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide is critical; it is a potent nitrating agent that allows the reaction to proceed under controlled, low-temperature conditions, minimizing the formation of byproducts.

  • Reagent Preparation: In a suitable reaction vessel, prepare the nitrating solution by dissolving 60 g of solid nitrogen pentoxide in 300 g of liquid sulfur dioxide at -30°C. Stir until fully dissolved.

  • Substrate Preparation: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30°C.

  • Nitration Reaction: Slowly add the nitrogen pentoxide solution dropwise to the 4-methylpyridine solution. The low temperature is crucial to control the exothermicity of the reaction. Allow the reaction to proceed for 5 minutes.

  • Hydrolysis: Carefully pour the reaction mixture into 300 g of ice water to hydrolyze any remaining reagents.

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to 8-9 using sodium carbonate. This step neutralizes excess acid and deprotonates the pyridine nitrogen, rendering the product soluble in organic solvents. Extract the product twice with 290 g of toluene.

  • Isolation: Combine the organic extracts and remove the toluene via vacuum distillation to yield the 4-Methyl-3-nitropyridine product.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified 4-Methyl-3-nitropyridine from the previous protocol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in the chosen solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation & Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent to remove any impurities, and dry under vacuum to yield the final this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound in drug development stems from its versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.[1] The nitro and methyl groups, along with the pyridine ring, provide multiple handles for synthetic transformations.[2]

  • Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can be readily reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This transformation yields 3-Amino-4-methylpyridine, another crucial intermediate for pharmaceuticals.[8]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

  • Functionalization of the Methyl Group: The methyl group can undergo oxidation or halogenation, providing another avenue for molecular elaboration.

Diagram: Key Reactivity Pathways

Core 4-Methyl-3-nitropyridine Amino 3-Amino-4-methylpyridine Core->Amino Reduction (e.g., H₂, Pd/C) SNAr Substituted Pyridine Derivatives Core->SNAr Nucleophilic Substitution (SNA_r) MethylMod Functionalized Methyl Group (e.g., -CH₂Br, -COOH) Core->MethylMod Side-Chain Reaction (e.g., Oxidation)

Sources

An In-depth Technical Guide on the Solubility of 4-Methyl-3-nitropyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

4-Methyl-3-nitropyridine hydrochloride is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1] Its molecular structure, featuring a pyridine ring substituted with a methyl and a nitro group, makes it a versatile intermediate for developing novel therapeutics, including anti-inflammatory and antimicrobial agents.[1][2] The hydrochloride salt form of this compound significantly enhances its aqueous solubility, a crucial factor in many chemical and biological processes.[1][2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount. Solubility dictates the choice of solvents for synthesis, purification, crystallization, and formulation, directly impacting reaction kinetics, yield, purity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.59 g/mol [2]
CAS Number 856835-53-5[2]
Appearance White to light brown solid[3]
Parent Compound 4-Methyl-3-nitropyridine[2]
Parent Compound CAS 5832-44-0

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[4] The solubility of this compound is governed by the interplay of its structural features: the polar pyridinium chloride salt, the moderately polar nitro group, and the nonpolar methyl group and pyridine ring.

The hydrochloride salt formation dramatically increases the compound's polarity and introduces ionic character, leading to significantly enhanced solubility in polar protic solvents like water, methanol, and ethanol.[2] These solvents can effectively solvate the pyridinium and chloride ions through hydrogen bonding and ion-dipole interactions.

In less polar organic solvents, the solubility is expected to be lower. The presence of the nitro group, a strong electron-withdrawing group, contributes to the molecule's overall polarity. However, the nonpolar character of the methyl group and the pyridine ring will favor interactions with less polar solvents.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Classes A Pyridinium Cation (N+H) P Polar Protic (e.g., Water, Methanol) A->P Strong Interaction (Ion-Dipole, H-Bonding) B Chloride Anion (Cl-) B->P Strong Interaction (Ion-Dipole, H-Bonding) C Nitro Group (-NO2) PA Polar Aprotic (e.g., DMSO, Acetonitrile) C->PA Moderate Interaction (Dipole-Dipole) D Methyl Group (-CH3) NP Nonpolar (e.g., Toluene, Hexane) D->NP Favorable Interaction (van der Waals) E Pyridine Ring E->NP Favorable Interaction (van der Waals)

Caption: Intermolecular forces influencing solubility.

Qualitative Solubility Profile

While specific quantitative data is not widely available in the public domain, a qualitative understanding of the solubility of this compound can be inferred from available information and the behavior of similar compounds.

  • High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol. Related nitropyridine hydrochloride salts have been reported to be completely soluble in these solvents.[2]

  • Moderate to Good Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The parent compound, 4-methyl-3-nitropyridine, shows good solubility in such solvents.[2]

  • Low to Insoluble: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether. The ionic nature of the hydrochloride salt is not conducive to dissolution in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents using the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column suitable for pyridine-based compounds (e.g., C18)

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

G start Start step1 Add excess 4-Methyl-3-nitropyridine hydrochloride to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle step2->step3 step4 Withdraw an aliquot of the supernatant and filter step3->step4 step5 Dilute the filtered solution to a known volume step4->step5 step6 Analyze the diluted solution by HPLC step5->step6 step7 Calculate the concentration from a pre-established calibration curve step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Analytical Method (HPLC):

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and record the peak areas.

  • Data Analysis and Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with increasing temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • pH: In aqueous or protic organic solvent systems, the pH can significantly affect the solubility of ionizable compounds. While 4-Methyl-3-nitropyridine is already in its hydrochloride salt form, the equilibrium can be influenced by the presence of other acidic or basic species.

  • Presence of Other Solutes: The presence of other dissolved substances can impact the solubility through common ion effects or changes in the solvent properties.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in pharmaceutical and chemical research. While publicly available quantitative data is limited, this guide provides a strong theoretical framework for predicting its solubility behavior and a detailed, practical protocol for its experimental determination. By systematically evaluating its solubility in a range of organic solvents, researchers can optimize reaction conditions, improve purification processes, and facilitate the development of novel chemical entities.

References

  • PubChem. Pyridinium chloride. [Link]
  • ChemBK. Pyridine Hydrochloride. [Link]
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  • ChemSrc. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. [Link]

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A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Methyl-3-nitropyridine Hydrochloride (HCl). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2] This document synthesizes available empirical data with foundational spectroscopic principles to offer a robust characterization. While direct, publicly available spectra for the hydrochloride salt are limited, this guide presents the known data for the free base, 4-Methyl-3-nitropyridine, and provides an expert analysis of the spectral changes anticipated upon N-protonation. This approach offers a predictive and practical framework for the identification and quality control of the HCl salt form.

Introduction and Physicochemical Properties

4-Methyl-3-nitropyridine is a substituted pyridine derivative utilized as a versatile building block in organic synthesis.[1][2] The formation of its hydrochloride salt is a common strategy to improve solubility and handling characteristics, a critical consideration in drug development pipelines where aqueous media are prevalent. The protonation of the pyridine nitrogen atom significantly alters the molecule's electronic distribution, which is directly observable through various spectroscopic techniques.

The core structure consists of a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position. The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)Source(s)
Chemical Formula C₆H₆N₂O₂C₆H₇ClN₂O₂[3]
Molecular Weight 138.12 g/mol 174.58 g/mol [3]
Appearance White to light yellow solid/liquidCrystalline Solid[1]
Melting Point 24-28 °CNot specified[4]
Boiling Point 238 °CNot applicable[4]
Density 1.228 g/mL at 25 °CNot specified[4]

Structural Analysis Workflow

The comprehensive characterization of 4-Methyl-3-nitropyridine HCl relies on a multi-technique spectroscopic approach. Each method provides unique and complementary information, allowing for unambiguous structural confirmation.

G cluster_0 Structural Elucidation Workflow Start Sample: 4-Methyl-3-nitropyridine HCl NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Provides carbon-hydrogen framework IR Infrared (IR) Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry (MS) Start->MS Determines molecular weight Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The formation of the HCl salt induces significant and predictable changes in the chemical shifts (δ) of the nuclei within the pyridine ring due to the introduction of a positive charge on the nitrogen atom and the resulting electron withdrawal.

¹H NMR Spectroscopy

Analysis of the Free Base (4-Methyl-3-nitropyridine): The ¹H NMR spectrum of the free base would exhibit three distinct signals in the aromatic region and one signal in the aliphatic region.

  • H-2, H-5, H-6: These protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm).

  • -CH₃: The methyl protons will appear as a singlet in the aliphatic region (typically δ 2.0-3.0 ppm).

Anticipated Changes for the HCl Salt: Upon protonation of the pyridine nitrogen, a significant deshielding effect is observed, causing downfield shifts for the ring protons.[5][6]

  • Pyridinium Proton (N-H): A new, broad signal corresponding to the N-H proton will appear far downfield. Its visibility and sharpness can be highly dependent on the solvent and water content. Using a solvent like DMSO-d₆ is often recommended for observing exchangeable protons.[7]

  • Ring Protons (H-2, H-5, H-6): The protons adjacent to the now-positive nitrogen (H-2 and H-6) will experience the most substantial downfield shift due to the strong inductive effect of the cationic center. The chemical shift of H-5 will also shift downfield, but to a lesser extent.[5][6]

  • Methyl Protons (-CH₃): A smaller downfield shift is also expected for the methyl group protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonExpected Shift (Free Base)Predicted Shift (HCl Salt)Rationale for Change
N-H N/AHighly downfield, broadNew proton on the cationic nitrogen.
H-2 ~8.5-8.8 ppmDownfield shift (>8.8 ppm)Strong deshielding from adjacent N⁺.[5]
H-6 ~8.5-8.8 ppmDownfield shift (>8.8 ppm)Strong deshielding from adjacent N⁺.[5]
H-5 ~7.2-7.5 ppmDownfield shift (>7.5 ppm)Moderate deshielding effect.
-CH₃ ~2.5 ppmMinor downfield shiftDistal inductive effect.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum is profoundly affected by N-protonation. The electron-withdrawing nature of the pyridinium nitrogen causes a downfield shift for all ring carbons.

Analysis of the Free Base (4-Methyl-3-nitropyridine): The PubChem database indicates ¹³C NMR data is available for the free base.[3] The spectrum would show five aromatic carbon signals and one aliphatic carbon signal.

Anticipated Changes for the HCl Salt: Quaternization or protonation of the nitrogen atom alters the shielding pattern of the ring carbons.[8]

  • Ring Carbons (C-2, C-3, C-4, C-5, C-6): All five carbons in the pyridine ring are expected to shift downfield. The carbons directly bonded to the nitrogen (C-2 and C-6) typically show the most significant change.

  • Methyl Carbon (-CH₃): A minor downfield shift is anticipated for the methyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonExpected Shift (Free Base)Predicted Shift (HCl Salt)Rationale for Change
C-2 ~150-155 ppmDownfield shiftSignificant deshielding from adjacent N⁺.
C-6 ~150-155 ppmDownfield shiftSignificant deshielding from adjacent N⁺.
C-4 ~145-150 ppmDownfield shiftModerate deshielding.
C-3 ~130-135 ppmDownfield shiftModerate deshielding.
C-5 ~120-125 ppmDownfield shiftModerate deshielding.
-CH₃ ~18-22 ppmMinor downfield shiftMinor inductive effect.
Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of 4-Methyl-3-nitropyridine HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to clearly resolve exchangeable N-H protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire several thousand scans as needed for adequate signal-to-noise.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The transition from the free base to the HCl salt introduces and modifies key vibrational modes.

G cluster_1 Key IR Spectral Regions N-H N-H Stretch (Pyridinium) ~2500-3000 cm⁻¹ (broad) C-H Aromatic C-H Stretch ~3000-3150 cm⁻¹ C=N_C=C Ring C=N & C=C Stretches ~1400-1650 cm⁻¹ NO2 NO₂ Stretches (Asymmetric & Symmetric) ~1500-1550 & 1340-1380 cm⁻¹

Caption: Key vibrational regions in the IR spectrum of the target compound.

Analysis of the Free Base (4-Methyl-3-nitropyridine): The IR spectrum of the free base is characterized by:

  • Aromatic C-H stretches: Above 3000 cm⁻¹.

  • C=C and C=N ring vibrations: In the 1400-1650 cm⁻¹ region.

  • NO₂ stretches: Strong asymmetric and symmetric stretches, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

Anticipated Changes for the HCl Salt: The formation of the pyridinium salt introduces significant changes.

  • N-H Stretch: The most diagnostic new feature is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium ion.

  • Ring Vibrations: The C=C and C=N stretching frequencies in the 1400-1650 cm⁻¹ region will shift. Studies on pyridine hydrochloride show that these bands are altered upon salt formation due to changes in the ring's electronic structure and bond strengths.[9][10]

Table 4: Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N⁺-H Stretch 2500 - 3000 (broad)Diagnostic for pyridinium salt formation.
Aromatic C-H Stretch 3000 - 3150Typically sharp peaks.
C=N, C=C Stretch 1400 - 1650Pattern of bands will differ from free base.[9]
NO₂ Asymmetric Stretch ~1520 - 1550Strong absorption.
NO₂ Symmetric Stretch ~1340 - 1360Strong absorption.
Experimental Protocol for IR
  • Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

Anticipated Fragmentation: For a hydrochloride salt analyzed by techniques like Electrospray Ionization (ESI), the salt will typically dissociate in solution before ionization. Therefore, the mass spectrum will not show the mass of the intact salt (174.58 amu). Instead, it will show the protonated molecule of the free base.

  • Molecular Ion Peak: The primary ion observed will be the protonated free base, [M+H]⁺, where M is 4-Methyl-3-nitropyridine. This will result in a prominent peak at m/z ≈ 139.05 .[11]

  • Adducts: It is possible, though often less likely, to observe adducts such as [M+Na]⁺ or even a cation cluster like [2M+H]⁺. In some specific ESI-MS conditions, a chloride adduct [M+Cl]⁻ might be detectable in negative ion mode.[7]

  • Isotopic Pattern: The presence of chlorine will not be observed in the primary [M+H]⁺ ion, so the characteristic M+2 peak for chlorine will be absent.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the organic component. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₆H₇N₂O₂⁺).

Conclusion

The structural characterization of 4-Methyl-3-nitropyridine HCl is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. While publicly archived spectra for the HCl salt are scarce, a complete and confident elucidation is possible by analyzing the spectra of the free base and applying a foundational understanding of how N-protonation influences the spectroscopic output. The key diagnostic indicators for successful salt formation are the significant downfield shifts of the pyridine ring protons and carbons in NMR spectra and the appearance of a broad N⁺-H stretching band in the IR spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this important synthetic intermediate.

References

  • Cook, D. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Canadian Journal of Chemistry, 39(10), 2009-2017.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521828, 4-Methyl-3-nitropyridine.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution... [Image].
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • NIST. (n.d.). Pyridine hydrochloride. In NIST Chemistry WebBook.
  • Reddit. (2020). How to detect a HCl salt in organic compounds. r/chemistry.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • MDPI. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 978-986.
  • Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27385–27393.
  • Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.).
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • Pugmire, R. J., & Grant, D. M. (1968). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 64, 2920-2929.
  • PubChemLite. (n.d.). 4-methyl-3-nitropyridine (C6H6N2O2).
  • Cook, M. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
  • Klenner, F., et al. (2020). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Astrobiology, 20(10), 1168-1184.
  • LookChem. (n.d.). Cas 3430-27-1, 3-Amino-4-methylpyridine.
  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?

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Introduction: The Significance of the Nitropyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methyl-3-nitropyridine Derivatives

Pyridine-based ring systems are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in FDA-approved drugs.[1][2] Their unique electronic properties and ability to form hydrogen bonds make them ideal scaffolds for interacting with biological targets. The introduction of a nitro group (-NO2) to the pyridine ring, creating nitropyridines, further enhances their chemical versatility and biological potential. The potent electron-withdrawing nature of the nitro group modulates the reactivity of the pyridine core, making these compounds valuable precursors and active agents in their own right.[1]

Among this promising class, 4-methyl-3-nitropyridine stands out as a versatile heterocyclic building block for synthetic transformations. Its specific arrangement of a methyl group and a nitro group on the pyridine ring allows for a range of reactions, including nucleophilic aromatic substitution and reduction of the nitro group, enabling the construction of complex and diverse molecular architectures for drug discovery. This guide provides a comprehensive overview of the documented and potential biological activities of derivatives originating from this core structure, focusing on their anticancer and antimicrobial properties, supported by field-proven experimental protocols and mechanistic insights.

Part 1: Anticancer Activity of 4-Methyl-3-nitropyridine Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology. Nitropyridine derivatives have demonstrated significant potential in this area, exhibiting activities such as the inhibition of cytosolic thioredoxin reductase 1 and the modulation of key signaling pathways involved in cell proliferation and survival.[1][3] Derivatives of the 4-methyl-3-nitropyridine scaffold, in particular, serve as precursors to compounds with promising cytostatic and cytotoxic effects against various human cancer cell lines.[4][5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

A primary mechanism by which nitropyridine-based compounds exert their anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).[4][6]

  • Cell Cycle Arrest: Studies on related nitropyridine analogues have shown a marked arrest of cancer cells in the G2/M phase of the cell cycle.[6] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The mechanism often involves the downregulation of key cell cycle proteins like cyclin D1 and the upregulation of cell cycle inhibitors such as p53 and p21.[4]

  • Apoptosis Induction: Following cell cycle arrest, these compounds can trigger the apoptotic cascade. This is often mediated through the activation of signaling pathways involving proteins like JNK (c-Jun N-terminal kinase).[4] For instance, 1-methyl-3-nitropyridine chloride (MNP) has been shown to trigger caspase-3 and caspase-8-dependent apoptosis in both sensitive and multidrug-resistant leukemia cells.[7] This ability to overcome multidrug resistance is a particularly valuable attribute for a novel anticancer agent.[7]

  • Microtubule Targeting: Some 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents.[6] They function by binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle, ultimately leading to G2/M arrest and apoptosis.[6]

Signaling Pathway: Apoptosis Induction by Pyridinium Compounds

G cluster_stimulus External Stimulus cluster_cell Cancer Cell MNP 1-Methyl-3-nitropyridine Chloride (MNP) Casp8 Caspase-8 (Initiator) MNP->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Executes G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare serial dilutions of test compound in 96-well plate D Inoculate wells with diluted microbial suspension A->D B Prepare microbial inoculum (adjusted to 0.5 McFarland standard) C Dilute inoculum to final concentration (e.g., 5 x 10^5 CFU/mL) B->C C->D E Incubate plate (e.g., 35°C for 16-20h) D->E F Visually inspect for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for the broth microdilution antimicrobial susceptibility test.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells. Add a calculated amount of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. [8]2. Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximating 1-2 x 10^8 CFU/mL for bacteria). [8]3. Inoculum Dilution: Dilute the standardized suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. [8][9]This step must be performed within 15 minutes of standardization. [9]4. Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C. Incubation times vary by organism: 16-20 hours for most bacteria, 24 hours for yeasts, and up to 72 hours for molds. [8]6. Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. [10][8]

Part 3: Future Perspectives and Conclusion

The 4-methyl-3-nitropyridine scaffold and its derivatives represent a promising area for drug discovery and development. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight their potential as lead compounds for novel therapeutics. [1][2]The chemical tractability of the nitropyridine core allows for extensive structural modifications, providing a rich foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity while minimizing toxicity.

Future research should focus on synthesizing novel libraries of 4-methyl-3-nitropyridine derivatives and screening them against a broader range of cancer cell lines (including multidrug-resistant strains) and clinically relevant microbial pathogens. Elucidating specific molecular targets and detailed mechanisms of action through advanced techniques like X-ray crystallography and molecular modeling will be crucial for rational drug design. [6]As demonstrated, these compounds are not just synthetic curiosities but hold tangible potential to be developed into next-generation therapies addressing critical unmet needs in oncology and infectious diseases.

References

  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central, NIH.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla.
  • Basic protocol to assess preclinical anticancer activity. It can be...
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar.
  • The Role of Nitropyridines in Pharmaceutical Development. [Source not provided].
  • Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. Benchchem.
  • Antimicrobial Susceptibility Testing.
  • 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. [Source not provided].
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central, NIH.
  • SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. [Source not provided].
  • 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central, NIH.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PubMed Central, NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

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commercial availability of 4-Methyl-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 4-Methyl-3-nitropyridine Hydrochloride

For researchers, scientists, and professionals in drug development, the accessibility and purity of starting materials are paramount. This compound serves as a crucial heterocyclic building block, valued for its role as a versatile intermediate in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, offering field-proven insights for its strategic procurement and use.

Chemical Identity and Properties

This compound is the hydrochloride salt of 4-methyl-3-nitropyridine.[1] The presence of the pyridine ring, a methyl group, and a reactive nitro group makes it a valuable precursor in organic synthesis. The hydrochloride form often enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.[1][2]

It is critical to distinguish between the hydrochloride salt and its free base, as they are often listed with different CAS numbers.

PropertyThis compound4-Methyl-3-nitropyridine (Free Base)
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂
Molecular Weight ~174.59 g/mol [1][2]~138.12 g/mol [3][4]
CAS Number 856835-53-5[1]5832-44-0[3]
Appearance SolidYellow to light brown solid[4]
Solubility Noted for its water solubility[1][2]Slightly soluble in water, soluble in organic solvents[4]
Melting Point Data not specified24-28 °C[3][5]
Boiling Point Data not specified238 °C[3]

Commercial Availability and Sourcing

This compound and its free base are available from various chemical suppliers, catering to both small-scale research and bulk industrial needs.[6] Procurement managers and scientists should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) to ensure high purity, typically 97% or greater.[6]

When sourcing this compound, considerations include:

  • Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) data is essential for verifying purity and identifying potential impurities that could affect subsequent reactions.

  • Scale: Suppliers offer quantities ranging from grams for laboratory research to kilograms or tons for industrial production.[6]

  • Supplier Reliability: Partnering with established manufacturers, including those in China known for extensive production capabilities, can ensure a consistent and reliable supply chain.[6]

Table of Representative Commercial Suppliers:

SupplierProduct NameCAS NumberNotes
SmoleculeThis compound856835-53-5Provides information on synthesis and applications.[1]
Chem-ImpexThis compound5832-44-0 (HCl)Lists synonyms and storage conditions.[2]
BLD Pharm4-Methyl-3-nitropyridine5832-44-0Research use only.[7]
BiosynthThis compound856835-53-5Described as an intermediate in synthesis.[8]

Note: Product availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Manufacturing Overview

Understanding the synthetic pathway of this compound is crucial for quality assessment and troubleshooting. The most common and direct method involves the nitration of 4-methylpyridine (also known as 4-picoline), a readily available commercial precursor.[1]

The core of the synthesis involves the electrophilic substitution of a nitro group onto the pyridine ring. The methyl group at the 4-position helps direct the nitration to the 3-position.[1] The resulting 4-methyl-3-nitropyridine can then be converted to its hydrochloride salt.

G cluster_0 Synthesis Pathway Precursor 4-Methylpyridine (4-Picoline) Nitration Nitration (e.g., H₂SO₄, HNO₃) Precursor->Nitration Step 1 Intermediate 4-Methyl-3-nitropyridine (Free Base) Nitration->Intermediate Step 2 HCl_Salt HCl Treatment Intermediate->HCl_Salt Step 3 Product This compound HCl_Salt->Product Final Product

A simplified workflow for the synthesis of this compound.
Representative Synthetic Protocol

A common laboratory-scale procedure for the nitration of 4-methylpyridine is as follows:

  • Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath. Concentrated nitric acid is added slowly while maintaining a low temperature (<10 °C).[9]

  • Addition of Substrate: 4-methylpyridine is added dropwise to the nitrating mixture.

  • Reaction: The mixture is heated (e.g., to 95 °C) and allowed to react for several hours.[9]

  • Workup: After cooling, the reaction mixture is poured into ice water.[9][10]

  • Neutralization and Extraction: The pH is adjusted to neutral or slightly basic (e.g., pH 7-9) using a base like ammonia or sodium carbonate.[9][10] The product is then extracted using an organic solvent (e.g., toluene).[10]

  • Isolation: The solvent is removed via distillation to yield the 3-nitro-4-methylpyridine product.[10]

  • Salt Formation: The isolated free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Core Applications in Research and Drug Development

This compound is not typically an end-product but rather a key intermediate. Its value lies in the strategic placement of the nitro and methyl groups, which allow for a variety of subsequent chemical transformations.[2][11]

Key Application Areas:

  • Pharmaceutical Synthesis: It is a foundational building block for numerous APIs.[2] Research has indicated its utility in developing potential anti-inflammatory and antimicrobial agents.[1][2]

  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[2][11]

  • Organic Chemistry Research: It is used to synthesize more complex heterocyclic structures, such as ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles.[1][10]

The most common and powerful transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion to 3-amino-4-methylpyridine opens up a vast array of synthetic possibilities, as the amino group can readily undergo reactions like acylation, alkylation, and diazotization to build molecular complexity.[1][12]

G cluster_1 Application as a Synthetic Intermediate Start 4-Methyl-3-nitropyridine (from Hydrochloride Salt) Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Start->Reduction Step A Amine 3-Amino-4-methylpyridine Reduction->Amine Step B Reaction Further Functionalization (Acylation, Alkylation, etc.) Amine->Reaction Step C API Complex Molecules (e.g., APIs, Agrochemicals) Reaction->API Final Synthesis

Workflow illustrating the conversion of 4-Methyl-3-nitropyridine to complex target molecules.

Safety and Handling

Based on the GHS classification for the free base, 4-methyl-3-nitropyridine should be handled with care.

  • Hazards: It is considered harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.[13]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry place, often recommended at 0-8°C, away from incompatible materials.[2]

Conclusion

This compound is a commercially available and highly valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its well-defined synthetic pathway from 4-methylpyridine and the versatile reactivity of its nitro group make it a strategic choice for researchers developing novel compounds. By carefully selecting suppliers and understanding its chemical properties and applications, scientists and drug development professionals can effectively leverage this building block to accelerate their research and development pipelines.

References

  • Smolecule. (2023, August 16). Buy this compound | 856835-53-5.
  • Chem-Impex. This compound.
  • BLD Pharm. 5832-44-0|4-Methyl-3-nitropyridine.
  • Sigma-Aldrich. 4-Methyl-3-nitropyridine 97 5832-44-0.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Autech Industrial Co.,Limited. 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D.
  • Autech Industrial Co.,Limited. Navigating the Purchase of 4-Methyl-3-nitropyridine: A Supplier's Perspective.
  • Guidechem. (2024, February 1). How to synthesize 4-METHYL-3-Nitropyridine.
  • ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.
  • Sincere Chemical. 4-Methyl-3-nitropyridine,Sincere Chemical,100%Factory Price.
  • Biosynth. This compound | 856835-53-5.
  • PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828.
  • Autech Industrial Co.,Limited. 4-Methyl-3-nitropyridine (CAS 5832-44-0)
  • LookChem. Cas 3430-27-1,3-Amino-4-methylpyridine.
  • Google Patents.
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  • Autech Industrial Co.,Limited.
  • Sigma-Aldrich. 3-Methyl-4-nitropyridine N-oxide 98 1074-98-2.

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safety and hazards of 4-Methyl-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 4-Methyl-3-nitropyridine Hydrochloride

Foreword: A Note on Data Extrapolation

The safe handling of any chemical compound is paramount in a research and development setting. This guide is dedicated to providing a comprehensive overview of the safety considerations and potential hazards associated with this compound. It is critical for the reader to understand that while this compound is utilized in pharmaceutical and agrochemical synthesis[1], comprehensive, publicly available safety data sheets (SDS) specific to the hydrochloride salt are limited.

Therefore, this document is constructed upon a foundation of scientific integrity, leveraging extensive data from its free base, 4-Methyl-3-nitropyridine (CAS 5832-44-0), and structurally analogous nitropyridine derivatives. The functional groups—a pyridine ring, a nitro group, and a methyl group—are the primary drivers of the compound's chemical reactivity and toxicological profile. The addition of a hydrochloride salt is anticipated to primarily influence physical properties such as solubility and hygroscopicity, rather than fundamentally altering the core hazards. This guide synthesizes the most reliable available data to provide robust safety protocols and handling recommendations.

Section 1: Chemical Identification and Properties

A precise understanding of a compound's identity and physical characteristics is the first step in a rigorous safety assessment.

Identity
Identifier4-Methyl-3-nitropyridine (Free Base)This compound
IUPAC Name 4-methyl-3-nitropyridine[2]4-methyl-3-nitropyridinium chloride
CAS Number 5832-44-0[2]856835-53-5[3]
Molecular Formula C₆H₆N₂O₂[2][3]C₆H₇ClN₂O₂
Molecular Weight 138.12 g/mol [2][3]174.59 g/mol
Common Synonyms 3-Nitro-4-picolineNot commonly available
Physicochemical Properties

The properties of the free base provide a baseline for understanding the hydrochloride salt. The salt form is expected to be a solid with higher water solubility.

Property4-Methyl-3-nitropyridine (Free Base)Notes and Inferences for Hydrochloride Salt
Appearance White to light yellow solid powder or liquidExpected to be a crystalline solid.
Melting Point 24-28 °C[4]Expected to have a significantly higher melting/decomposition point.
Boiling Point 238 °C[4]Likely to decompose upon strong heating rather than boil.
Density 1.228 g/mL at 25 °C[4]Data not available; expected to be higher than the free base.
Solubility Data not specifiedThe hydrochloride salt form significantly enhances water solubility[1].
Flash Point 108.3 °C (226.9 °F) - closed cupExpected to be non-flammable, but thermal decomposition can release hazardous vapors.
Storage Store under an inert atmosphere at room temperature[3][4].Store in a dry, cool, well-ventilated place, protected from moisture due to likely hygroscopicity.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. The classification for this compound is inferred from its free base, which is classified as hazardous.

GHS Classification Summary
  • Signal Word: Danger [3]

  • Hazard Pictograms:

    • Health Hazard

    • Corrosion

    • Exclamation Mark

  • GHS Hazard Statements (based on free base):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H318: Causes serious eye damage.[2]

    • H335: May cause respiratory irritation.[2]

  • GHS Precautionary Statements (selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

    • P264: Wash skin thoroughly after handling.[5][6]

    • P270: Do not eat, drink or smoke when using this product.[5][7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5][6]

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5][6]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6][7]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5][7]

Causality of Hazards
  • Oral Toxicity (H302): The acute toxicity is a known characteristic of many nitropyridine compounds.

  • Skin Irritation (H315): Similar to other pyridine derivatives, this compound can defat the skin, leading to irritation upon prolonged contact.

  • Serious Eye Damage (H318): This is the most severe hazard classification. The compound is anticipated to be corrosive to eye tissue, potentially causing irreversible damage. This necessitates stringent eye protection.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols can irritate the mucous membranes and respiratory tract, a common trait for fine chemical powders.[6][8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safe chemical handling. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense.[11]

Protection TypeSpecification and Rationale
Eye & Face Protection Wear tightly fitting chemical safety goggles conforming to EU Standard EN166 or NIOSH (US) standards.[11][12] Given the H318 classification (Causes serious eye damage), a face shield should also be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[13]
Skin & Body Protection Wear a flame-retardant, anti-static protective lab coat.[7] Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber).[12] Gloves must be inspected for tears or holes before use and changed frequently, especially after direct contact.[11][12]
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. If there is a risk of generating significant dust outside of a fume hood, or if exposure limits are exceeded, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[11]
Hazard Recognition & PPE Selection Workflow

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection Start Start: Handling 4-Methyl-3-nitropyridine HCl AssessTask Assess Task: - Weighing solid? - Preparing solution? - Risk of dust/aerosol? Start->AssessTask UseFumeHood Work in Chemical Fume Hood? AssessTask->UseFumeHood YesHood Proceed with Standard PPE UseFumeHood->YesHood Yes NoHood STOP! Re-evaluate Task. Consult EHS. UseFumeHood->NoHood No PPE_Base Standard PPE: - Nitrile Gloves - Lab Coat YesHood->PPE_Base EyeProtection Eye Protection: - Chemical Goggles (Minimum) - Face Shield (Recommended) PPE_Base->EyeProtection Respiratory Respiratory Protection: - N95 Respirator if dust is likely EyeProtection->Respiratory FinalCheck Final Check: - Inspect all PPE - Confirm eyewash/shower access Respiratory->FinalCheck

Caption: PPE Selection Workflow for 4-Methyl-3-nitropyridine HCl.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential to mitigate risks.

Safe Handling Protocol
  • Preparation: Before handling, review this guide and the available Safety Data Sheets for the free base. Ensure all necessary engineering controls and PPE are in place.

  • Work Area: Designate a specific area within the fume hood for handling the compound. Avoid clutter.

  • Dispensing: As a solid, avoid generating dust. Use spatulas to carefully transfer the material. If making a solution, add the solid slowly to the solvent.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Contamination: Immediately change contaminated clothing.[7] Decontaminate any surfaces that may have come into contact with the chemical.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Atmosphere: Due to potential sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[10]

  • Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[5][7][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][9][15]

Disposal
  • Procedure: All waste material and contaminated items (gloves, wipes, etc.) must be disposed of as hazardous chemical waste.

  • Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.[7] Entrust disposal to a licensed waste disposal company.

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention. This is critical due to the risk of serious eye damage.
Skin Contact Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6][8][16] If skin irritation occurs, get medical advice/attention.[5][6][8]
Inhalation Move the exposed person to fresh air at once.[8][9][16] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest.[16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[14] Rinse mouth thoroughly with water.[5][9] Call a poison control center or seek immediate medical attention. [9]
Accidental Release Measures
  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Carefully wipe up the solid with a damp paper towel or absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent followed by soap and water.

  • Large Spill:

    • Evacuate personnel from the immediate area.[6]

    • Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.

    • Prevent the spill from entering drains.[7]

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][7]

  • Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][15]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7][17]

Emergency Response Decision Tree

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Spill_Check Spill? Incident->Spill_Check Spill_Size Spill Size? Spill_Check->Spill_Size Yes Exposure_Type Exposure Type? Spill_Check->Exposure_Type No (Exposure) Small_Spill Small & Contained (Inside Hood) Spill_Size->Small_Spill Small Large_Spill Large or Uncontained Spill_Size->Large_Spill Large Clean_Up Clean up with appropriate kit Small_Spill->Clean_Up Evacuate Evacuate Area Alert EHS Large_Spill->Evacuate Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Inhalation Inhalation Exposure_Type->Inhalation Inhaled Ingestion Ingestion Exposure_Type->Ingestion Swallowed Flush_Eyes Flush Eyes 15 min IMMEDIATE Medical Attention Eye_Contact->Flush_Eyes Wash_Skin Remove Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth IMMEDIATE Medical Attention Ingestion->Rinse_Mouth

Caption: Emergency Response Decision Tree for Spills and Exposures.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem. (n.d.).
  • ICSC 0803 - 4-METHYLPYRIDINE - Inchem.org. (n.d.).
  • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. (n.d.).
  • 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. (n.d.).

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An In-depth Technical Guide to the Thermal Properties of 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the thermal properties, specifically the melting and boiling points, of 4-Methyl-3-nitropyridine hydrochloride (CAS No. 856835-53-5). In the realm of pharmaceutical and agrochemical synthesis, a precise understanding of a compound's physical characteristics is paramount for process development, formulation, and ensuring product stability. This document moves beyond a simple recitation of data points to offer a deeper, mechanistic understanding of the factors governing these properties and outlines rigorous methodologies for their experimental determination.

Executive Summary: The Challenge of Characterizing the Hydrochloride Salt

A thorough review of the available scientific literature and chemical databases reveals a critical data gap: experimentally determined melting and boiling points for this compound are not consistently reported. Much of the accessible data pertains to its parent compound, 4-Methyl-3-nitropyridine (CAS No. 5832-44-0). While the thermal behavior of the parent compound provides a foundational reference, it is crucial for researchers to recognize that the properties of the hydrochloride salt will differ significantly due to fundamental changes in its chemical structure and intermolecular forces.

This guide will therefore:

  • Present the known thermal properties of the parent free base as a comparative baseline.

  • Elucidate the physicochemical principles that differentiate the thermal behavior of a hydrochloride salt from its corresponding free base.

  • Provide detailed, best-practice protocols for the experimental determination of the melting point of this compound.

  • Discuss the concept of thermal decomposition as a more relevant metric than boiling point for this class of compounds.

Comparative Thermal Properties: The Parent Compound vs. The Hydrochloride Salt

To appreciate the properties of the hydrochloride salt, we must first consider the characteristics of its precursor, 4-Methyl-3-nitropyridine.

Property4-Methyl-3-nitropyridine (Free Base)This compound
CAS Number 5832-44-0856835-53-5
Molecular Formula C₆H₆N₂O₂C₆H₇ClN₂O₂
Molecular Weight 138.12 g/mol 174.58 g/mol [1]
Melting Point 20-28 °C[1]Not consistently reported; expected to be significantly higher.
Boiling Point 234.9-238 °C at 760 mmHg[1]Not applicable; likely to decompose before boiling.

The conversion of the parent pyridine derivative to its hydrochloride salt introduces an ionic character. The protonation of the pyridine nitrogen by hydrochloric acid creates a pyridinium cation and a chloride anion. This transition from a neutral molecule to an ionic salt fundamentally alters the intermolecular forces, leading to a more ordered crystalline lattice and stronger electrostatic interactions. Consequently, a significantly higher amount of energy is required to disrupt this lattice, which will manifest as a much higher melting point for the hydrochloride salt compared to the free base.

Methodologies for Experimental Determination of Melting Point

Given the absence of established data, experimental determination is a necessity. The following protocol outlines a standard and reliable method for determining the melting point of a crystalline solid like this compound.

Capillary Melting Point Determination (Thiele Tube or Digital Apparatus)

This technique relies on the precise observation of the temperature range over which the crystalline solid transitions to a liquid.

Protocol:

  • Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a calibrated thermometer, which is then immersed in a high-boiling point oil within the Thiele tube.

    • Digital Apparatus: The capillary tube is inserted into the heating block of a calibrated digital melting point apparatus.

  • Heating and Observation:

    • The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

    • The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has liquefied.

  • Validation and Reporting: The procedure should be repeated at least twice, and the results should be reported as a range. The calibration of the thermometer or digital apparatus should be regularly checked with certified standards.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting A Anhydrous Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Rapid Heat to ~T_m - 20°C D->E F Slow Heat (1-2°C/min) E->F G Observe & Record Range F->G H Repeat Measurement (n=3) G->H I Report as Range H->I

Caption: Workflow for Capillary Melting Point Determination.

Understanding Thermal Decomposition: The Fate of Hydrochloride Salts at High Temperatures

For ionic organic compounds such as this compound, the concept of a "boiling point" is often not applicable under standard atmospheric conditions. The strong ionic forces that give the salt its high melting point also mean that an immense amount of energy is required to transition it into the gaseous phase. Before this temperature is reached, the energy input typically becomes sufficient to break the covalent bonds within the molecule itself, leading to thermal decomposition.

Therefore, instead of a boiling point, the more relevant thermal characteristic is the decomposition temperature (Td) . This is the temperature at which the compound begins to chemically degrade.

Experimental Determination of Decomposition Temperature

Thermogravimetric Analysis (TGA) is the gold-standard technique for determining the decomposition temperature.

TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for both mass and temperature using appropriate standards.

  • Sample Preparation: A small, precisely weighed amount of the this compound (typically 2-10 mg) is placed in a tared TGA pan.

  • Analysis Conditions: The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Interpretation: The decomposition temperature is typically reported as the onset temperature of the observed mass loss step in the TGA thermogram. This indicates the point at which volatile decomposition products begin to evolve.

TGA_Logic A Start TGA Experiment B Heat Sample at Constant Rate A->B C Monitor Mass vs. Temperature B->C D Mass Loss Detected? C->D E No: Continue Heating D->E No F Yes: Onset of Decomposition D->F Yes E->B G Record Decomposition Temperature (Td) F->G

Caption: Logical Flow for Thermogravimetric Analysis (TGA).

Conclusion: A Call for Rigorous Experimental Characterization

While the thermal properties of the parent 4-Methyl-3-nitropyridine are documented, those of its hydrochloride salt remain largely uncharacterized in public-domain literature. This guide has underscored the critical importance of not extrapolating data from the free base to the salt. The introduction of ionic character fundamentally alters the compound's physical properties, necessitating direct experimental measurement.

For any application in drug development or chemical synthesis, the melting point and decomposition temperature of this compound must be determined through rigorous, validated methods such as capillary melting point analysis and thermogravimetric analysis. These data points are essential for defining processing parameters, ensuring long-term stability, and meeting regulatory requirements.

References

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An In-Depth Technical Guide to 4-Methyl-3-nitropyridine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-3-nitropyridine hydrochloride (HCl), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of properties to offer a comprehensive understanding of its synthesis, chemical behavior, and strategic applications, particularly in the creation of high-value active pharmaceutical ingredients (APIs). We will delve into the causality behind its synthetic pathways, its versatile reactivity, and provide actionable protocols for its use, grounded in established scientific principles.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of specific substituents, such as methyl and nitro groups, onto the pyridine ring, as seen in 4-Methyl-3-nitropyridine, creates a highly versatile and reactive building block. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the methyl group can influence regioselectivity and provide a site for further functionalization.

The hydrochloride salt form of this compound enhances its utility in a laboratory setting. By converting the basic pyridine nitrogen to a pyridinium chloride, the compound's solubility in aqueous media is often improved, and its stability and handling characteristics are enhanced, making it a more user-friendly reagent for synthetic chemists. This guide will focus specifically on the hydrochloride salt, providing a detailed examination of its properties and applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application.

IdentifierValueSource
IUPAC Name 4-methyl-3-nitropyridine;hydrochloride
Synonyms 3-Nitro-4-picoline hydrochloride
CAS Number 856835-53-5
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.58 g/mol [2]
Canonical SMILES CC1=C(C=NC=C1)[O-].Cl

While specific experimental data for the hydrochloride salt is not extensively published, the properties of the parent free base, 4-Methyl-3-nitropyridine (CAS: 5832-44-0), provide a useful baseline.

Property (Free Base)ValueSource
Appearance Yellow to light brown solid
Melting Point 24-28 °C[3]
Boiling Point 238 °C[3]
Density 1.228 g/mL at 25 °C[3]

The hydrochloride salt is expected to be a solid with a higher melting point and greater solubility in polar solvents compared to the free base.

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 4-Methyl-3-nitropyridine HCl is a two-step process: the nitration of 4-methylpyridine (4-picoline) to form the free base, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methyl-3-nitropyridine (Free Base)

The nitration of 4-methylpyridine is a classic electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack, but the reaction can be driven to produce the desired product. A common and effective method involves the use of nitrogen pentoxide in sulfur dioxide.[4]

Experimental Protocol:

  • Preparation of the Nitrating Agent: In a reaction vessel equipped for low-temperature chemistry, add 60 g of dinitrogen pentoxide (N₂O₅) to 300 g of liquid sulfur dioxide at -30 °C. Stir until the solid is completely dissolved. The choice of SO₂ as a solvent is critical as it is inert to the nitrating agent and provides a low-temperature medium to control the reaction's exothermicity.

  • Preparation of the Substrate Solution: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30 °C.

  • Nitration Reaction: Slowly add the nitrogen pentoxide-sulfur dioxide solution dropwise to the 4-methylpyridine solution. The reaction is typically rapid and should be complete within 5-10 minutes. The low temperature is essential to minimize side reactions and ensure regioselectivity.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into 300 g of ice water to quench the reaction and hydrolyze any remaining reagents.

    • Adjust the pH of the aqueous solution to 8-9 using sodium carbonate. This neutralizes the acidic medium and deprotonates the product, facilitating its extraction.

    • Extract the product into an organic solvent such as toluene (2 x 150 mL).

    • Combine the organic extracts and remove the solvent by vacuum distillation to yield 4-Methyl-3-nitropyridine as a yellow to light brown solid.[4]

    • The purity of the product can be assessed by gas chromatography (GC).

Causality and Expertise: The use of dinitrogen pentoxide in this protocol is a key choice. It is a powerful nitrating agent, necessary to overcome the inherent electron deficiency of the pyridine ring. The methyl group at the 4-position is an ortho-, para-director, and while the 2- and 6-positions are sterically hindered, the 3- and 5-positions are electronically favored for nitration.

Preparation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolve the purified 4-Methyl-3-nitropyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Self-Validating System: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization

  • ¹H NMR: The protonation of the pyridine nitrogen will cause a downfield shift for all protons in the ring due to the increased electron-withdrawing effect of the positively charged nitrogen. The signals for the protons on the pyridine ring will appear at a lower field compared to the free base.

  • ¹³C NMR: Similar to the proton signals, the carbon signals of the pyridine ring will also experience a downfield shift upon protonation.

  • IR Spectroscopy: The IR spectrum will show characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-H and C=C bonds of the aromatic ring. The formation of the hydrochloride salt will introduce a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretch of the pyridinium ion.

Applications in Drug Discovery and Development

4-Methyl-3-nitropyridine HCl is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly those with anti-inflammatory and antimicrobial properties.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized.

Precursor for Kinase Inhibitors

The 3-amino-4-methylpyridine core, readily accessible from 4-Methyl-3-nitropyridine, is a key structural motif in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Logical Workflow for Kinase Inhibitor Synthesis:

G A 4-Methyl-3-nitropyridine HCl B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C 3-Amino-4-methylpyridine B->C D Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki coupling) C->D F Kinase Inhibitor API D->F E Functionalized Heterocycle E->D

Caption: Synthetic pathway from 4-Methyl-3-nitropyridine HCl to a kinase inhibitor API.

Synthesis of Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial drugs. The functional groups of 4-Methyl-3-nitropyridine allow for its incorporation into larger molecules with antibacterial and antifungal activity.[1][6]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for 4-Methyl-3-nitropyridine HCl is not widely available, the hazards can be inferred from the free base and related nitropyridine compounds.

Hazard Profile (inferred):

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used if handling the powder in a non-ventilated area.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex, biologically active molecules. Its enhanced solubility and stability in the hydrochloride form make it a practical choice for laboratory and process chemistry. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will empower researchers and drug development professionals to effectively utilize this key intermediate in their pursuit of novel therapeutics.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.

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Methodological & Application

synthesis of 4-Methyl-3-nitropyridine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Methyl-3-nitropyridine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research.[1][2] The protocol details a robust and scalable procedure involving the direct nitration of 4-methylpyridine (γ-picoline), followed by conversion to its hydrochloride salt. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and provide a systematic workflow to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this important building block.

Introduction and Scientific Rationale

4-Methyl-3-nitropyridine is a valuable heterocyclic intermediate, serving as a precursor for the synthesis of various biologically active molecules, including antituberculosis drugs and other pharmaceutical agents.[3] The introduction of a nitro group onto the pyridine ring provides a versatile chemical handle for further functionalization, such as reduction to an amino group, which can then participate in a wide array of coupling reactions.[4][5]

The conversion of the synthesized 4-methyl-3-nitropyridine free base into its hydrochloride salt is a critical final step. This transformation significantly enhances the compound's stability, improves its handling characteristics, and increases its solubility in aqueous media, which is often advantageous for subsequent synthetic steps or biological screening.[1]

The core of this protocol is the electrophilic aromatic substitution (nitration) of 4-methylpyridine. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. However, the reaction is facilitated by the use of strong nitrating agents under carefully controlled conditions. The directing effects of the ring nitrogen (meta-directing) and the methyl group (ortho-, para-directing) synergistically favor the formation of the desired 3-nitro isomer.

Reaction Scheme

The two-step synthesis proceeds as follows:

  • Nitration: 4-Methylpyridine is reacted with a nitrating mixture (e.g., nitric acid and sulfuric acid) to yield 4-Methyl-3-nitropyridine.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the target compound, this compound.

(Self-generated image, not from a search result)

Materials and Equipment

Reagents & Chemicals Grade Supplier Example Equipment
4-Methylpyridine (γ-Picoline)Reagent (≥98%)Sigma-Aldrich500 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade (95-98%)Fisher ScientificMagnetic stirrer with heating mantle
Concentrated Nitric Acid (HNO₃)ACS Grade (68-70%)VWRDropping funnel (pressure-equalizing)
Ammonium Hydroxide (NH₄OH)ACS Reagent (~30%)J.T.BakerThermometer (-20°C to 150°C)
Dichloromethane (DCM)ACS GradeMerckIce bath
Isopropanol (IPA)ACS GradeEMD MilliporeSeparatory funnel
Concentrated Hydrochloric Acid (HCl)ACS Grade (~37%)BDHRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeAlfa AesarBuchner funnel and filter flask
Crushed IceN/AN/ApH paper or pH meter

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 4-Methyl-3-nitropyridine (Free Base)

WARNING: This procedure involves highly corrosive and strong oxidizing acids. The reaction is exothermic and generates toxic fumes. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Initial Charge: In the flask, add 150 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5°C using an ice bath.

  • Substrate Addition: Slowly and carefully add 4-methylpyridine (25 g, 0.268 mol) to the cold sulfuric acid. Maintain the temperature below 15°C during this addition. A significant exotherm will be observed.

  • Nitrating Mixture Preparation: Prepare the nitrating agent by slowly adding 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Nitration Reaction: Transfer the prepared cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred 4-methylpyridine solution over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [6]

  • Reaction Maturation: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 95°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).[6]

  • Quenching: After the reaction is complete, cool the mixture back to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Isolation: Cool the aqueous solution in an ice bath. Slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH reaches 7-8.[2][6] A precipitate may form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Methyl-3-nitropyridine as an oil or low-melting solid.

Part B: Synthesis of this compound
  • Dissolution: Dissolve the crude 4-Methyl-3-nitropyridine from Part A in 200 mL of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH ~1-2). A thick precipitate will form.

  • Precipitation and Filtration: Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Part A: Free Base Synthesis cluster_salt Part B: Hydrochloride Formation A Charge H₂SO₄ & 4-Methylpyridine B Cool to 0-5°C A->B C Dropwise Addition of Nitrating Mixture (<10°C) B->C D Heat to 95°C (Reaction Maturation) C->D E Quench on Ice D->E F Neutralize with NH₄OH E->F G Extract with DCM F->G H Dry & Concentrate G->H I Dissolve Crude in IPA H->I Crude Product J Acidify with HCl (0°C) I->J K Filter Precipitate J->K L Wash & Dry Under Vacuum K->L product Final Product: 4-Methyl-3-nitropyridine HCl L->product start Start start->A

Caption: Workflow for the synthesis of 4-Methyl-3-nitropyridine HCl.

Characterization Data

PropertyExpected Value
Final Product This compound
Molecular FormulaC₆H₇ClN₂O₂
Molecular Weight174.59 g/mol [1]
AppearanceYellow to light brown solid[7]
Melting Point (Free Base)24-28 °C[8]
Boiling Point (Free Base)238 °C[8]

Note: The melting point of the hydrochloride salt may differ significantly from the free base.

Troubleshooting and Field Insights

Problem Potential Cause Expert Recommendation
Low Yield Incomplete reaction; loss during workup.Ensure reaction temperature during heating is maintained at 95°C. Check for complete neutralization; product may remain as a salt in the aqueous layer if still acidic. Perform thorough extractions.
Formation of Byproducts Reaction temperature during nitration was too high.Strict temperature control (<10°C) during the addition of the nitrating mixture is paramount to prevent the formation of dinitro or other isomeric products.
Oily Product (Free Base) The free base has a low melting point and may contain residual solvent.Ensure complete removal of the extraction solvent (DCM) on the rotary evaporator. The product may not fully solidify at room temperature.[8] Proceed to the salt formation step.
Product Fails to Precipitate Insufficient HCl added; product is too soluble in the chosen solvent.Add more HCl until the solution is strongly acidic. If still no precipitate, try adding a co-solvent in which the salt is less soluble, such as diethyl ether, or reduce the volume of isopropanol.

References

  • Smolecule. (2023, August 16). This compound.
  • Guidechem. (2024, February 1). How to synthesize 4-METHYL-3-Nitropyridine.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
  • ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.
  • ChemicalBook. 3-Methyl-4-nitropyridine N-Oxide synthesis.
  • LookChem. Cas 3430-27-1, 3-Amino-4-methylpyridine.
  • Generic Manufacturer Website. 4-Methyl-3-nitropyridine CAS 5832-44-0.
  • Wikipedia. (2024, March). 4-Methylpyridine.
  • Sigma-Aldrich. 4-Methyl-3-nitropyridine 97%.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ChemicalBook. 4-Amino-3-nitropyridine synthesis.

Sources

Application Notes & Protocols: The Strategic Utility of 4-Methyl-3-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-3-nitropyridine has emerged as a highly versatile and strategically important intermediate in the landscape of pharmaceutical research and drug development.[1][2] Its unique electronic and structural characteristics, conferred by the interplay between the electron-deficient pyridine core, an activating nitro group, and a methyl substituent, render it a valuable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications, reaction mechanisms, and detailed experimental protocols involving 4-Methyl-3-nitropyridine. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Strategic Value of a Versatile Intermediate

In medicinal chemistry, the pyridine ring is a "privileged structural motif," present in approximately 14% of N-heterocyclic drugs approved by the FDA.[3] Nitropyridines, in particular, serve as readily available precursors for a vast range of bioactive molecules.[3] 4-Methyl-3-nitropyridine (CAS 5832-44-0) is a prime example of such a crucial building block.[2] Its utility stems from two primary, chemically accessible handles:

  • The Nitro Group: Positioned at the 3-position, this powerful electron-withdrawing group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it can be readily reduced to an amino group, a critical step in the synthesis of many APIs, including kinase inhibitors.

  • The Pyridine Ring System: The inherent reactivity of the pyridine core allows for various transformations, enabling the construction of diverse molecular architectures.[2]

This guide will focus on the two most impactful synthetic transformations of 4-Methyl-3-nitropyridine: the reduction of its nitro group and its use in nucleophilic aromatic substitution, culminating in a practical synthesis of a key pharmaceutical precursor.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety requirements is a prerequisite for any laboratory work. 4-Methyl-3-nitropyridine is a combustible solid that can also exist as a liquid at or near room temperature, and it presents several hazards that demand careful handling.[1][2]

Compound Data
PropertyValueSource
CAS Number 5832-44-0
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.12 g/mol
Appearance White to light yellow solid powder or liquid[2]
Melting Point 24-28 °C[1][2]
Boiling Point ~145 °C
Flash Point 108.3 °C (closed cup)
Purity Typically ≥97%[1]
Safety & Hazard Information

4-Methyl-3-nitropyridine is classified as hazardous. Adherence to the following safety protocols is mandatory.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[4]

  • Signal Word: Danger

  • GHS Pictograms:

    • Corrosion (GHS05)

    • Exclamation Mark (GHS07)

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always work in a well-ventilated chemical fume hood.[5]

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

    • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if handling the solid form outside of a fume hood or if aerosolization is possible.

  • Handling & Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.

    • Keep away from heat and sources of ignition.

    • Incompatible materials include acids, strong oxidizing agents, and acid chlorides.[6]

Core Synthetic Applications & Mechanisms

The synthetic utility of 4-Methyl-3-nitropyridine is primarily driven by the reactivity conferred by the nitro group.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into a primary amine is one of the most fundamental and valuable reactions of this intermediate. The resulting compound, 4-methyl-3-aminopyridine, is a precursor for creating amides, ureas, and other nitrogen-containing functionalities common in pharmaceuticals.

Causality of Method Choice: The choice of reducing agent depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and efficient method, often providing high yields. However, it is not suitable for molecules containing other reducible groups like alkenes, alkynes, or certain protecting groups.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust and classic methods that are tolerant of many other functional groups. They are particularly useful when catalytic hydrogenation is not an option. The work-up often involves neutralization of a large amount of acid.

  • Transfer Hydrogenation (e.g., Ammonium formate with Pd/C): This method avoids the need for a pressurized hydrogen gas apparatus, making it more convenient for standard laboratory setups.[3]

G cluster_main Figure 1: General Scheme for Nitro Group Reduction Start 4-Methyl-3-nitropyridine Product 4-Methyl-3-aminopyridine Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) Reagents->Product G cluster_main Figure 2: SₙAr Mechanism on a Nitropyridine Substrate Activated Nitropyridine (with Leaving Group 'LG') Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Intermediate Step 1: Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Step 2: Elimination (Fast) LeavingGroup Leaving Group (LG⁻)

Caption: The two-step addition-elimination mechanism of SₙAr.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 4-Methyl-3-aminopyridine via Catalytic Hydrogenation

This protocol details the reduction of the nitro group using palladium on carbon as a catalyst. This method is clean and typically results in a high-purity product.

Materials:

  • 4-Methyl-3-nitropyridine

  • Palladium on Carbon (10% Pd, 50% wet)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filtration aid

  • Rotary evaporator

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., Parr bottle), add 4-Methyl-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (0.05-0.10 eq by weight). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi) and begin vigorous stirring or shaking.

  • Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases (pressure remains constant). This typically takes 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid or oil is 4-methyl-3-aminopyridine, which can be used directly or purified further by recrystallization or column chromatography if necessary.

Protocol 2: Application in the Synthesis of a Sorafenib Precursor

4-Methyl-3-nitropyridine is a key starting material for the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. [7][8]This protocol outlines the synthesis of a key urea intermediate, demonstrating the practical application of the previously described reduction.

G cluster_workflow Figure 3: Workflow for Sorafenib Precursor Synthesis A Step 1: Reduction of 4-Methyl-3-nitropyridine B Intermediate: 4-Methyl-3-aminopyridine A->B Protocol 4.1 C Step 2: Urea Formation B->C D Key Precursor (Aryl Urea) C->D

Caption: Multi-step workflow for synthesizing a key pharmaceutical precursor.

Step 2: Urea Formation with a Phenyl Carbamate

This procedure avoids the use of highly toxic reagents like phosgene by employing a phenyl carbamate derivative. [9] Materials:

  • 4-Methyl-3-aminopyridine (from Protocol 4.1)

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methyl-3-aminopyridine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amine).

  • Reagent Addition: Add phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 3-5 hours. [9]Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure. [9]5. Purification: The resulting crude residue contains the desired N,N'-unsymmetrically substituted urea. Purify the product by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 30:1 DCM:MeOH). [9]6. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization

The identity and purity of 4-Methyl-3-nitropyridine and its synthetic derivatives should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound. [4][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the starting material and products. [4]* Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the characteristic strong absorbances for the nitro group (~1530 and 1350 cm⁻¹) and the disappearance of these peaks upon reduction. [4]

Conclusion

4-Methyl-3-nitropyridine is a foundational building block whose value is demonstrated through its efficient conversion into key pharmaceutical intermediates. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to confidently and safely utilize this versatile compound. Its strategic application, particularly in the synthesis of complex APIs like Sorafenib, underscores its continuing importance in the field of medicinal chemistry. By understanding the principles behind its reactivity, scientists can accelerate the discovery and development of next-generation therapeutics.

References

  • [1]2.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-4-methyl-3-nitropyridine.
  • Guidechem. (2024, February 1). How to synthesize 4-METHYL-3-Nitropyridine.
  • Vertex AI Search Result [15]13. Vertex AI Search Result [16]14. Bakal, E. A., Semenov, V. E., Gerasimova, T. P., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5085.
  • ChemicalBook. (2023, July 24). 4-Methyl-3-nitropyridine Chemical Properties, Uses, Production.
  • [17]17. Perlíková, P., Tichý, M., & Kollár, P. (2012).
  • ECHEMI. (n.d.).
  • Vertex AI Search Result [18]20. Vertex AI Search Result [19]21. Vertex AI Search Result [20]22. Vertex AI Search Result [21]23. Vertex AI Search Result [22]24. Vertex AI Search Result [23]25. Vertex AI Search Result [24]26. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
  • [25]28. Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Vertex AI Search Result [26]30. Vertex AI Search Result [27]31. Vertex AI Search Result [28]32. Vertex AI Search Result [29]33. Vertex AI Search Result [30]34. Vertex AI Search Result

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Application Notes & Protocols: The Reaction of 4-Methyl-3-nitropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring an electron-deficient pyridine ring activated by a potent electron-withdrawing nitro group, makes it an ideal substrate for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of the reactivity of 4-methyl-3-nitropyridine with diverse nucleophiles. We will dissect the underlying mechanistic principles, detail factors influencing regioselectivity, and provide field-proven experimental protocols for key transformations. The strategic functionalization of this scaffold opens pathways to complex molecular architectures, including kinase inhibitors and other bioactive agents.[1][2]

Foundational Principles: Understanding the Reactivity of 4-Methyl-3-nitropyridine

The reactivity of 4-methyl-3-nitropyridine is dominated by the electronic interplay between the pyridine nitrogen and the ortho-nitro group. Pyridine itself is an electron-deficient heterocycle, a characteristic that is dramatically amplified by the presence of the nitro (-NO₂) substituent. This powerful electron-withdrawing group depletes the electron density of the aromatic ring, rendering it highly susceptible to attack by nucleophiles.

This electronic activation is the cornerstone of Nucleophilic Aromatic Substitution (SNAr), the primary reaction pathway discussed herein. The SNAr mechanism is a two-step addition-elimination process:

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The aromaticity of the ring is restored by the departure of a leaving group.

In the case of 4-methyl-3-nitropyridine, the positions most activated for nucleophilic attack are C2 and C6, as they are ortho and para, respectively, to the ring nitrogen and ortho to the nitro group. The negative charge of the Meisenheimer complex formed upon attack at these positions can be effectively delocalized onto the electronegative oxygen atoms of the nitro group, a critical stabilizing factor.[3][5]

Interestingly, while many SNAr reactions on substituted pyridines involve the displacement of a halide, the nitro group itself can function as a competent leaving group, particularly when attacked by potent nucleophiles.[6][7][8] This unique reactivity expands the synthetic utility of 4-methyl-3-nitropyridine beyond substrates with conventional leaving groups.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reaction with Key Nucleophile Classes

The versatility of 4-methyl-3-nitropyridine is demonstrated by its reactivity towards a broad spectrum of nucleophiles.

Nitrogen Nucleophiles (Amines)

The reaction of nitropyridines with primary and secondary amines is a cornerstone transformation for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals. In related 3-nitropyridine systems, amination typically occurs at the C2 or C6 position, para to the nitro group.[9] This transformation provides a direct route to substituted aminopyridines.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating and deactivating the amine nucleophile.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the acid (HX) formed if the reaction proceeds via substitution of a halide, or to deprotonate the amine, increasing its nucleophilicity.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier for the initial nucleophilic attack.

Sulfur Nucleophiles (Thiols)

Thiols and their corresponding thiolates are exceptionally potent nucleophiles and react readily with activated pyridines. Research has shown that in reactions with 2-substituted-3-nitropyridines, sulfur nucleophiles can selectively displace the 3-nitro group.[6] This provides a powerful and regioselective method for forming C-S bonds, yielding valuable thioether products.

Trustworthiness Through Self-Validation: The success of this reaction is often indicated by a distinct color change as the reaction progresses. The formation of the Meisenheimer complex can produce a highly colored solution. Progress can be reliably monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the new product spot.

Carbon Nucleophiles (Vicarious Nucleophilic Substitution)

While less common than heteroatom nucleophiles, C-C bond formation is achievable through specialized methods like Vicarious Nucleophilic Substitution (VNS).[9][10] This reaction involves a carbanion stabilized by an electron-withdrawing group and possessing a leaving group on the α-carbon. The carbanion adds to the electron-deficient ring, followed by a base-induced β-elimination to form the C-C bond and restore aromaticity.[10] This method allows for the direct alkylation of the pyridine ring, a valuable transformation in scaffold development.

Strategic Diversification Workflow

The reactions described above allow for the strategic diversification of the 4-methyl-3-nitropyridine core into a library of functionalized derivatives, each serving as a potential precursor for more complex targets.

Diversification_Workflow Synthetic Diversification of 4-Methyl-3-nitropyridine start 4-Methyl-3-nitropyridine amino_prod Amino-substituted 4-methylpyridines start->amino_prod S N Ar thio_prod Thioether-substituted 4-methylpyridines start->thio_prod S N Ar (NO₂ displacement) alkyl_prod Alkyl-substituted 4-methylpyridines start->alkyl_prod VNS n_nuc R₂NH (Amines) n_nuc->amino_prod s_nuc RSH (Thiols) s_nuc->thio_prod c_nuc VNS Reagents (Carbanions) c_nuc->alkyl_prod

Caption: Diversification pathways from a central pyridine scaffold.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic functionalization of 4-methyl-3-nitropyridine.

Protocol 1: Synthesis of 4-Methyl-3-(phenylthio)pyridine via Nitro-Group Displacement

This protocol describes the nucleophilic aromatic substitution of the nitro group on 4-methyl-3-nitropyridine with a sulfur nucleophile. This procedure is adapted from methodologies established for the displacement of nitro groups on activated pyridine rings.[6]

Materials & Reagents:

  • 4-Methyl-3-nitropyridine

  • Thiophenol (PhSH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methyl-3-nitropyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Nucleophile Addition: Add thiophenol (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-methyl-3-(phenylthio)pyridine.

Protocol 2: Synthesis of a 2-Amino-4-methyl-3-nitropyridine Derivative

This protocol outlines a general procedure for the amination of an activated nitropyridine. The regioselectivity (C2 vs. C6) may vary depending on the specific amine and conditions used.

Materials & Reagents:

  • 4-Methyl-3-nitropyridine (or a halo-substituted precursor for higher reliability)

  • Desired secondary amine (e.g., Piperidine, 1.5 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction vessel or round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reactant Solution: In a sealed vessel, dissolve 4-methyl-3-nitropyridine (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Solution: In a separate flask, prepare a solution of the amine (1.5 eq) and triethylamine (2.0 eq) in acetonitrile.

  • Reaction Initiation: Slowly add the amine solution to the pyridine solution at room temperature.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Aqueous Work-up: Partition the residue between ethyl acetate and water.

  • Extraction and Washing: Separate the layers and wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product via silica gel column chromatography.

Summary Data Table

The following table summarizes representative reaction conditions for nucleophilic substitution on nitropyridine systems, providing a predictive framework for reactions with 4-methyl-3-nitropyridine.

NucleophileReagent(s)SolventTemperature (°C)Typical Product TypeReference
Fluoride CsFDMSO1203-Fluoropyridine derivative[7][11]
Amine R₂NH, BaseMeCN / DMF80 - 1202/6-Aminopyridine derivative[3]
Thiolate RSH, K₂CO₃DMF80 - 903-Thioetherpyridine derivative[6]
Alkoxide NaORROHReflux2/6-Alkoxypyridine derivative-
Carbanion R-CH(X)-SO₂Ph, KHMDSDMF-40 to RT2/6-Alkylpyridine derivative[10]

Conclusion

4-Methyl-3-nitropyridine stands out as a privileged scaffold for synthetic chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential to displace the nitro group directly, offers a robust platform for generating molecular diversity. The protocols and principles outlined in this guide are designed to empower researchers to confidently and effectively utilize this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.

References

  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • 4-Amino-3-nitropyridine synthesis. ChemicalBook.
  • 4-Amino-3-nitropyridine 1681-37-4 wiki. Guidechem.
  • How to synthesize 4-METHYL-3-Nitropyridine. Guidechem.
  • 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. X-Chemic.
  • Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermedi
  • Nitropyridines, Their Synthesis and Reactions.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Practical Amination of Nitropyridones by Silylation. American Chemical Society (ACS)
  • Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
  • Nucleophilic arom
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4- carboxylate by Nucleophilic Arom
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society (ACS)

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Application Notes and Protocols: Reduction of the Nitro Group in 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the reduction of the nitro group in 4-Methyl-3-nitropyridine hydrochloride to yield 3-amino-4-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] These application notes offer a detailed exploration of the prevalent methodologies, including catalytic hydrogenation and chemical reduction, with an emphasis on the rationale behind experimental choices, safety protocols, and process optimization. The protocols provided are designed for researchers, scientists, and drug development professionals to ensure reliable and scalable synthesis.

Introduction: Significance of 3-Amino-4-methylpyridine

This compound serves as a vital building block in synthetic organic chemistry.[2] The reduction of its nitro group to an amino group furnishes 3-amino-4-methylpyridine, a key intermediate in the production of a wide array of biologically active molecules. This resulting aminopyridine derivative is a versatile precursor for constructing complex heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[1][3] The efficiency and selectivity of this reduction step are paramount for the overall success of the synthetic route.

Mechanistic Overview and Strategic Considerations

The reduction of an aromatic nitro group is a well-established transformation, yet its application to heteroaromatic systems like pyridine requires careful consideration of the substrate's electronic properties and potential side reactions. The pyridine ring is inherently electron-deficient, a characteristic amplified by the potent electron-withdrawing nitro group.[4] This electronic nature influences the choice of reduction method and reaction conditions.

The two primary strategies for this reduction are:

  • Catalytic Hydrogenation: This method is often preferred for its high atom economy, cleaner reaction profiles, and the use of recyclable catalysts.[5] However, potential catalyst poisoning and the need for specialized high-pressure equipment can be drawbacks.

  • Chemical Reduction: Employing stoichiometric metal-based reductants offers a viable alternative, particularly when functional group tolerance is a concern or when access to hydrogenation equipment is limited.[5] These reactions often proceed under milder conditions but can generate significant metal waste.

The selection between these methods hinges on factors such as scale, available equipment, cost, and the presence of other reducible functional groups in the molecule.

Catalytic Hydrogenation Protocol

Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes.[6] Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation due to their high efficiency and selectivity.[7]

3.1. Rationale for Catalyst and Solvent Selection
  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and selectivity for nitro group reduction.[6] It is generally robust and can be used in a variety of solvents.

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation of aryl halides is a potential side reaction.[6]

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they can effectively dissolve the starting material and facilitate the reaction. The choice of solvent can also influence the reaction rate and selectivity.

3.2. Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for Catalytic Hydrogenation.

3.3. Detailed Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as methanol (10-20 volumes). Carefully add 5% or 10% Palladium on Carbon (0.05-0.10 eq) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen or argon. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methylpyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Chemical Reduction Protocols

Chemical reduction using metals in acidic media is a classic and reliable method for converting nitroarenes to anilines.[8] Iron, tin(II) chloride, and zinc are commonly employed for this purpose.[6]

4.1. Rationale for Reagent Selection
  • Iron in Acetic Acid/HCl: This is a cost-effective and mild method for nitro group reduction.[6] The reaction is heterogeneous and requires vigorous stirring.

  • Tin(II) Chloride (SnCl₂): A versatile reducing agent that is effective for a wide range of nitro compounds.[6] It offers good chemoselectivity.

  • Zinc in Acetic Acid/HCl: Similar to iron, zinc is an effective reductant in acidic media.[6]

4.2. Experimental Workflow: Chemical Reduction

Caption: Workflow for Chemical Reduction.

4.3. Detailed Protocol: Reduction with Iron in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid (10-20 volumes).

  • Reagent Addition: To the stirred solution, add iron powder (3.0-5.0 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100-118 °C) and maintain for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-4-methylpyridine. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation: Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/AcOH)
Catalyst/Reagent 5-10 mol% Pd/C3-5 eq. Iron powder
Solvent Methanol, EthanolAcetic Acid
Temperature 25-50 °C100-118 °C (Reflux)
Pressure 1-10 atm H₂Atmospheric
Reaction Time 2-8 hours4-12 hours
Work-up Filtration of catalystFiltration, neutralization, extraction
Advantages High atom economy, clean, recyclable catalystReadily available reagents, no specialized equipment
Disadvantages Requires pressure equipment, potential catalyst poisoningStoichiometric metal waste, potentially harsh conditions
Safety and Handling Precautions
  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

  • Aromatic Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.[10] Avoid inhalation, ingestion, and skin contact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use an inert gas to purge the system before and after the reaction. Palladium on carbon can be pyrophoric, especially when dry and exposed to air; handle with care.

  • Chemical Reduction: The reaction of metals with acid can generate hydrogen gas. Ensure adequate ventilation. The addition of metal to acid can be exothermic; add reagents slowly and with cooling if necessary. Neutralization of acidic solutions with base can also be exothermic.

  • Waste Disposal: Dispose of all chemical waste, including metal salts and solvents, according to institutional and local regulations.[12]

Conclusion

The reduction of the nitro group in this compound is a fundamental transformation for accessing the valuable synthetic intermediate, 3-amino-4-methylpyridine. Both catalytic hydrogenation and chemical reduction methods offer effective routes to this product. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully and safely perform this important chemical conversion.

References
  • Chemius. (n.d.). nitro razredčilo.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image attached to a research paper].
  • DiVA portal. (n.d.). Preprint.
  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested.
  • Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(4), 689.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.
  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
  • NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6177.

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The Strategic Application of 4-Methyl-3-nitropyridine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Pyridines in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The pyridine nucleus, a privileged scaffold, is a recurring motif in a multitude of approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of the pyridine ring is therefore of paramount importance in the design of potent and selective inhibitors. 4-Methyl-3-nitropyridine hydrochloride serves as a highly versatile and valuable starting material in this context. Its unique electronic and steric properties, conferred by the methyl and nitro substituents, provide a robust platform for the elaboration into complex heterocyclic systems that are central to the pharmacophore of numerous kinase inhibitors. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of a clinically relevant kinase inhibitor, with a focus on the underlying chemical principles, detailed experimental protocols, and the logic behind the synthetic strategy.

Core Principles: Leveraging the Reactivity of 4-Methyl-3-nitropyridine Derivatives

The synthetic utility of 4-methyl-3-nitropyridine and its derivatives stems from the predictable reactivity imparted by the electron-withdrawing nitro group and the activating methyl group. The nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. Furthermore, the nitro group can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations, including diazotization, acylation, and cyclization reactions. The methyl group can also be functionalized, though it is more commonly retained as a key steric and electronic feature in the final inhibitor.

A prime example of the strategic use of a 4-methyl-3-nitropyridine derivative is in the synthesis of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. While the direct starting material for AZD7648 is 2-amino-4-methyl-5-nitropyridine, this key intermediate is readily accessible from 4-methyl-3-nitropyridine, showcasing the foundational role of this chemical family. The synthesis of AZD7648 highlights several key transformations that are broadly applicable in kinase inhibitor synthesis.

Featured Application: Synthesis of a DNA-PK Inhibitor AZD7648 Precursor

This section details the synthesis of a key intermediate for the DNA-PK inhibitor AZD7648, starting from a derivative of 4-methyl-3-nitropyridine. The chosen example, 2-amino-4-methyl-5-nitropyridine, allows for the demonstration of a critical cyclization reaction to form a triazolopyridine core, a common motif in kinase inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves the transformation of 2-amino-4-methyl-5-nitropyridine into the key intermediate, 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, which is then poised for coupling to the purine core of AZD7648.

Synthetic Workflow A 2-Amino-4-methyl-5-nitropyridine B N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide A->B DMF-DMA C 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine B->C 1. Hydroxylamine 2. Cyclization D 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine C->D Reduction (e.g., H2, Pd/C) E AZD7648 D->E Buchwald-Hartwig Coupling F 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one F->E

Caption: Synthetic workflow for the preparation of AZD7648 from a 4-methyl-3-nitropyridine derivative.

Experimental Protocols

Protocol 1: Synthesis of N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide

This initial step activates the 2-amino group for the subsequent cyclization.

  • Reagents and Materials:

    • 2-Amino-4-methyl-5-nitropyridine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of 2-amino-4-methyl-5-nitropyridine in anhydrous toluene, add DMF-DMA.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield the desired formimidamide intermediate as a yellow solid.

Protocol 2: Synthesis of 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

This is a key cyclization step to form the triazolopyridine core.

  • Reagents and Materials:

    • N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq)

    • Hydroxylamine hydrochloride (1.5 eq)

    • Pyridine

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Suspend the formimidamide intermediate in ethanol.

    • Add hydroxylamine hydrochloride and pyridine to the suspension.

    • Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours.

    • Monitor the cyclization by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the triazolopyridine as a solid.

Protocol 3: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Reduction of the nitro group to the crucial amino functionality.

  • Reagents and Materials:

    • 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (balloon or Parr hydrogenator)

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve the nitro-triazolopyridine in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired amine, which is often used in the next step without further purification.

Protocol 4: Buchwald-Hartwig Coupling to Synthesize AZD7648

The final C-N bond formation to assemble the kinase inhibitor.

  • Reagents and Materials:

    • 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.0 eq)

    • 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

    • Phosphine ligand (e.g., Xantphos, 10 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous 1,4-Dioxane or Toluene

    • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Procedure:

    • In a Schlenk tube, combine the amine, the chloro-purine, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford AZD7648.

Data Presentation: Expected Outcomes

The following table summarizes the expected data for the key compounds in the synthesis of AZD7648.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data (Expected)
N'-(4-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamideC₉H₁₂N₄O₂208.2285-95¹H NMR: Signals for pyridine, methyl, and dimethylamino protons. MS (ESI+): m/z [M+H]⁺ 209.1.
7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridineC₇H₆N₄O₂178.1560-70¹H NMR: Characteristic signals for the triazolopyridine core. MS (ESI+): m/z [M+H]⁺ 179.1.
7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amineC₇H₈N₄148.17>90¹H NMR: Upfield shift of pyridine protons compared to the nitro precursor. MS (ESI+): m/z [M+H]⁺ 149.1.
AZD7648C₂₁H₂₃N₉O₂445.4750-65¹H NMR: Complex spectrum with signals for all aromatic and aliphatic protons. MS (ESI+): m/z [M+H]⁺ 446.2. HPLC Purity: >98%.

Signaling Pathway and Mechanism of Action

AZD7648 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. In many cancer cells, the DNA damage response is highly active, and inhibiting key repair pathways like NHEJ can lead to synthetic lethality, especially in combination with DNA-damaging agents.

DNA-PK Signaling Pathway cluster_0 Nucleus DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku Recruitment DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation & Activation LigIV Ligase IV / XRCC4 DNAPKcs->LigIV Recruitment Apoptosis Apoptosis DNAPKcs->Apoptosis Unrepaired DNA leads to Artemis->DSB End Processing Repair DNA Repair LigIV->Repair Ligation AZD7648 AZD7648 AZD7648->DNAPKcs Inhibition

Caption: Simplified signaling pathway of DNA-PK in the non-homologous end joining (NHEJ) DNA repair pathway and the point of inhibition by AZD7648.

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful tools in the arsenal of the medicinal chemist. The synthetic routes outlined in this application note, culminating in the preparation of a key precursor for the advanced kinase inhibitor AZD7648, underscore the versatility and strategic importance of this starting material. The ability to readily introduce and manipulate key functional groups on the pyridine ring allows for the systematic exploration of structure-activity relationships and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for novel, highly selective, and potent kinase inhibitors continues to grow, the foundational role of well-designed heterocyclic building blocks like 4-methyl-3-nitropyridine will only become more critical. The protocols and principles detailed herein provide a solid foundation for researchers to leverage this versatile scaffold in the discovery and development of the next generation of targeted therapeutics.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
  • An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.
  • Buchwald–Hartwig amination. Wikipedia. (2023, December 1). [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2022, November 23). [Link]

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The Strategic Execution of Suzuki-Miyaura Couplings with Nitropyridine Substrates: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance and reliability. However, when venturing into the realm of electron-deficient substrates, particularly nitropyridines, chemists often encounter significant hurdles. The potent electron-withdrawing nature of the nitro group, while a valuable feature in many pharmaceutical and materials science applications, fundamentally alters the electronic landscape of the pyridine ring, thereby complicating the catalytic cycle of the Suzuki coupling.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate the intricacies of Suzuki coupling reactions with nitropyridine substrates. We will dissect the mechanistic nuances, provide field-proven protocols, and offer a systematic approach to reaction optimization, empowering you to confidently incorporate these valuable motifs into your synthetic endeavors.

Mechanistic Considerations: The Impact of the Nitro Group

The standard Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a nitro group on the pyridine ring exerts a profound influence on each of these stages.

  • Oxidative Addition: The electron-withdrawing nitro group generally activates the carbon-halide bond towards oxidative addition of the Pd(0) catalyst. This is often

Application Notes and Protocols for the Synthesis of Azaindoles from 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides detailed experimental protocols and scientific insights for the synthesis of 6-methyl-7-azaindole from 4-methyl-3-nitropyridine. Azaindoles are a critical class of nitrogen-containing heterocycles, widely recognized as privileged scaffolds in medicinal chemistry due to their role as bioisosteres of indoles.[1][2] Their unique physicochemical properties often lead to improved pharmacological profiles, including enhanced target binding and better aqueous solubility.[2][3] This document focuses on two robust and widely adopted synthetic strategies: the Leimgruber-Batcho synthesis and the Bartoli indole synthesis. For each method, we present the underlying chemical principles, detailed step-by-step protocols, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. This resource is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

Introduction: The Strategic Importance of Azaindoles

The azaindole framework is a cornerstone in the design of modern therapeutics, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[3] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.[2] 4-Methyl-3-nitropyridine serves as an excellent and commercially available starting material for accessing the 7-azaindole core, specifically leading to 6-methyl-7-azaindole. The ortho-relationship between the nitro and methyl groups is pivotal, enabling efficient cyclization through established synthetic routes.

This guide will explore the two most prominent methods for this transformation:

  • The Leimgruber-Batcho Synthesis: A versatile and powerful two-step method that proceeds through an enamine intermediate followed by reductive cyclization.[4]

  • The Bartoli Indole Synthesis: A direct approach that utilizes the reaction of vinyl Grignard reagents with nitroarenes to construct the indole ring system.[5][6]

A brief overview of the Fischer indole synthesis, as a more classical but less direct route, will also be discussed for completeness.

The Leimgruber-Batcho Synthesis of 6-Methyl-7-azaindole

The Leimgruber-Batcho synthesis is a highly reliable and scalable method for preparing indoles and azaindoles that are unsubstituted at the 2- and 3-positions.[4] The reaction is particularly well-suited for ortho-methyl nitro-heterocycles like 4-methyl-3-nitropyridine.

Principle and Mechanism

The synthesis involves two key transformations:

  • Enamine Formation: The methyl group of 4-methyl-3-nitropyridine is sufficiently acidic to condense with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed at elevated temperatures and forms a stable β-dimethylamino-nitrostyrene analogue (an enamine).[7]

  • Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the enamine double bond, with subsequent elimination of dimethylamine to form the aromatic pyrrole ring of the azaindole. A variety of reducing agents can be employed, allowing for optimization based on functional group compatibility and laboratory scale.[4]

Experimental Workflow

Leimgruber_Batcho_Workflow start Start: 4-Methyl-3-nitropyridine step1 Step 1: Enamine Formation Reagent: DMF-DMA Condition: Heat (e.g., 115-120°C) start->step1 intermediate Intermediate: (E)-N,N-dimethyl-2-(3-nitro-4-pyridyl)vinylamine step1->intermediate step2 Step 2: Reductive Cyclization Reagents: Fe/AcOH or H₂, Pd/C Condition: Heat or Pressure intermediate->step2 product Product: 6-Methyl-7-azaindole step2->product

Caption: Leimgruber-Batcho Synthesis Workflow.

Detailed Protocol: One-Pot Synthesis of 6-Methyl-7-azaindole

This protocol is a convenient one-pot adaptation of the Leimgruber-Batcho reaction.[7]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methyl-3-nitropyridine≥98%Standard Vendor
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeStandard VendorUse fresh, moisture-sensitive
Iron powder (Fe), -325 meshReagent GradeStandard Vendor
Glacial Acetic Acid (AcOH)ACS GradeStandard Vendor
TolueneAnhydrousStandard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparedFor neutralization
BrineLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography

Procedure

  • Enamine Formation:

    • To a solution of 4-methyl-3-nitropyridine (1.0 eq) in anhydrous toluene (5 mL per mmol of substrate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the reaction mixture to reflux (approx. 110-120°C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, allow the mixture to cool to room temperature. The dark red-brown solution containing the intermediate enamine can be used directly in the next step.

  • Reductive Cyclization:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully add glacial acetic acid (10 eq) dropwise to the stirred solution.

    • Add iron powder (5.0 eq) portion-wise, ensuring the internal temperature does not exceed 30°C.

    • After the addition is complete, heat the mixture to 80-90°C and stir vigorously for 2-4 hours, or until the enamine intermediate is fully consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

  • Work-up and Purification:

    • Carefully neutralize the organic solution by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-methyl-7-azaindole.

Expected Yield: 65-80%

Mechanism of Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Methyl-3-nitropyridine C Enamine Intermediate A->C + B, Δ B DMF-DMA D Reduction (Fe/AcOH) C->D E Amino Intermediate D->E F Intramolecular Cyclization E->F G Elimination of HNMe₂ F->G H 6-Methyl-7-azaindole G->H

Caption: Key stages of the Leimgruber-Batcho mechanism.

The Bartoli Indole Synthesis of 6-Methyl-7-azaindole

The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes.[8] The presence of a sterically demanding group ortho to the nitro function is crucial for the reaction's success, making 4-methyl-3-nitropyridine an ideal substrate.[5]

Principle and Mechanism

The reaction involves the addition of three equivalents of a vinyl Grignard reagent to the nitropyridine at low temperatures.[9][10] The proposed mechanism proceeds as follows:

  • Nitro to Nitroso: The first equivalent of the vinyl Grignard reagent adds to the nitro group, which subsequently decomposes to form a nitroso intermediate.

  • Adduct Formation: A second equivalent of the Grignard reagent adds to the nitroso group.

  • [9][9]-Sigmatropic Rearrangement: The resulting adduct undergoes a key[9][9]-sigmatropic rearrangement, a process facilitated by the steric push from the ortho-methyl group.

  • Cyclization and Aromatization: The rearranged intermediate cyclizes, and a third equivalent of the Grignard reagent acts as a base to facilitate the final elimination and aromatization to the azaindole ring.[8][10]

Experimental Workflow

Bartoli_Workflow start Start: 4-Methyl-3-nitropyridine step1 Step 1: Grignard Addition Reagent: Vinylmagnesium Bromide (3 eq.) Solvent: Anhydrous THF Condition: -78°C to -20°C start->step1 step2 Step 2: Aqueous Quench Reagent: Sat. aq. NH₄Cl step1->step2 step3 Step 3: Extraction & Purification Solvent: Ethyl Acetate Method: Column Chromatography step2->step3 product Product: 6-Methyl-7-azaindole step3->product

Caption: Bartoli Synthesis Workflow.

Detailed Protocol: Synthesis of 6-Methyl-7-azaindole

This protocol is adapted from general procedures for the Bartoli synthesis on nitropyridine substrates.[9]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methyl-3-nitropyridine≥98%Standard Vendor
Vinylmagnesium bromide1.0 M in THFStandard VendorTitrate before use for accurate stoichiometry
Tetrahydrofuran (THF)Anhydrous, unstabilizedStandard Vendor
Saturated Ammonium Chloride (NH₄Cl)Lab PreparedFor quenching
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorFor drying
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography

Procedure

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-methyl-3-nitropyridine (1.0 eq).

    • Dissolve the substrate in anhydrous THF (20 mL per mmol of substrate).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature remains below -70°C.

    • After the addition is complete, slowly warm the reaction mixture to -20°C and maintain it at this temperature for 6-8 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC/LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20°C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 6-methyl-7-azaindole.

Expected Yield: 40-55% (Yields can vary based on the purity of the Grignard reagent and strict control of temperature).

Alternative Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[11][12] Applying this to 4-methyl-3-nitropyridine is a multi-step process and is generally less direct than the aforementioned methods.

Conceptual Pathway

  • Reduction: The nitro group of 4-methyl-3-nitropyridine is reduced to an amino group to give 3-amino-4-methylpyridine.

  • Hydrazine Formation: The resulting aminopyridine is converted to the corresponding pyridylhydrazine. This is typically achieved via diazotization with sodium nitrite and HCl, followed by reduction of the diazonium salt with a reducing agent like tin(II) chloride.

  • Fischer Cyclization: The pyridylhydrazine is condensed with a suitable ketone (e.g., acetone to yield 2,3-dimethyl-azaindole) or aldehyde, and the resulting hydrazone is cyclized under strong acid catalysis (e.g., polyphosphoric acid, HCl, or ZnCl₂) to form the azaindole ring.[11][13]

Fischer_Workflow A 4-Methyl-3-nitropyridine B Reduction (e.g., H₂, Pd/C) A->B C 3-Amino-4-methylpyridine B->C D Diazotization & Reduction (NaNO₂/HCl then SnCl₂) C->D E Pyridylhydrazine D->E F Condensation & Cyclization (Ketone/Aldehyde, Acid) E->F G Substituted Azaindole F->G

Caption: Multi-step workflow for the Fischer Azaindole Synthesis.

This route is less commonly used for this specific target due to the multiple steps and the often harsh conditions required for the final cyclization, which can be incompatible with sensitive functional groups.

Summary and Comparison of Methods

FeatureLeimgruber-Batcho SynthesisBartoli Indole Synthesis
Starting Materials Readily available commercial reagents.Requires a vinyl Grignard reagent (moisture/air sensitive).
Number of Steps Two steps, often performed in one pot.[7]One pot, single synthetic operation.[9]
Reaction Conditions High temperatures (reflux) for enamine formation.[7]Cryogenic temperatures (-78°C to -20°C).[9]
Scalability Generally straightforward to scale up.Can be challenging to scale due to temperature control and Grignard handling.
Yield Typically higher yields (65-80%).Moderate yields (40-55%).[9]
Key Advantage High reliability, good yields, operational simplicity.[4]Direct, rapid access to the azaindole core.[5]
Key Disadvantage Requires high temperatures for the initial step.Requires strict anhydrous conditions and low temperatures.

Conclusion

4-Methyl-3-nitropyridine is a versatile precursor for the synthesis of 6-methyl-7-azaindole, a valuable scaffold for drug discovery. Both the Leimgruber-Batcho and Bartoli syntheses offer effective and reliable pathways. The Leimgruber-Batcho method is often preferred for its operational simplicity and higher yields, making it well-suited for larger scale preparations. The Bartoli synthesis, while more technically demanding due to its cryogenic nature, provides a very direct and rapid entry into the target molecule. The choice of method will ultimately depend on the specific laboratory capabilities, scale of the reaction, and the chemist's familiarity with the techniques involved.

References

  • ResearchGate. (n.d.). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines.
  • Wikipedia. (2023, April 29). Bartoli indole synthesis.
  • SynArchive. (n.d.). Bartoli Indole Synthesis.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
  • Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
  • ResearchGate. (n.d.). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis.
  • Wikipedia. (2023, May 27). Fischer indole synthesis.
  • National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • National Center for Biotechnology Information. (2018, December 10). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • ResearchGate. (n.d.). A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐....

Sources

Application Note and Protocol: A Comprehensive Guide to the Nitration of 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methyl-3-nitropyridine

4-Methyl-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of a nitro group onto the 4-methylpyridine ring deactivates the ring towards further electrophilic substitution while providing a versatile chemical handle for subsequent transformations, such as reduction to an amino group or nucleophilic aromatic substitution.[2][4] This application note provides a detailed, field-proven protocol for the efficient nitration of 4-methylpyridine, emphasizing the underlying chemical principles, safety considerations, and analytical validation.

Chemical Rationale and Mechanistic Overview

The nitration of pyridine derivatives is a classic example of electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive than benzene towards electrophiles.[2] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The subsequent attack of the π-electron system of 4-methylpyridine on the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate (the σ-complex). A weak base, such as the bisulfate ion, then abstracts a proton to restore aromaticity, yielding the nitrated product. The directing effect of the methyl group and the pyridine nitrogen favors substitution at the 3-position.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O 4MP 4-Methylpyridine Sigma σ-complex (Resonance Stabilized) 4MP->Sigma + NO₂⁺ Product 4-Methyl-3-nitropyridine Sigma->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of 4-methylpyridine nitration.

Safety First: Handling Highly Corrosive and Reactive Reagents

The nitration of aromatic compounds is an energetic process and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7][8]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[7][8]

  • Reagent Handling: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around. Nitrating mixtures can be explosive if not handled correctly.

  • Emergency Preparedness: Have an emergency spill kit and a safety shower/eyewash station readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[8][9]

Experimental Protocol: Synthesis of 4-Methyl-3-nitropyridine

This protocol is a synthesis of established procedures for the nitration of pyridine derivatives.[10][11]

Materials and Apparatus
Reagent/ApparatusSpecification
4-Methylpyridine≥98.0% purity
Concentrated Sulfuric Acid95-98%
Concentrated Nitric Acid68-70%
Ice (crushed)
Sodium CarbonateAnhydrous or monohydrate
TolueneReagent grade
Anhydrous Sodium Sulfate
Round-bottom flask (3-neck)250 mL
Dropping funnel
Thermometer
Magnetic stirrer and stir bar
Ice bath
Beaker1 L
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

1. Preparation of the Nitrating Mixture: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, carefully add 95 g of concentrated sulfuric acid. b. Cool the flask in an ice bath to below 10 °C. c. Slowly add 10.8 g of concentrated nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.[10] This is a highly exothermic process.

2. Nitration Reaction: a. To the chilled nitrating mixture, slowly add 10 g of 4-methylpyridine dropwise over a period of approximately 2 hours, ensuring the reaction temperature is maintained below 10 °C. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Heat the mixture to 95 °C and maintain this temperature for 2 hours with continuous stirring.[10]

3. Work-up and Isolation: a. After cooling the reaction mixture to room temperature, carefully pour it onto 1000 mL of crushed ice in a 1 L beaker with vigorous stirring. b. Neutralize the acidic solution by slowly adding solid sodium carbonate in small portions until the pH reaches 7-8.[1] Be cautious as this will cause significant foaming due to the release of carbon dioxide. c. The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration using a Buchner funnel. d. If the product remains in solution, perform a liquid-liquid extraction. Transfer the neutralized solution to a separatory funnel and extract with toluene (3 x 100 mL).[1] e. Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Purification: a. Filter off the drying agent. b. Remove the solvent by vacuum distillation using a rotary evaporator to yield the crude 4-methyl-3-nitropyridine.[1] c. Further purification can be achieved by vacuum distillation, collecting the fraction at 145-155 °C / 4.0 kPa.[10]

Experimental Workflow Diagram

G start Start prep_nitro Prepare Nitrating Mixture (H₂SO₄ + HNO₃ < 10°C) start->prep_nitro add_4mp Add 4-Methylpyridine (< 10°C) prep_nitro->add_4mp react Heat Reaction Mixture (95°C, 2h) add_4mp->react quench Quench on Ice react->quench neutralize Neutralize with Na₂CO₃ (pH 7-8) quench->neutralize extract Extract with Toluene neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify end 4-Methyl-3-nitropyridine purify->end

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitropyridine.

Characterization and Quality Control

The identity and purity of the synthesized 4-methyl-3-nitropyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and identify any byproducts.[10]

  • Melting Point: The melting point of pure 4-methyl-3-nitropyridine is 24-28 °C.

Conclusion

This application note provides a robust and detailed protocol for the nitration of 4-methylpyridine. By understanding the underlying chemical principles and adhering to strict safety precautions, researchers can reliably synthesize 4-methyl-3-nitropyridine, a valuable intermediate for further chemical exploration in drug discovery and materials science. The provided workflow and mechanistic diagrams offer a clear visual guide to this important synthetic transformation.

References

  • How to synthesize 4-METHYL-3-Nitropyridine - FAQ - Guidechem. (2024, February 1).
  • 4-Methyl-3-nitropyridine | 5832-44-0 - ChemicalBook. (2025, July 24).
  • 4-Methyl-3-nitropyridine 97 5832-44-0 - Sigma-Aldrich. (n.d.).
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Optimizing Organic Synthesis with High-Purity 4-Methyl-3-nitropyridine. (n.d.).
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006, March).
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.).
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. (2024, June 28).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • PYRIDINE. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (2025, May 7).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).

Sources

large-scale synthesis of 4-Methyl-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Methyl-3-nitropyridine Hydrochloride

Abstract

This document provides a comprehensive guide for the , a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol, outline critical safety procedures for handling nitrating agents, and present methods for the characterization of the final product. The causality behind experimental choices is explained to empower the user with a deep understanding of the process.

Introduction and Scientific Background

4-Methyl-3-nitropyridine, also known as 3-nitro-4-picoline, serves as a versatile building block in organic synthesis.[1] Its functional groups—the nitro group and the pyridine ring—allow for a variety of subsequent chemical transformations, making it a valuable precursor for creating complex molecules with potential biological activity.[2] The hydrochloride salt form often enhances the compound's stability and handling characteristics.

The core of this synthesis is the electrophilic aromatic nitration of 4-methylpyridine (4-picoline). This reaction involves the introduction of a nitro group (-NO₂) onto the pyridine ring. The nitronium ion (NO₂⁺), the active electrophile, is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[3] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.

Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, direct nitration requires harsh conditions. The reaction is highly exothermic and presents significant safety challenges that must be rigorously managed, especially at scale.[3][4] This guide provides a robust protocol designed to control these hazards while achieving a high yield and purity.

Reaction Mechanism and Process Workflow

Electrophilic Nitration Mechanism

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O 4MP 4-Methylpyridine SigmaComplex Sigma Complex (Resonance Stabilized) 4MP->SigmaComplex + NO₂⁺ Product 4-Methyl-3-nitropyridine SigmaComplex->Product - H⁺ H_plus H⁺

Caption: Mechanism of 4-Methylpyridine Nitration.

Overall Synthesis Workflow

The large-scale synthesis is a multi-stage process that requires careful control over each step, from reagent preparation to final product isolation.

Experimental_Workflow prep_acid 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) < 10°C add_picoline 2. Add 4-Methylpyridine (Controlled Rate) Maintain 90-95°C prep_acid->add_picoline react_monitor 3. Reaction & Monitoring (2-3 hours at 95°C) Monitor by GC/TLC add_picoline->react_monitor quench 4. Quenching (Pour onto Ice) Highly Exothermic react_monitor->quench neutralize 5. Neutralization (Adjust to pH 7-8) e.g., with NH₄OH quench->neutralize extract 6. Extraction of Free Base (e.g., with Dichloromethane) neutralize->extract purify_base 7. Purification (Solvent Removal & Distillation) extract->purify_base form_salt 8. Hydrochloride Salt Formation (Dissolve in Solvent + HCl) purify_base->form_salt isolate 9. Isolate & Dry Final Product (Filter, Wash, Vacuum Dry) form_salt->isolate

Caption: Large-Scale Synthesis Workflow.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is transferable to pilot-plant production. All operations involving corrosive acids and volatile organics must be performed in a certified chemical fume hood or a well-ventilated reactor bay.[5]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Methylpyridine (4-Picoline)≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR
Ammonium Hydroxide (NH₄OH)28-30%J.T. Baker
Dichloromethane (DCM)ACS GradeEMD Millipore
Isopropanol (IPA)AnhydrousSigma-Aldrich
Hydrochloric AcidGas or Solution in IPAVarious
Crushed Ice--

Equipment:

  • Glass-lined or borosilicate glass reactor (appropriately sized) with overhead stirrer, temperature probe, and addition funnel.

  • Cooling/heating circulator or ice/water bath.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Buchner funnel and vacuum flask.

  • pH meter or pH strips.

  • Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture (Mixed Acid)

  • In a reactor vessel cooled to 0-5°C using an ice/salt bath, add concentrated sulfuric acid (e.g., 950 g, 9.5 mol).

  • Begin vigorous stirring. Slowly, add concentrated nitric acid (e.g., 108 g, 1.1 mol, relative to 1.0 mol of substrate) dropwise via an addition funnel.[6]

  • Causality: The addition is highly exothermic. A slow rate of addition is critical to maintain the temperature below 10°C. This prevents premature decomposition of nitric acid and ensures the controlled formation of the nitronium ion.[3]

Step 2: Nitration of 4-Methylpyridine

  • After the mixed acid is prepared and stable at a low temperature, begin the slow, dropwise addition of 4-methylpyridine (e.g., 93.13 g, 1.0 mol).

  • Once the addition is complete, slowly raise the temperature of the reaction mixture to 95°C.[6]

  • Maintain the reaction at 95°C for 2-3 hours with continuous stirring.

  • Causality: The pyridine ring is deactivated, requiring elevated temperatures for the nitration to proceed at a reasonable rate. Precise temperature control is paramount to prevent runaway reactions and the formation of dangerous polynitrated byproducts.[3][4]

Step 3: Reaction Work-up and Quenching

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • In a separate, larger vessel, prepare a substantial amount of crushed ice (e.g., 1000 g).

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.

  • Causality: Quenching the strong acid mixture in water is extremely exothermic. Using a large volume of ice absorbs the heat of dilution safely. A slow addition rate prevents dangerous splashing and boiling.[3]

Step 4: Neutralization and Isolation of the Free Base

  • Cool the diluted acidic solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide or another suitable base to neutralize the solution to a pH of 7-8.[6] A precipitate (the free base) should form.

  • Causality: Neutralization is necessary to deprotonate the pyridine nitrogen, rendering the 4-methyl-3-nitropyridine product insoluble in the aqueous phase and allowing for its isolation. This step is also highly exothermic and must be performed with cooling.

  • Extract the aqueous slurry with dichloromethane (e.g., 3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification and Hydrochloride Salt Formation

  • The crude 4-methyl-3-nitropyridine can be purified by vacuum distillation if necessary.[6]

  • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in isopropanol.

  • The this compound will precipitate as a solid.

  • Causality: The basic nitrogen atom of the pyridine ring readily reacts with HCl to form the stable, solid hydrochloride salt, which is typically less soluble in non-polar organic solvents, facilitating its isolation.

Step 6: Final Isolation and Drying

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Expected Yield and Product Characteristics
  • Expected Yield: 60-75%

  • Appearance: White to light yellow crystalline solid.

  • Molecular Formula: C₆H₆N₂O₂·HCl[1]

  • Molecular Weight: 174.59 g/mol [1]

  • Melting Point: 24-28 °C (for the free base)[7]

Critical Safety Considerations

Nitration reactions are among the most hazardous operations in industrial chemistry. A thorough risk assessment must be conducted before proceeding.[4][8]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[5][9] They can cause severe burns on contact and react violently with organic materials.[8][10]

  • Thermal Runaway: The reaction is highly exothermic. Inadequate cooling or too rapid addition of reagents can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing an explosion.[3][4]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, which are harmful if inhaled.[5] All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a face shield.[5][10]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[5] Have spill kits containing a neutralizer (e.g., sodium carbonate) readily available.[8]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal in accordance with local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[8]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[11]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, particularly the strong absorbances for the N-O bonds of the nitro group.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Guidechem. (2024). How to synthesize 4-METHYL-3-Nitropyridine.
  • ChemicalBook. (2025). 4-Methyl-3-nitropyridine | 5832-44-0.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-nitropyridine 97%.
  • Nitration reaction safety - YouTube. (2024).
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of California, Riverside EH&S. (n.d.). NITRIC ACID SAFETY.
  • Benchchem. (n.d.). Step-by-step guide to the nitration of 4-methylpicolinaldehyde.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Chem-Impex. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with High-Purity 4-Methyl-3-nitropyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828.
  • Article on Sourcing 4-Methyl-3-nitropyridine. (2025). Sourcing 4-Methyl-3-nitropyridine: A Guide for Procurement Managers.

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Application Notes & Protocols: 4-Methyl-3-nitropyridine Hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-nitropyridine hydrochloride is a pivotal heterocyclic building block in the synthesis of complex molecular architectures for drug discovery. Its unique electronic and steric properties, conferred by the methyl and nitro substituents on the pyridine ring, render it a versatile synthon for a variety of chemical transformations. This guide provides an in-depth exploration of its reactivity, highlighting its utility in nucleophilic aromatic substitution and reduction reactions, which are fundamental to the construction of diverse compound libraries. Detailed, field-tested protocols are presented to enable researchers to harness the full potential of this valuable intermediate in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of substituents onto this core ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound (MW: 174.59 g/mol , CAS: 856835-53-5) emerges as a particularly valuable starting material due to the orthogonal reactivity of its functional groups.[3] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, while the methyl group can influence the regioselectivity of reactions and provide a point for further derivatization.[3] The hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics.[3][4]

This document serves as a comprehensive guide for the effective utilization of this compound in synthetic campaigns. It moves beyond a simple recitation of procedures to explain the underlying chemical principles, empowering researchers to adapt and innovate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[3]
Molecular Weight 174.59 g/mol [3]
Appearance Crystalline solid
Melting Point 24-28 °C (for free base)
Solubility Soluble in water[3][4]

Safety and Handling: this compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[5] It is incompatible with strong oxidizing agents and strong acids.[5][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move the person to fresh air.[5] If swallowed, seek immediate medical attention.[5]

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution (SNA r) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNA r): Crafting Molecular Diversity

The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its application in drug discovery, allowing for the introduction of a wide array of functional groups.

Mechanistic Rationale: The SNA r reaction proceeds via a two-step addition-elimination mechanism.[8] A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized, with significant stabilization provided by the nitro group.[8] In the subsequent step, the leaving group is expelled, and aromaticity is restored.[9]

G reagents 4-Methyl-3-nitropyridine + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Substituted Product intermediate->product Elimination of H-X

Protocol 1: General Procedure for Amination via SNA r

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the starting material.

  • Add the amine (1.1 - 1.5 eq) to the reaction mixture.

  • Add the base (2.0 - 3.0 eq) portion-wise to the stirring solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: The base is crucial to deprotonate the hydrochloride salt and the amine nucleophile, as well as to neutralize the HCl generated during the reaction.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially at elevated temperatures.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast chemical space for further functionalization. The resulting 3-amino-4-methylpyridine is a versatile intermediate for amide bond formation, diazotization reactions, and the synthesis of fused heterocyclic systems.

Mechanistic Considerations: The reduction of aromatic nitro compounds can proceed through various pathways depending on the reducing agent and reaction conditions. Common methods include catalytic hydrogenation and metal-mediated reductions.[3][10]

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol outlines a standard procedure for the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • Palladium on carbon (5-10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (Hydrogen balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the reaction vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or desired pressure in a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methylpyridine.

  • The product can be used directly in the next step or purified further if necessary.

Expert Insights:

  • Catalyst Choice: Pd/C is a robust and efficient catalyst for this transformation. Other catalysts like platinum oxide (PtO₂) can also be employed.

  • Solvent Selection: Protic solvents like methanol and ethanol are generally effective. Ethyl acetate is also a common choice.

  • Safety: Handle hydrogen gas with extreme caution in a well-ventilated area, away from ignition sources.

G start 4-Methyl-3-nitropyridine HCl snar Nucleophilic Aromatic Substitution (SNA r) start->snar reduction Nitro Group Reduction start->reduction snar_product Diverse Functionalized Nitropyridines snar->snar_product reduction_product 3-Amino-4-methylpyridine reduction->reduction_product final_products Advanced Intermediates & Bioactive Molecules snar_product->final_products reduction_product->final_products

Applications in Drug Discovery Case Studies

Derivatives of 4-Methyl-3-nitropyridine have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[3][4][11] The ability to readily synthesize libraries of compounds from this starting material makes it an attractive tool for lead discovery and optimization. For instance, the 3-amino-4-methylpyridine core can be incorporated into kinase inhibitors, GPCR modulators, and other therapeutically relevant scaffolds.

Conclusion

This compound is a high-value building block that offers a reliable and versatile entry point into a diverse range of pyridine-based compounds. A solid understanding of its reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, coupled with the robust protocols provided herein, will enable researchers to accelerate their drug discovery programs. The strategic application of this synthon can significantly shorten synthetic routes and facilitate the exploration of novel chemical space in the quest for new medicines.

References

  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with. [Link]
  • LookChem. 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D. [Link]
  • Google Patents.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
  • LookChem. Cas 3430-27-1,3-Amino-4-methylpyridine. [Link]
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • Google Patents.
  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. [Link]
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Chemical Synthesis. [Link]
  • Wikipedia.
  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • YouTube.
  • PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. [Link]
  • ResearchGate. (PDF)

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Application Note: Analytical Strategies for Real-Time and At-Line Monitoring of Reactions with 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

4-Methyl-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of advanced molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] Its unique chemical reactivity, driven by the interplay between the electron-deficient pyridine ring, the activating nitro group, and the methyl substituent, allows for diverse synthetic transformations such as nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.[2]

The successful development and scale-up of synthetic routes involving this intermediate hinge on a deep understanding of the reaction kinetics, the formation of intermediates, and the generation of impurities. Rigorous process monitoring is therefore not merely a quality control step but a fundamental component of process understanding, optimization, and control.[3] This application note provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving 4-Methyl-3-nitropyridine, offering detailed protocols and explaining the rationale behind methodological choices to ensure robust and reliable data.

Method Selection: Tailoring the Technique to the Question

The choice of an analytical method is dictated by the specific information required. For instance, real-time kinetic analysis demands in-situ techniques, whereas detailed structural confirmation of a byproduct may necessitate offline high-resolution mass spectrometry. Process analytical technology (PAT) aims to provide this understanding through real-time or near-real-time monitoring of critical process parameters.[4] The following table summarizes the recommended techniques based on common research and development needs.

Analytical Goal Primary Technique Secondary Technique Key Advantages
Quantitative Reaction Profiling (Conversion & Purity) Reverse-Phase HPLCQuantitative NMR (qNMR)High precision, sensitivity for minor components, robust and widely available.[5]
Real-Time Kinetic & Mechanistic Insights In-Situ FT-IR / RamanOnline HPLC/NMRContinuous, non-invasive monitoring; detects transient intermediates.[3][6]
Byproduct Identification & Structural Elucidation LC-MS / GC-MS2D NMR SpectroscopyProvides molecular weight and fragmentation data for unambiguous identification.[7][8]
Rapid In-Process Checks (IPC) Thin-Layer Chromatography (TLC)HPLCFast, low-cost method for qualitative assessment of reaction completion.[2]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone of in-process control in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A reverse-phase method is ideal for separating the moderately polar 4-Methyl-3-nitropyridine from its potential reactants and products.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention and separation of aromatic and moderately polar analytes.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a range of components with varying polarities. The addition of a small amount of formic or phosphoric acid is crucial; it protonates residual silanol groups on the silica support, minimizing peak tailing and ensuring sharp, symmetrical peaks for the basic pyridine nitrogen.[9][10]

  • Detection: UV detection is employed, as the pyridine ring and nitro group are strong chromophores, offering high sensitivity. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Protocol: HPLC Monitoring of a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines the monitoring of a reaction where 4-Methyl-3-nitropyridine is reacted with a generic nucleophile (NuH).

Step 1: Sample Preparation

  • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel at specified time points (t=0, 1h, 2h, etc.).

  • Immediately quench the reaction by diluting the aliquot into a pre-weighed vial containing 1.0 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v). This prevents further reaction.

  • Vortex the sample thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

Step 2: Chromatographic Conditions

Parameter Condition
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C[7]
Injection Volume 5 µL
Detection UV at 254 nm and 280 nm

Step 3: Data Analysis

  • Integrate the peak areas for the starting material (4-Methyl-3-nitropyridine) and the product(s).

  • Calculate the percentage conversion using the area percent method (assuming similar response factors for a preliminary assessment): %Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%

  • For accurate quantitative results, generate a calibration curve using certified reference standards of the starting material and product to correct for differences in UV response factors.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Reaction Sampling Quenching 2. Quenching & Dilution Sampling->Quenching Stop Reaction Filtration 3. Syringe Filtration Quenching->Filtration Remove Particulates Injection 4. HPLC Injection Filtration->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. UV/PDA Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Calculation 8. Conversion Calculation Integration->Calculation

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a powerful technique for analyzing thermally stable and volatile compounds. It provides excellent separation efficiency and delivers definitive structural information through mass spectrometry, making it ideal for identifying unknown byproducts.[11][12] 4-Methyl-3-nitropyridine, with a boiling point of 238 °C, is amenable to GC analysis.

Rationale for Method Design
  • GC Column: A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), offers good selectivity for a wide range of aromatic compounds.[7]

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This "hard" ionization technique creates reproducible fragmentation patterns that serve as a fingerprint for compound identification and can be compared against spectral libraries like NIST.[7]

  • MS Detection: Operating in full scan mode allows for the detection of all ionizable species, which is essential for identifying unexpected impurities. For quantitative analysis of known components, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[11]

Protocol: GC-MS Analysis for Impurity Profiling

Step 1: Sample Preparation

  • Quench a reaction aliquot (e.g., 100 µL) in 1 mL of water.

  • Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing vigorously.[7]

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate to remove residual water, which can damage the GC column.

  • Transfer the dried organic solution to a GC vial for analysis.

Step 2: GC-MS Conditions

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Step 3: Data Analysis

  • Examine the total ion chromatogram (TIC) to identify all separated components.

  • For each peak, analyze the corresponding mass spectrum.

  • Identify the molecular ion (M+) peak and characteristic fragment ions.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify starting materials, products, and impurities. The identity should be confirmed by running an authentic standard if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Reaction Sampling Extraction 2. Liquid-Liquid Extraction Sampling->Extraction Drying 3. Drying (Anhyd. Na₂SO₄) Extraction->Drying Injection 4. GC Injection Drying->Injection Separation 5. Chromatographic Separation Injection->Separation Ionization 6. Ionization & Fragmentation Separation->Ionization MassAnalysis 7. Mass Analysis Ionization->MassAnalysis TIC 8. Total Ion Chromatogram MassAnalysis->TIC SpectralAnalysis 9. Mass Spectral Analysis TIC->SpectralAnalysis Identification 10. Compound Identification SpectralAnalysis->Identification

Caption: Workflow for GC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Quantification

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring, providing detailed structural information and direct quantitative data without the need for analyte-specific calibration curves.[13][14] The integration of a ¹H NMR signal is directly proportional to the number of nuclei, making it an absolute primary method for determining the relative concentrations of species in a mixture.[5]

Rationale for Method Design
  • Nucleus: ¹H NMR is the preferred starting point due to its high sensitivity and short acquisition times.[8]

  • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all reaction components is chosen.

  • Quantitative Measurement: For accurate quantification, a known amount of an internal standard (IS) is added. The IS should be a stable compound with sharp signals that do not overlap with analyte signals. 1,3,5-Trimethoxybenzene is an excellent choice for many organic reactions.

Protocol: ¹H NMR for Determining Reaction Conversion

Step 1: Sample Preparation

  • Prepare a stock solution of an internal standard (e.g., 1,3,5-Trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃) at a precisely known concentration.

  • At a given time point, withdraw a reaction aliquot (e.g., 50 µL) and quench it in a vial.

  • Evaporate the solvent from the quenched sample under reduced pressure to obtain a residue of the reaction mixture.

  • To the residue, add a precise volume (e.g., 600 µL) of the internal standard stock solution.

  • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for quantitative work). This ensures complete relaxation and accurate integration.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (>250:1 for signals to be quantified).

Step 3: Data Analysis

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify non-overlapping, characteristic signals for the starting material (e.g., the methyl protons of 4-Methyl-3-nitropyridine) and the product.

  • Carefully integrate the chosen signals for the starting material (ISM), product (IProd), and the internal standard (IIS).

  • Calculate the molar ratio and conversion:

    • Moles of SM ∝ ISM / NSM (where NSM is the number of protons for that signal)

    • Moles of Product ∝ IProd / NProd

    • %Conversion = [Moles(Product) / (Moles(SM) + Moles(Product))] x 100%

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing Sampling 1. Reaction Sampling & Quenching Evaporation 2. Solvent Removal Sampling->Evaporation Addition 3. Add Deuterated Solvent + Internal Standard Evaporation->Addition Transfer 4. Transfer to NMR Tube Addition->Transfer Acquisition 5. Acquire ¹H Spectrum (Quantitative Parameters) Transfer->Acquisition Processing 6. Phasing & Baseline Correction Acquisition->Processing Integration 7. Signal Integration Processing->Integration Calculation 8. Molar Ratio & Conversion Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

The effective monitoring of reactions involving 4-Methyl-3-nitropyridine is essential for robust process development in the pharmaceutical and chemical industries. The choice of analytical methodology should be a deliberate decision based on the specific goals of the study, whether it is for precise quantification, real-time kinetic analysis, or impurity identification. HPLC provides a reliable and precise method for quantitative profiling, GC-MS offers unparalleled capabilities for identifying volatile impurities, and NMR spectroscopy stands out for its ability to provide direct, calibration-free quantification and structural confirmation. By implementing these validated protocols, researchers can gain critical insights into their chemical processes, leading to improved yields, higher purity, and more efficient scale-up.

References

  • ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • LookChem. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Bruker. (n.d.). Reaction Monitoring.
  • NIH. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • SIELC Technologies. (n.d.). Separation of 4-Methyl-3-phenoxypyridine on Newcrom R1 HPLC column.
  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • ResearchGate. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • SpectraBase. (n.d.). Pyridine.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.
  • Royal Society of Chemistry. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • ResearchGate. (2025, August 5). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

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Application Notes and Protocols for the Derivatization of 4-Methyl-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Methyl-3-nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged structure," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and serve as a core for diverse functionalization makes it an invaluable asset in drug design.[2] Among the vast array of pyridine derivatives, 4-methyl-3-nitropyridine emerges as a particularly strategic building block.[3][4] Its unique electronic and steric arrangement, featuring an activating nitro group ortho to a modifiable methyl group, provides a versatile platform for the synthesis of complex, biologically active molecules.[4]

The strong electron-withdrawing nature of the nitro group at the C3 position profoundly influences the reactivity of the pyridine ring. It activates the C4 position for nucleophilic aromatic substitution (SNAr) and can be readily transformed into an amino group, a critical anchor for further molecular elaboration.[5] Concurrently, the C4-methyl group offers a distinct handle for functionalization, allowing for the introduction of diverse substituents to probe the steric and electronic requirements of biological targets.[2]

This guide provides a comprehensive overview of the key derivatization strategies for 4-methyl-3-nitropyridine, complete with detailed, field-proven protocols. We will explore the three primary vectors of functionalization: nucleophilic substitution at the C4 position, transformation of the C3-nitro group, and chemical modification of the C4-methyl group. The causality behind experimental choices will be explained, ensuring that researchers can not only execute these protocols but also adapt them for the synthesis of novel molecular entities.

Core Derivatization Strategies: A Three-Pronged Approach

The synthetic utility of 4-methyl-3-nitropyridine can be systematically exploited through three primary reaction pathways. Each pathway allows for the introduction of distinct chemical diversity, enabling a thorough structure-activity relationship (SAR) exploration.

G cluster_0 Starting Material cluster_1 Vector 1: C4-Position Chemistry cluster_2 Vector 2: C3-Nitro Group Transformation cluster_3 Vector 3: C4-Methyl Group Functionalization A 4-Methyl-3-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) (Requires Leaving Group at C4) A->B Introduce LG (e.g., Cl, Br) D Nitro Group Reduction A->D Reduction (e.g., H2/Pd, Fe/H+) H Side-Chain Oxidation A->H Oxidation (e.g., V2O5/TiO2) J Side-Chain Condensation A->J Condensation (e.g., Ar-CHO) C 4-Substituted-3-nitropyridines (Amines, Ethers, Thioethers) B->C Nu-H (R-NH2, R-OH, R-SH) E 4-Methylpyridin-3-amine D->E F Amide/Sulfonamide Formation E->F Acylation/ Sulfonylation G Diverse Amide/ Sulfonamide Library F->G I 3-Nitropyridine-4-carboxylic Acid H->I K Styryl & Chalcone Analogs J->K G A 4-Chloro-3-nitropyridine (Analogous Precursor) B SNAr with R¹-NH₂ A->B C 4-(R¹-amino)-3-nitropyridine B->C D Nitro Reduction C->D E Pyridine-3,4-diamine Derivative D->E F Further Cyclization & Coupling Steps E->F G Complex Heterocyclic Core (e.g., for Kinase Inhibitors) F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key intermediate in the development of various pharmaceutical and agrochemical compounds, a reliable and efficient synthesis is paramount.[1] This guide synthesizes established protocols with mechanistic insights to provide a comprehensive and practical framework for your laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 4-Methyl-3-nitropyridine in a direct, question-and-answer format.

Q1: My direct nitration of 4-methylpyridine (4-picoline) is resulting in extremely low or no yield. What is happening?

A1: Cause & Scientific Explanation

This is the most common issue when attempting a direct nitration approach. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic aromatic substitution—the fundamental mechanism of nitration.[2][3] Standard nitrating conditions (e.g., mixed nitric and sulfuric acid) that are effective for benzene require exceptionally harsh conditions for pyridine, often involving temperatures exceeding 300°C with fuming sulfuric acid, and still result in very poor yields (as low as 6%).[4] The reaction is further complicated because under strongly acidic conditions, the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making the electrophilic attack by the nitronium ion (NO₂⁺) energetically unfavorable.

Recommended Solution: The N-Oxide Pathway

The most reliable and high-yielding method circumvents this problem by proceeding through a 4-methylpyridine-N-oxide intermediate. This two-step approach is the industry-standard and scientifically preferred method.

  • Activation via N-Oxidation: First, oxidize the starting material, 4-methylpyridine, to 4-methylpyridine-N-oxide. The N-oxide group is a powerful activating group. It donates electron density back into the pyridine ring through resonance, particularly at the 2- and 4-positions, making it susceptible to electrophilic attack.[5]

  • Regioselective Nitration: The subsequent nitration of the N-oxide occurs under much milder conditions and with high regioselectivity for the 4-position.[6][7]

  • Deoxygenation: The final step is the removal of the N-oxide oxygen to yield the target 4-Methyl-3-nitropyridine.

This pathway not only provides significantly higher yields but also offers superior control over the reaction's regiochemistry.

Q2: I'm observing the formation of multiple isomers during my nitration reaction. How can I improve selectivity for the 3-nitro isomer?

A2: Cause & Scientific Explanation

Isomer formation is a direct consequence of the directing effects of the substituents on the pyridine ring.

  • Direct Nitration of 4-Methylpyridine: The methyl group is an ortho-, para- directing group, while the deactivating pyridinium nitrogen directs meta-. This leads to a complex mixture of products, primarily 4-methyl-3-nitropyridine and 4-methyl-2-nitropyridine, which are difficult to separate.

  • Nitration of 4-Methylpyridine-N-oxide: The N-oxide group is a very strong para-directing group. This effect overwhelmingly favors the introduction of the nitro group at the 4-position, leading to the formation of 4-methyl-4-nitropyridine-N-oxide.[8] After deoxygenation, this intermediate yields the desired 4-Methyl-3-nitropyridine with high purity.

Recommended Solution: Strict Adherence to the N-Oxide Protocol

To ensure high selectivity, the N-oxide pathway is essential. The key is to achieve complete oxidation of 4-methylpyridine to its N-oxide before initiating the nitration step.

Experimental Workflow: Recommended Synthesis via N-Oxide Pathway

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Deoxygenation start 4-Methylpyridine oxidation Oxidation (e.g., m-CPBA or H₂O₂/Acetic Acid) start->oxidation n_oxide 4-Methylpyridine-N-oxide oxidation->n_oxide Isolate Intermediate nitration Nitration (Fuming HNO₃ / H₂SO₄, 95-105°C) n_oxide->nitration nitro_n_oxide 4-Methyl-3-nitropyridine-N-oxide nitration->nitro_n_oxide Isolate Intermediate deoxygenation Deoxygenation (e.g., PCl₃ or Pd-catalyzed) nitro_n_oxide->deoxygenation end_product 4-Methyl-3-nitropyridine deoxygenation->end_product

Caption: Recommended three-step synthesis workflow.

Q3: The deoxygenation of 4-Methyl-3-nitropyridine-N-oxide is inefficient or leads to decomposition. What are the best practices for this step?

A3: Cause & Scientific Explanation

Deoxygenation is a critical step where yield can be lost if not performed correctly. The choice of reagent is crucial.

  • Phosphorus Trichloride (PCl₃): This is a classic and effective reagent. However, it is highly reactive and the reaction can be exothermic. If the temperature is not controlled, it can lead to the formation of chlorinated byproducts or decomposition of the starting material.

  • Catalytic Methods: Modern methods offer milder and more selective alternatives. For instance, palladium-catalyzed transfer deoxygenation using a hydrogen donor (like triethylamine) can be very effective and avoids the use of harsh stoichiometric reagents.[9] Photochemical methods are also emerging but may require specialized equipment.[10]

Recommended Solution: Optimized Deoxygenation Protocol

For general laboratory use, phosphorus trichloride remains a common choice due to its availability and effectiveness. However, precise control is key.

Detailed Protocol: Deoxygenation using PCl₃

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Dissolve the 4-Methyl-3-nitropyridine-N-oxide in a suitable anhydrous solvent, such as chloroform or dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of PCl₃: Add phosphorus trichloride (PCl₃) dropwise to the cooled solution via the dropping funnel. This slow addition is critical to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess PCl₃. Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

ParameterRecommended Condition
Reagent Phosphorus Trichloride (PCl₃)
Solvent Anhydrous Chloroform or Dichloromethane
Temperature Initial addition at 0-5 °C, then reflux
Reaction Time 2-4 hours (monitor by TLC)
Workup Quench with ice, neutralize with base

Table 1: Optimized conditions for PCl₃ deoxygenation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of sulfuric acid in the nitration of the N-oxide?

A1: In the nitration of 4-methylpyridine-N-oxide, a mixture of fuming nitric acid and concentrated sulfuric acid is used. Sulfuric acid plays a crucial dual role as both a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the electron-rich pyridine N-oxide ring.[11][12]

Mechanism: Generation of the Nitronium Ion (NO₂⁺)

G HNO₃ H-O-NO₂ Protonated_HNO₃ H₂O⁺-NO₂ HNO₃->Protonated_HNO₃ + H₂SO₄ H₂SO₄ H-O-SO₃H H₂O H₂O Protonated_HNO₃->H₂O - HSO₄⁻ NO₂⁺ O=N⁺=O Protonated_HNO₃->NO₂⁺ HSO₄⁻ ⁻O-SO₃H

Caption: Sulfuric acid catalyzes the formation of the nitronium ion.

Q2: What are the primary safety concerns associated with this synthesis?

A2: This synthesis involves several hazardous materials and procedures:

  • Corrosive Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The nitration step is highly exothermic.[8] Proper temperature control via ice baths and slow, dropwise addition of reagents is essential to prevent a runaway reaction.

  • Reactive Reagents: Phosphorus trichloride (PCl₃) reacts violently with water. It must be handled under anhydrous conditions. The quenching step should be performed slowly and carefully by adding the reaction mixture to ice.

  • Nitrated Products: Nitroaromatic compounds are often energetic and should be handled with care.[8]

Q3: How can I effectively purify the final 4-Methyl-3-nitropyridine product?

A3: The final product is a solid with a relatively low melting point (24-28 °C) and can often be isolated as an oil.

  • Vacuum Distillation: This is an effective method for purification, especially on a larger scale. The boiling point is approximately 238 °C at atmospheric pressure, but distillation under vacuum (e.g., 145–155 °C / 4.0 kPa) is recommended to prevent decomposition.[13]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography is effective. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can be attempted, though its low melting point can make this challenging.

References

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
  • Department of Chemistry, University of Regensburg. (2009). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
  • PrepChem.com. Synthesis of 4-nitropyridine. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with High-Purity 4-Methyl-3-nitropyridine. [Link]
  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
  • ACS Publications. (2023).
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. [Link]
  • Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information.
  • ACS Publications. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
  • ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [Link]
  • Master Organic Chemistry. (2018).
  • Wikipedia.
  • PubMed. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
  • BYJU'S.
  • Journal of the Chemical Society B: Physical Organic. (1970). Inductive and field effects in aromatic substitution. Part I. Kinetics of nitration of 4-phenylpyridine and 4-benzylpyridine. [Link]

Sources

Technical Support Center: Purification of Crude 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, experience-driven approach to the purification of crude 4-Methyl-3-nitropyridine hydrochloride. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but to also instill a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Chemistry: The Compound and Potential Impurities

This compound is a pivotal intermediate in pharmaceutical synthesis. The purity of this compound is paramount as impurities can lead to side reactions, lower yields, and complications in downstream applications.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual 4-methylpyridine from the initial reaction.

  • Isomeric Byproducts: Formation of 4-Methyl-2-nitropyridine and 4-Methyl-5-nitropyridine during the nitration step is common. These isomers often have very similar physical properties to the desired product, making them challenging to separate.

  • Over-Nitration Products: Dinitro-species can form under harsh nitration conditions.

  • Residual Solvents and Acids: Solvents used in the reaction and workup, as well as excess hydrochloric acid, may be present.

II. Purification Methodologies: A Comparative Analysis

The optimal purification strategy is dictated by the impurity profile of your crude material, the desired scale of your experiment, and the required final purity.

Purification TechniqueUnderlying PrincipleIdeal for RemovingKey AdvantagesSignificant Disadvantages
Recrystallization Difference in solubility between the desired compound and impurities in a given solvent at different temperatures.[1]Starting materials, some reaction byproducts.Highly scalable and cost-effective for large quantities.Often ineffective for removing isomeric impurities with similar solubilities.
Acid-Base Extraction Utilizes the basicity of the pyridine nitrogen to partition the compound between aqueous and organic phases based on pH.[2][3][4][5]Acidic or neutral organic impurities.Efficient for removing non-basic contaminants.Can be labor-intensive and may not separate other basic impurities.
Column Chromatography Differential adsorption of compounds onto a stationary phase (like silica gel) as a mobile phase passes through.[6][7]Isomeric impurities and other closely related compounds.Offers high-resolution separation, capable of achieving very high purity.Can be expensive, time-consuming, and less practical for large-scale purifications.

III. Troubleshooting Common Purification Challenges

This section addresses frequent issues and provides actionable solutions based on field-proven experience.

Scenario 1: Oily Residue or Failure to Crystallize During Recrystallization
  • Causality: This "oiling out" phenomenon often occurs when impurities are present that significantly depress the melting point of the desired compound, or if the chosen solvent is too effective at dissolving the product even at lower temperatures.

  • Troubleshooting Protocol:

    • Introduce an Anti-Solvent: To a solution of your compound in a good solvent (e.g., ethanol), slowly add a solvent in which it is poorly soluble (an anti-solvent, such as hexanes or diethyl ether) until you observe persistent cloudiness. This reduces the overall solvating power of the system, encouraging crystallization.

    • Systematic Solvent Screening: Conduct small-scale solubility tests with various solvents to identify one that dissolves your compound when hot but shows poor solubility when cold.

    • Induce Nucleation with Seeding: Add a single, pure crystal of this compound to the supersaturated solution to act as a template for crystal growth.

    • Controlled Cooling Gradient: Allow the hot, saturated solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, more pure crystals.

Scenario 2: Inadequate Separation of Isomers via Column Chromatography
  • Causality: The similar polarity of pyridine isomers can make their separation on standard silica gel challenging if the mobile phase is not optimized.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase:

      • Gradient Elution: Begin with a non-polar eluent (e.g., 100% hexanes) and progressively increase the polarity by introducing a more polar solvent like ethyl acetate. This differential elution can effectively separate compounds with close retention factors (Rf).

      • Solvent Modifiers: For basic compounds like pyridines, adding a small amount of triethylamine (~0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shapes and better separation.

    • Consider an Alternative Stationary Phase:

      • Alumina (basic or neutral) can offer different selectivity compared to silica gel and may improve the separation of basic compounds.

Scenario 3: Significant Product Loss During Acid-Base Extraction
  • Causality: Low yields are often due to incomplete protonation or deprotonation of the pyridine nitrogen, leading to inefficient transfer between the aqueous and organic layers. The formation of stable emulsions can also trap the product at the interface.

  • Troubleshooting Protocol:

    • Verify and Adjust pH: Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH < 2) to protonate the pyridine and extract it into the aqueous layer, or sufficiently basic (pH > 9) to deprotonate the hydrochloride salt and move the free base into the organic layer.

    • Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.

    • Techniques for Breaking Emulsions:

      • Add a small amount of a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions.

      • If the emulsion is persistent, filtering the mixture through a pad of Celite can be an effective solution.

IV. Step-by-Step Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column 1. Pack Column (Silica or Alumina) prep_sample 2. Prepare Sample (Adsorb onto silica) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Mobile Phase (e.g., Hexanes/Ethyl Acetate Gradient) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc pool 7. Pool Pure Fractions tlc->pool evaporate 8. Evaporate Solvent pool->evaporate dry 9. Dry Final Product evaporate->dry

Caption: A typical workflow for purification by column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? Pure this compound should be a white to light yellow crystalline solid. Darker colors often indicate the presence of impurities.

Q2: How can I verify the purity of my final product?

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment by identifying and quantifying impurity signals.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with multiple solvent systems is a good qualitative indicator of purity.

Q3: What are the key safety precautions for handling this compound? This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[8][9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

VI. Logical Decision-Making for Method Selection

G start Crude Product check_impurities Assess Impurities (TLC, NMR) start->check_impurities recrystallize Recrystallization check_impurities->recrystallize Non-isomeric, solid impurities chromatography Column Chromatography check_impurities->chromatography Isomeric or closely related impurities end_product Pure Product recrystallize->end_product acid_base Acid-Base Extraction acid_base->end_product chromatography->end_product check_impuries check_impuries check_impuries->acid_base Acidic/Neutral impurities

Caption: A decision-making flowchart for selecting the appropriate purification method.

VII. References

  • Title: Acid-Base Extraction Source: University of California, Los Angeles - Chemistry Department URL: [Link]

  • Title: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester - Department of Chemistry URL: [Link]

  • Title: Performing Column Chromatography - YouTube Source: Professor Dave Explains URL: [Link]

  • Title: Sourcing 4-Methyl-3-nitropyridine: A Guide for Procurement Managers Source: LinkedIn URL: [Link]

Sources

Technical Support Center: Stability of 4-Methyl-3-nitropyridine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Methyl-3-nitropyridine hydrochloride. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are its susceptibility to pH-dependent degradation, potential for nucleophilic substitution, and, to a lesser extent, sensitivity to light and elevated temperatures. The pyridine ring is activated by the electron-withdrawing nitro group, which can influence its reactivity.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution.[2]

  • Mildly Acidic to Neutral pH: The compound exhibits its greatest stability in this range.[2]

  • Strongly Acidic Conditions (pH < 3): The pyridine nitrogen becomes fully protonated, forming a pyridinium cation. This protonation generally stabilizes the aromatic system against nucleophilic attack.[2]

  • Alkaline Conditions: Under basic conditions, the compound is more susceptible to nucleophilic attack, potentially leading to degradation. For related pyridine derivatives, basic conditions can catalyze rapid degradation.[3]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact compound is limited, many pyridine derivatives are known to be sensitive to light, particularly UV light.[4] It is a standard best practice to protect solutions of this compound from light to prevent potential photodegradation.

Degradation Pathways

Q4: What are the likely degradation products of this compound in solution?

A4: Based on the chemical structure and the reactivity of related compounds, potential degradation pathways include:

  • Hydrolysis: In aqueous solutions, particularly under basic conditions, the nitro group could potentially be displaced by a hydroxyl group, although this is less common than with leaving groups like halogens.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (forming 4-methyl-pyridin-3-amine hydrochloride) in the presence of reducing agents.[2] This is a common synthetic transformation but can also occur as an unintended degradation pathway if reducing agents are present.[5]

  • Ring Opening: Under harsh conditions (e.g., strong oxidizing agents or extreme pH and temperature), the pyridine ring itself can undergo cleavage.[6]

Solubility and Solution Preparation

Q5: How soluble is this compound in common laboratory solvents?

A5: The hydrochloride salt form significantly enhances the water solubility of 4-methyl-3-nitropyridine.[2] It is also soluble in polar organic solvents such as methanol and ethanol.[2] The parent compound, 4-methyl-3-nitropyridine, has limited water solubility but is soluble in organic solvents like ethanol and ether.[7]

Q6: I'm observing precipitation when preparing an aqueous solution. What could be the cause?

A6: Precipitation upon dissolution can be due to a few factors:

  • pH Effects: If the pH of your aqueous solution is not optimal, the solubility can be affected. Ensure the pH is in a range where the hydrochloride salt remains fully ionized.

  • Common Ion Effect: If your aqueous solution contains a high concentration of chloride ions from other sources, it could potentially decrease the solubility of the hydrochloride salt.

  • Temperature: Solubility is temperature-dependent. Ensure the solution is being prepared at the recommended temperature.

Troubleshooting Guides

Problem 1: Inconsistent analytical results (e.g., HPLC, NMR) suggesting sample degradation.
  • Possible Cause 1: Improper pH of the solution.

    • Explanation: As discussed, the stability of this compound is pH-dependent. If your solvent system is not buffered or is at an inappropriate pH, the compound can degrade over time, leading to the appearance of new peaks in your chromatogram or unexpected signals in your NMR spectrum.[3]

    • Solution:

      • Prepare solutions in a buffered system, ideally within a mildly acidic to neutral pH range.

      • If the experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize the time the compound is in that solution.

      • Analyze a freshly prepared sample as a reference to compare against older samples.

  • Possible Cause 2: Exposure to light.

    • Explanation: Photodegradation can lead to the formation of impurities.[4]

    • Solution:

      • Store stock solutions in amber vials or wrap containers with aluminum foil.

      • Minimize exposure to ambient light during experimental procedures.

  • Possible Cause 3: Elevated storage temperature.

    • Explanation: Higher temperatures accelerate the rate of chemical degradation.[3]

    • Solution:

      • Store stock solutions at the recommended temperature, which is often refrigerated (0-8°C).[8]

      • For long-term storage, consider freezing the solution, but ensure the solvent system is appropriate for freezing and that the compound remains soluble upon thawing.

Problem 2: Low or inconsistent yields in reactions using this compound.
  • Possible Cause 1: Degradation of the starting material.

    • Explanation: If the starting material has degraded in solution before the reaction is initiated, the yield of the desired product will be compromised.[1]

    • Solution:

      • Verify the purity of your this compound before use with a suitable analytical technique like HPLC or NMR.

      • Prepare the solution of the starting material immediately prior to its use in the reaction.

      • If the reaction is run in an aqueous medium, ensure the pH is controlled to maintain the stability of the starting material.

  • Possible Cause 2: Incompatibility with reaction conditions.

    • Explanation: The reaction conditions themselves may be causing degradation. For example, a reaction run at high temperatures or under strongly basic conditions could degrade the this compound.

    • Solution:

      • If possible, modify the reaction conditions to be milder (e.g., lower temperature, less extreme pH).

      • Use a less nucleophilic base if strong basic conditions are causing degradation.

      • Monitor the reaction progress closely using techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any byproducts.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of approximately 0.1 mg/mL.

    • Prepare a "time zero" sample for each pH by immediately analyzing it via HPLC.

  • Incubation: Store the remaining buffered solutions under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of each buffered solution into the HPLC.

  • HPLC Analysis:

    • Mobile Phase: A suitable gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid, if necessary).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).

    • Quantification: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Data Presentation

Table 1: Example Stability Data of this compound in Aqueous Buffers at Room Temperature

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100100100100
499.899.999.595.2
899.599.899.190.1
2498.999.697.378.4
4897.899.294.565.7

Note: This is illustrative data. Actual results may vary.

Visualizations

Logical Flow for Troubleshooting Stability Issues

G cluster_purity Purity Issues cluster_storage Storage Issues cluster_prep Preparation Issues start Inconsistent Experimental Results check_purity Verify Purity of Starting Material start->check_purity check_storage Review Solution Storage Conditions (pH, Light, Temperature) start->check_storage check_prep Assess Solution Preparation (Freshness, Solvent) start->check_prep purity_ok Purity Acceptable check_purity->purity_ok purity_bad Purity Unacceptable check_purity->purity_bad storage_ok Storage Conditions Optimal check_storage->storage_ok storage_bad Storage Conditions Suboptimal check_storage->storage_bad prep_ok Preparation is Fresh check_prep->prep_ok prep_bad Solution Prepared in Advance check_prep->prep_bad end Re-run Experiment purity_ok->end source_new Source New Batch of Compound purity_bad->source_new correct_storage Implement Correct Storage (Buffered pH, Dark, Refrigerated) storage_bad->correct_storage correct_storage->end fresh_prep Prepare Solutions Freshly prep_bad->fresh_prep fresh_prep->end

Caption: Troubleshooting workflow for inconsistent results.

Factors Influencing Stability

G compound 4-Methyl-3-nitropyridine Hydrochloride in Solution pH pH of Solution compound->pH Temp Temperature compound->Temp Light Light Exposure compound->Light Nucleophiles Presence of Nucleophiles compound->Nucleophiles Stable Stable Solution Degradation Degradation pH->Degradation (Extremes) Temp->Degradation (High) Light->Degradation (High) Nucleophiles->Degradation

Caption: Key factors affecting solution stability.

References

  • Smolecule. (2023, August 16). This compound.
  • Benchchem. Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.
  • Benchchem. Technical Support Center: Stability of Fluorinated Pyridines in Solution.
  • Benchchem. Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.
  • Chem-Impex. This compound.
  • ElectronicsAndBooks. (2005, April 3). Nitropyridines, their Synthesis and Reactions.
  • ResearchGate. (2025, September 19). The Stability of Pyridine Nucleotides.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • III Analytical Methods.
  • Wikipedia. Pyridine.
  • 4-Methyl-3-nitropyridine CAS 5832-44-0 - Premium Quality at Best Price.
  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.
  • ChemicalBook. (2025, July 24). 4-Methyl-3-nitropyridine.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • PubMed. (2012, August 29). Microbial transformation of 2-amino-4-methyl-3-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • ResearchGate. Thermal degradation steps and temperatures details.
  • Sigma-Aldrich. 4-Methyl-3-nitropyridine 97 5832-44-0.
  • RSC Publishing. Analytical Methods.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
  • PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828.
  • BLD Pharm. 5832-44-0|4-Methyl-3-nitropyridine.
  • 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
  • Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • PMC - NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • (2025, August 5). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • ResearchGate. (2019, May 30). Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate.

Sources

Introduction: The Synthetic Importance of 4-Methyl-3-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitropyridine HCl. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

4-Methyl-3-nitropyridine is a critical intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitro group ortho to a methyl group on a pyridine ring, offers versatile handles for further functionalization, making it a valuable building block for novel compounds with enhanced biological activity.[1] However, the synthesis of this molecule is not without its challenges. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often necessitating harsh reaction conditions that can lead to issues with yield, regioselectivity, and byproduct formation.[2]

This guide provides a structured approach to troubleshooting common experimental problems and answers frequently asked questions to ensure your synthesis is successful, reproducible, and safe.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of 4-Methyl-3-nitropyridine. The primary method of synthesis is the direct nitration of 4-methylpyridine (γ-picoline).

Problem 1: Low or No Product Yield

You've completed the reaction and workup, but the isolated yield is significantly lower than expected, or you've only recovered the starting material.

Possible Causes & Solutions:

  • Insufficiently Activating Conditions: The pyridine ring is strongly deactivated towards electrophilic attack. Standard nitrating conditions may not be sufficient.

    • Causality: The lone pair on the pyridine nitrogen acts as a sink for electron density in the ring. In a strong acid medium, the nitrogen becomes protonated, further increasing its electron-withdrawing effect and deactivating the ring.

    • Solution: Ensure you are using a potent nitrating mixture. A combination of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically required to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).[3][4] The reaction often requires elevated temperatures (e.g., 95°C) to proceed at a reasonable rate.[5]

  • Inadequate Temperature Control: The reaction temperature was too low, or the reaction time was too short.

    • Causality: Electrophilic nitration of a deactivated ring has a high activation energy. Insufficient thermal energy will result in an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature, but be cautious, as excessively high temperatures can lead to degradation and decreased selectivity.[2]

  • Product Lost During Workup: The product may have been lost during the neutralization or extraction steps.

    • Causality: 4-Methyl-3-nitropyridine has some solubility in water, which can be exacerbated if the pH is not carefully controlled.

    • Solution: After quenching the reaction mixture on ice, neutralize the acidic solution very carefully and slowly with a base like sodium carbonate or ammonia until the pH is between 8-9.[6] This ensures the pyridine nitrogen is deprotonated, making the product less water-soluble and more amenable to extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

Problem 2: Formation of Isomeric Byproducts

You've successfully synthesized the product, but spectroscopic analysis (e.g., ¹H NMR) shows the presence of unwanted isomers.

Possible Causes & Solutions:

  • Loss of Regioselectivity: Nitration of 4-methylpyridine can theoretically yield multiple isomers. The formation of the 5-nitro isomer is a common issue.[2]

    • Causality: While the methyl group directs nitration to the ortho position (C3), the deactivating effect of the protonated ring nitrogen can influence the substitution pattern. Higher temperatures often lead to a decrease in selectivity, favoring the thermodynamically more stable isomer.

    • Solution: Maintain strict temperature control. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the regioselectivity for the desired 3-nitro product.[2]

Problem 3: Product Degradation or Dark Tar Formation

The final product is a dark, tarry substance that is difficult to purify, or the yield is low with evidence of decomposition.

Possible Causes & Solutions:

  • Reaction Temperature Too High: Overheating the reaction mixture is a primary cause of degradation.

    • Causality: The combination of highly acidic and oxidizing conditions at elevated temperatures can lead to charring and decomposition of the organic material.

    • Solution: Use an oil bath with a reliable thermometer and stirrer to maintain a consistent internal reaction temperature. Add the nitrating agent slowly and with cooling to control the initial exotherm.

  • Contaminated Starting Material: Impurities in the initial 4-methylpyridine can lead to side reactions.

    • Solution: Ensure your 4-methylpyridine is pure and dry before use. Distillation is a reliable method for purification.

Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is key. The following flowchart provides a logical path to diagnose and solve common issues.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Complete Analyze Crude Product (TLC, NMR) Yield Is Yield Acceptable? Start->Yield Purity Is Purity Acceptable? Yield->Purity Yes Troubleshoot_Yield Troubleshoot Yield Yield->Troubleshoot_Yield No End Proceed to HCl Salt Formation and Final Purification Purity->End Yes Troubleshoot_Purity Troubleshoot Purity Purity->Troubleshoot_Purity No Y1 Check Reaction Conditions: - Temp too low? - Time too short? Troubleshoot_Yield->Y1 P1 Check for Isomers: Optimize Reaction Temperature Troubleshoot_Purity->P1 Y2 Verify Reagent Stoichiometry and Potency of Acids Y1->Y2 Y3 Optimize Workup: - Check pH during neutralization - Increase number of extractions Y2->Y3 P2 Check for Degradation: - Lower reaction temperature - Ensure slow reagent addition P1->P2 P3 Purify Starting Material (e.g., Distillation) P2->P3 G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Nucleophilic Attack by Pyridine Ring cluster_2 Step 3: Deprotonation & Aromatization HNO₃ HNO₃ Protonated HNO₃ Protonated HNO₃ HNO₃->Protonated HNO₃ + H₂SO₄ NO₂⁺ NO₂⁺ Protonated HNO₃->NO₂⁺ - H₂O + HSO₄⁻ Pyridine 4-Methylpyridine Sigma Sigma Complex (Carbocation Intermediate) Pyridine->Sigma + NO₂⁺ Product 4-Methyl-3-nitropyridine Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of electrophilic nitration of 4-methylpyridine.

Q2: Are there alternative, milder nitration procedures available?

A2: Yes, for substrates that are sensitive to harsh mixed-acid conditions, alternative methods exist. One documented procedure uses dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) at very low temperatures (-30°C). [6]This method can sometimes offer better control and selectivity but requires the handling of more specialized and potentially hazardous reagents.

Q3: What are the critical safety precautions for this reaction?

A3: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle all reagents in a well-ventilated fume hood. [7][8]* Exothermic Reaction: The nitration reaction is highly exothermic. Reagents should be mixed slowly in an ice bath to control the temperature and prevent a runaway reaction.

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Handle them with extreme care.

  • Nitro Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust or vapors. [7] Q4: How do I convert the final product to its hydrochloride (HCl) salt?

A4: Once the 4-methyl-3-nitropyridine free base has been synthesized and purified, it can be converted to the hydrochloride salt. Dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate). Then, slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The 4-Methyl-3-nitropyridine HCl salt, being less soluble, will precipitate out and can be collected by filtration.

Experimental Protocols & Data

Recommended Reaction Parameters

The following table summarizes optimized conditions for the nitration of 4-methylpyridine based on literature procedures. [5]

Parameter Recommended Value Rationale
Reagents 4-Methylpyridine, Conc. H₂SO₄, Conc. HNO₃ Strong mixed acid is required to generate the nitronium ion and overcome the deactivated ring.
Molar Ratio (Substrate:HNO₃:H₂SO₄) ~1 : 1.1 : 9.5 A large excess of sulfuric acid acts as both a catalyst and a solvent. A slight excess of nitric acid ensures complete reaction.
Initial Temperature < 10°C For slow, controlled addition of nitric acid to manage the exotherm.
Reaction Temperature 95°C Required to drive the reaction to completion for the deactivated substrate.
Reaction Time 2 hours Sufficient time for the reaction to complete at the specified temperature. Monitor by TLC.

| Workup pH | 7-9 | Ensures the product is in its free base form for efficient extraction into organic solvent. |

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 4-methyl-3-nitropyridine. [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (9.5 mol eq.). Cool the flask in an ice bath to below 10°C.

  • Substrate Addition: Slowly add 4-methylpyridine (1.0 mol eq.) to the cold sulfuric acid with continuous stirring.

  • Nitrating Agent Addition: Add concentrated nitric acid (1.1 mol eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture in an oil bath to 95°C. Maintain this temperature for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold aqueous solution with concentrated ammonia or a saturated solution of sodium carbonate until the pH reaches 7. A precipitate should form.

  • Extraction: Extract the mixture multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-3-nitropyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

  • HCl Salt Formation: Dissolve the purified product in ether and add a solution of HCl in ether to precipitate the final 4-Methyl-3-nitropyridine HCl salt.

References
  • BenchChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • BenchChem. (n.d.). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.
  • Guidechem. (2024). How to synthesize 4-METHYL-3-Nitropyridine - FAQ.
  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • ChemicalBook. (2023). 4-Methyl-3-nitropyridine.
  • Chem-Impex. (n.d.). 4-Methyl-3-nitropyridine hydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Hydroxy-3-nitropyridine.
  • BenchChem. (n.d.). Technical Support Center: 4-Chloro-2-methyl-3-nitropyridine Experiments.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.
  • Reddit. (2023). Nitration of 4-acetyl-pyridine.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Wikipedia. (n.d.). Nitration.

Sources

Technical Support Center: Synthesis and Purification of 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of your target compound with high purity.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and purification of 4-Methyl-3-nitropyridine, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Conversion of 4-Methylpyridine (4-Picoline)

  • Observation: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-methylpyridine.

  • Probable Cause: The direct nitration of pyridine and its derivatives is notoriously challenging. The nitrogen atom in the pyridine ring is basic and becomes protonated in the strongly acidic conditions of the nitrating mixture (e.g., HNO₃/H₂SO₄). The resulting pyridinium ion is highly electron-deficient, which deactivates the aromatic ring towards electrophilic substitution.[1]

  • Solutions:

    • Intensify Reaction Conditions: Direct nitration of pyridine often necessitates harsh conditions. Consider a controlled increase in reaction temperature (up to 300-330 °C in some literature) and the use of fuming nitric acid or oleum.[1] Exercise extreme caution when working with these reagents and elevated temperatures.

    • Adopt the N-Oxide Pathway: A more reliable and often higher-yielding approach is the nitration of 4-methylpyridine-N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position. The resulting 4-methyl-3-nitropyridine-N-oxide can then be deoxygenated to yield the desired product.[2][3]

Issue 2: Presence of Multiple Isomeric Byproducts

  • Observation: ¹H NMR or GC-MS analysis indicates the presence of isomers alongside the desired 4-methyl-3-nitropyridine. The most common regioisomeric impurity is 4-methyl-2-nitropyridine.

  • Probable Cause: While the 3-position is the thermodynamically favored product, kinetic control or harsh reaction conditions can lead to the formation of other isomers. The directing effect of the methyl group and the reaction mechanism play a crucial role in the regioselectivity of the nitration.

  • Solutions:

    • Optimize Reaction Temperature: Temperature can significantly influence the regioselectivity of the nitration. A systematic study of the reaction temperature may reveal an optimal range that favors the formation of the 3-nitro isomer over others.

    • Utilize the N-Oxide Route: The nitration of 4-methylpyridine-N-oxide generally offers superior regioselectivity for the 4-position (which becomes the 3-position after deoxygenation) compared to the direct nitration of 4-picoline.

    • Chromatographic Separation: If isomeric impurities are formed, column chromatography is the most effective method for their separation. (See Section IV for a detailed protocol).

Issue 3: Oily Product That Fails to Crystallize

  • Observation: The isolated product is a viscous oil and does not solidify upon cooling or scratching.

  • Probable Cause: The presence of impurities, including residual solvents, unreacted starting materials, and isomeric byproducts, can significantly depress the melting point of the final product, causing it to remain in an oily state. 4-Methyl-3-nitropyridine has a relatively low melting point (24-28 °C).[4]

  • Solutions:

    • Initial Purification by Column Chromatography: Before attempting recrystallization, purify the crude oil using flash column chromatography to remove the majority of impurities. (See Section IV for a detailed protocol).

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes help to crash out the desired product while the impurities remain in the solvent.

    • Seed Crystals: If a small amount of pure, solid 4-methyl-3-nitropyridine is available, use it to seed the supersaturated solution or oil to initiate crystallization.

Issue 4: Ineffective Separation of Isomers by Recrystallization

  • Observation: Despite successful recrystallization, analytical data (NMR, GC-MS) shows that isomeric impurities persist in the final product.

  • Probable Cause: Regioisomers often have very similar polarities and solubilities in common solvents, making their separation by recrystallization challenging.

  • Solution:

    • Flash Column Chromatography: This is the recommended method for separating compounds with close polarities. A carefully selected eluent system and a properly packed column are crucial for achieving good separation. (See Section IV for a detailed protocol).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-methyl-3-nitropyridine?

A1: The most common methods are:

  • Direct nitration of 4-methylpyridine (4-picoline): This typically involves reacting 4-picoline with a mixture of concentrated nitric acid and sulfuric acid under elevated temperatures.[5]

  • Nitration of 4-methylpyridine-N-oxide: This two-step process involves the initial oxidation of 4-picoline to its N-oxide, followed by nitration and subsequent deoxygenation.[2][3] This route often provides better yields and regioselectivity.

  • From 2-amino-4-methylpyridine: This involves the nitration of 2-amino-4-methylpyridine, which can lead to a mixture of 3- and 5-nitro isomers, followed by further synthetic transformations.[5]

Q2: What are the most common impurities to look out for?

A2: Be aware of the following potential impurities:

  • Unreacted 4-methylpyridine: The starting material may be present if the reaction does not go to completion.

  • 4-Methyl-2-nitropyridine: This is a common regioisomeric byproduct of the direct nitration of 4-picoline.

  • 4-Methyl-3-nitropyridine-N-oxide: If using the N-oxide route, incomplete deoxygenation will leave this intermediate in your product.

  • Phenolic byproducts: Under certain conditions, nitration reactions can lead to the formation of hydroxylated and nitrated phenolic compounds, which can complicate purification.[6][7]

Q3: Which analytical techniques are best for assessing the purity of 4-methyl-3-nitropyridine?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including regioisomers.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and impurity profiling.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.[11][12][13][14]

Q4: What are the recommended general purification methods?

A4: The two primary methods for purifying crude 4-methyl-3-nitropyridine are:

  • Recrystallization: Effective for removing small amounts of impurities if the crude product is already relatively pure. A mixed solvent system, such as ethanol-water, can be effective.[15]

  • Flash Column Chromatography: The method of choice for separating complex mixtures, particularly for removing regioisomers and other byproducts with similar polarities to the desired product.[16][17][18][19]

III. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for the purification of crude 4-methyl-3-nitropyridine based on the initial analysis of the reaction mixture.

Troubleshooting_Workflow Troubleshooting Workflow for 4-Methyl-3-nitropyridine Purification cluster_high_purity High Purity, Minor Impurities cluster_low_purity Low Purity, Multiple Components start Crude Reaction Mixture analysis Analyze by TLC/GC-MS start->analysis decision Assess Purity and Complexity analysis->decision recrystallization Recrystallization decision->recrystallization High Purity column_chromatography Flash Column Chromatography decision->column_chromatography Low Purity / Isomers Present final_product_1 Pure 4-Methyl-3-nitropyridine recrystallization->final_product_1 Successful fractions Collect and Analyze Fractions column_chromatography->fractions combine_pure Combine Pure Fractions & Evaporate fractions->combine_pure final_product_2 Pure 4-Methyl-3-nitropyridine combine_pure->final_product_2

Caption: A decision-making workflow for the purification of 4-methyl-3-nitropyridine.

IV. Detailed Experimental Protocols

Protocol 1: Purification of 4-Methyl-3-nitropyridine by Flash Column Chromatography

This protocol is designed for the separation of 4-methyl-3-nitropyridine from common impurities such as unreacted starting material and regioisomers.

1. Materials and Equipment:

  • Crude 4-methyl-3-nitropyridine

  • Silica gel (230-400 mesh)[8]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Determine the Eluent System: On a TLC plate, spot your crude mixture. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product an Rf value of approximately 0.3.[19]

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.[16]

    • Add a protective layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Monitor the Separation:

    • Spot the collected fractions on TLC plates to track the elution of the different components.

    • Combine the fractions containing the pure desired product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-methyl-3-nitropyridine.

Protocol 2: Recrystallization of 4-Methyl-3-nitropyridine

This protocol is suitable for purifying 4-methyl-3-nitropyridine that is already of moderate to high purity.

1. Materials and Equipment:

  • Crude 4-methyl-3-nitropyridine

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

2. Procedure:

  • Dissolve the Solute: In an Erlenmeyer flask, dissolve the crude 4-methyl-3-nitropyridine in a minimal amount of hot ethanol.[15]

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold ethanol-water mixture. Allow the crystals to dry completely.

V. Summary of Potential Impurities

ImpurityMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
4-Methylpyridine (4-Picoline)C₆H₇N93.13Unreacted starting material
4-Methyl-2-nitropyridineC₆H₆N₂O₂138.12Regioisomeric byproduct of nitration
4-Methyl-3-nitropyridine-N-oxideC₆H₆N₂O₃154.12Incomplete deoxygenation in the N-oxide route

VI. References

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem.

  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from a valid URL.

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from a valid URL.

  • Zheng, M., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 144(34), 15574–15580.

  • Guidechem. (2024, February 1). How to synthesize 4-METHYL-3-Nitropyridine. Retrieved from a valid URL.

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. BenchChem.

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from a valid URL.

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from a valid URL.

  • Google Patents. (1997). Nitration of pyridine-2,6-diamines. Retrieved from a valid URL.

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from a valid URL.

  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from a valid URL.

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from a valid URL.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from a valid URL.

  • ChemicalBook. (n.d.). 3-Methyl-4-nitropyridine N-Oxide synthesis. Retrieved from a valid URL.

  • SpectraBase. (n.d.). 4-Methyl-3-nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from a valid URL.

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from a valid URL.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from a valid URL.

  • Sigma-Aldrich. (n.d.). 4-Methyl-3-nitropyridine 97%. Retrieved from a valid URL.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from a valid URL.

  • Google Patents. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from a valid URL.

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from a valid URL.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from a valid URL.

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

  • ChemicalBook. (n.d.). 4-Methyl-3-nitropyridine. Retrieved from a valid URL.

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from a valid URL.

  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from a valid URL.

  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested. Retrieved from a valid URL.

  • Google Patents. (1972). Nitration process for phenolic compounds. Retrieved from a valid URL.

  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from a valid URL.

  • ChemicalBook. (n.d.). 4-Methyl-3-nitropyridine synthesis. Retrieved from a valid URL.

  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from a valid URL.

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from a valid URL.

  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from a valid URL.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. BenchChem.

Sources

handling and storage of deliquescent 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Methyl-3-nitropyridine (CAS 5832-44-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, heterocyclic building block. As a deliquescent solid, 4-Methyl-3-nitropyridine requires specific handling and storage protocols to ensure its integrity and the reproducibility of your experimental results. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges and troubleshooting scenarios you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 4-Methyl-3-nitropyridine.

Q1: What does "deliquescent" mean, and why is it a critical issue for 4-Methyl-3-nitropyridine?

A1: Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution.[1] For 4-Methyl-3-nitropyridine, which has a low melting point of 24-28 °C, this is a significant issue.[2][3] Even minimal exposure to ambient humidity can cause the solid to become sticky, oily, or completely liquefy. This presents several experimental problems:

  • Inaccurate Weighing: The absorbed water adds mass, leading to a systematic error where the actual amount of the reagent is less than the weighed amount. This directly impacts reaction stoichiometry and can lead to lower yields or incomplete reactions.

  • Altered Physical Properties: The presence of water can change the compound's solubility in organic solvents, affecting reaction kinetics and purification.

  • Potential for Degradation: Water can act as a nucleophile, especially under non-neutral pH or elevated temperatures, potentially leading to hydrolysis or other side reactions. For similar nitropyridine compounds, hydrolysis is a known stability concern.[2]

Q2: I've just received a new bottle. What are the ideal storage conditions to maintain its quality?

A2: Proper storage from the moment of receipt is crucial. The key is to rigorously exclude atmospheric moisture.

ParameterRecommendationRationale & Best Practices
Temperature Room TemperatureStore in a stable, controlled room temperature environment away from direct sunlight and heat sources.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The bottle should be stored under a dry, inert atmosphere. After opening, it is critical to flush the headspace of the container with argon or nitrogen before resealing.
Container Tightly Sealed Original ContainerAlways keep the compound in its original, tightly sealed container. The cap should have a robust seal. For long-term storage after first use, consider using Parafilm® or a similar sealing film around the cap as an extra barrier.
Location Desiccator CabinetStore the sealed bottle inside a desiccator cabinet containing an active desiccant (e.g., Drierite™, silica gel). This provides a crucial secondary barrier against ambient humidity.

Q3: My 4-Methyl-3-nitropyridine appears oily or has partially liquefied. Can I still use it?

A3: This indicates significant moisture absorption. Using the material as-is is highly discouraged due to the certainty of inaccurate weighing and the potential for unpredictable reactivity. The water content is unknown and will compromise your experiment. Before use, you must first quantify the extent of the issue and then purify/dry the material. Proceed to the Troubleshooting Guide (Section 2) for detailed protocols.

Q4: What are the primary safety hazards associated with 4-Methyl-3-nitropyridine?

A4: According to its Safety Data Sheet (SDS), 4-Methyl-3-nitropyridine is classified as hazardous. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[2][6][7]

HazardRecommended Personal Protective Equipment (PPE)
Eye Damage Safety glasses with side shields and a face shield.[2][7]
Skin Irritation Chemical-resistant gloves (e.g., nitrile).
Respiratory Irritation Handle in a well-ventilated chemical fume hood. For weighing, a dust mask (e.g., N95) is recommended.[2][7]
Ingestion Do not eat, drink, or smoke when using this product.[8]

Always consult the most current SDS from your supplier before handling.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to solving specific problems encountered during experiments involving 4-Methyl-3-nitropyridine.

Problem 1: Inconsistent or Low Reaction Yields

You are performing a reaction, such as a nucleophilic aromatic substitution (SNAr) or a nitro group reduction, and your yields are inconsistent or lower than expected.

start Inconsistent / Low Yields check_reagent Step 1: Assess Reagent Quality Is the solid free-flowing? start->check_reagent weighing_env Step 2: Evaluate Weighing Environment Was it weighed in open air? check_reagent->weighing_env Yes quantify_water Step 3: Quantify Water Content Perform Karl Fischer Titration check_reagent->quantify_water No (Oily/Clumped) weighing_env->quantify_water Yes rerun_reaction Step 6: Re-run Reaction Use dry, pure reagent weighing_env->rerun_reaction No (Glovebox) dry_reagent Step 4: Dry the Reagent Use high-vacuum drying quantify_water->dry_reagent Water > 0.5% quantify_water->rerun_reaction Water < 0.5% purify_reagent Step 5: Purify if Necessary Recrystallization dry_reagent->purify_reagent purify_reagent->rerun_reaction end Problem Resolved rerun_reaction->end

Caption: Troubleshooting workflow for low reaction yields.

  • Cause: The most probable cause is inaccurate quantification of the reagent due to moisture absorption. In reactions like nitro group reductions, water can also affect the catalyst and the hydride source.[9] While some modern nitro reduction methods are robust in water, many traditional methods using catalysts like Pd/C are sensitive to reaction conditions.[4][10][11]

  • Protocol 1: Quantifying Water Content via Karl Fischer Titration The Karl Fischer (KF) titration is the gold-standard method for accurately determining water content in a sample.[12][13] It is specific to water and can detect levels from ppm to 100%.

    • Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator. Ensure the titration cell is dry by running a pre-titration until the drift is stable and low.

    • Sample Preparation: Due to the compound's deliquescence, sample preparation must be performed rapidly in a low-humidity environment (e.g., a glovebox or under a nitrogen blanket).

    • Analysis: Quickly weigh and add the sample directly into the KF titration cell. The instrument will automatically titrate the sample and calculate the water content, typically reported as a weight percentage.

    • Interpretation: A water content >0.5% w/w is a strong indicator that moisture is the cause of your experimental issues and the material requires drying.

Problem 2: The Reagent is a Pasty Solid or Oily Liquid

Your bottle of 4-Methyl-3-nitropyridine has been stored improperly and has absorbed a significant amount of atmospheric moisture.

start Compromised Reagent (Oily/Pasty) dissolve Step 1: Dissolve in a minimal amount of a suitable hot solvent (e.g., Toluene/Heptane) start->dissolve hot_filter Step 2: Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Step 3: Slow Cooling Allow to cool to room temp, then to 0-5 °C hot_filter->cool filter_wash Step 4: Vacuum Filtration Wash crystals with cold, dry solvent cool->filter_wash dry Step 5: High-Vacuum Drying Dry crystals over P₂O₅ until constant weight is achieved filter_wash->dry validate Step 6: Validate Purity Check melting point and run Karl Fischer analysis dry->validate end Pure, Dry Product validate->end

Caption: Workflow for recovering moisture-compromised reagent.

  • Cause: The compound has absorbed enough atmospheric water to partially or fully depress its melting point, creating a solution. The goal is to remove the water and recrystallize the pure compound.

  • Protocol 2: Purification by Recrystallization and Drying This procedure aims to isolate the pure, anhydrous 4-Methyl-3-nitropyridine from the absorbed water and any water-soluble impurities.

    • Solvent Selection: Choose a solvent system in which the compound is highly soluble when hot but poorly soluble when cold. A non-polar/slightly polar solvent system like Toluene/Heptane is a good starting point.

    • Dissolution: In a flask, gently heat the compromised material with a minimal amount of toluene until it fully dissolves.

    • Crystallization: Slowly add heptane dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few drops of hot toluene to redissolve the solids.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[2][6] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold, dry heptane.[3]

    • Drying: Transfer the crystals to a clean, dry flask. Place the flask under high vacuum (using a Schlenk line or vacuum oven) in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) for several hours, or until a constant weight is achieved.[14] Given the low melting point, avoid heating during this process.

    • Validation: Confirm the purity by measuring the melting point. It should be sharp and within the expected range (24-28 °C). A final Karl Fischer titration should confirm a water content of <0.1%.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • WorldOfChemicals. (n.d.). 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
  • ResearchGate. (2017). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders.
  • ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water.
  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration.
  • Reddit. (2016). Drying under high vacuum.
  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination.
  • Chem LibreTexts. (n.d.). Recrystallization - Single Solvent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.

Sources

Technical Support Center: Scaling Up 4-Methyl-3-nitropyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-Methyl-3-nitropyridine hydrochloride from the laboratory to a larger scale. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to anticipate and overcome the challenges inherent in this scale-up process, ensuring a safe, efficient, and reproducible manufacturing workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis. Each entry details the problem, explores its potential causes, and offers actionable solutions.

Issue 1: Low Yield of the Desired 3-Nitro Isomer

Question: We are observing a lower than expected yield of 4-Methyl-3-nitropyridine and a significant amount of the 4-Methyl-2-nitropyridine isomer during our pilot-scale run. How can we improve the regioselectivity of the nitration?

Answer:

The nitration of 4-methylpyridine is a classic electrophilic aromatic substitution reaction. The pyridine ring is electron-deficient, and the methyl group is an activating group. The position of nitration is highly dependent on the reaction conditions. The formation of the 2-nitro isomer is often a kinetic product, while the 3-nitro isomer is the thermodynamic product.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can favor the formation of the undesired 2-nitro isomer.

    • Solution: Maintain a strict temperature control, typically between 0-5 °C, during the addition of the nitrating agent. Utilize a reliable cooling system and monitor the internal temperature of the reactor closely.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Solution: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is commonly used. The ratio of these acids can influence the regioselectivity. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, and favor the formation of the 3-nitro isomer.

  • Addition Rate: A rapid addition of the nitrating agent can lead to localized temperature spikes, promoting the formation of the 2-nitro isomer.

    • Solution: Add the mixed acid dropwise or in a slow, controlled stream to the solution of 4-methylpyridine in sulfuric acid. This ensures that the heat generated can be effectively dissipated.

Workflow for Optimizing Regioselectivity:

Caption: Optimizing key reaction parameters to enhance the yield of the desired 3-nitro isomer.

Issue 2: Runaway Reaction and Poor Temperature Control

Question: During our scale-up attempt, we experienced a significant exotherm that was difficult to control, leading to a potential runaway reaction. What are the best practices for managing the thermal hazards of this nitration?

Answer:

The nitration of aromatic compounds is notoriously exothermic, and the risk of a runaway reaction is a major safety concern during scale-up. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

Potential Causes and Solutions:

  • Inadequate Heat Removal: The surface area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient.

    • Solution:

      • Reactor Design: Employ a jacketed reactor with a high heat transfer coefficient. Ensure good agitation to improve heat transfer from the reaction mass to the reactor walls.

      • Cooling System: Use a powerful and responsive cooling system capable of handling the heat load of the reaction. Consider a secondary cooling system as a backup.

  • Accumulation of Unreacted Nitrating Agent: If the nitrating agent is added too quickly or at too low a temperature, it can accumulate in the reactor. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.

    • Solution:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat generation under different conditions. This data is crucial for safe and effective scale-up.

      • Controlled Addition: As mentioned previously, a slow and controlled addition of the nitrating agent is essential. Monitor the reaction temperature closely and adjust the addition rate accordingly.

Safety Protocol for Nitration Scale-Up:

Parameter Recommendation
Reactor Jacketed glass-lined or stainless steel reactor with high-efficiency agitation.
Temperature Maintain at 0-5 °C during addition. Monitor with redundant temperature probes.
Addition Slow, controlled addition of mixed acid. Consider subsurface addition to improve dispersion.
Monitoring Continuous monitoring of temperature, pressure, and agitator torque.
Emergency Plan Have a quench plan in place (e.g., addition of a large volume of cold water or a suitable quenching agent) and ensure all personnel are trained.
Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the work-up procedure. The separation of the 3-nitro isomer from the reaction mixture is inefficient, and we are getting a low-purity product. What is the recommended procedure for isolation?

Answer:

The work-up and purification of 4-Methyl-3-nitropyridine can be challenging due to the basicity of the pyridine ring and the presence of acidic residues from the reaction.

Potential Causes and Solutions:

  • Improper pH Adjustment: Incorrect pH during the aqueous work-up can lead to the loss of product into the aqueous phase or the co-extraction of impurities.

    • Solution: After the reaction is complete, the mixture is typically quenched by pouring it onto ice. The acidic solution is then carefully neutralized with a base (e.g., sodium hydroxide or potassium carbonate) to a pH of 7-8. This neutralization must be done slowly and with efficient cooling to avoid excessive heat generation.

  • Emulsion Formation: The presence of tars and other byproducts can lead to the formation of stable emulsions during the extraction, making phase separation difficult.

    • Solution:

      • Filtration: Before extraction, it may be beneficial to filter the quenched reaction mixture to remove any solid byproducts.

      • Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. The choice of solvent can impact the efficiency of the extraction and the tendency for emulsion formation.

  • Inadequate Purification: Simple extraction may not be sufficient to achieve the desired purity.

    • Solution:

      • Crystallization: The crude 4-Methyl-3-nitropyridine can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

      • Conversion to Hydrochloride Salt: The final product is the hydrochloride salt, which is typically a stable, crystalline solid. The free base is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate), and a solution of hydrogen chloride in the same or a different solvent is added. The hydrochloride salt then precipitates out and can be collected by filtration.

Purification Workflow:

purification_workflow Quench Quench Reaction Mixture on Ice Neutralize Neutralize with Base to pH 7-8 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate to Obtain Crude Free Base Dry->Concentrate Crystallize Crystallize Free Base (Optional) Concentrate->Crystallize HCl_Salt Form Hydrochloride Salt Concentrate->HCl_Salt Direct to Salt Formation Crystallize->HCl_Salt Filter_Dry Filter and Dry Final Product HCl_Salt->Filter_Dry

Caption: A typical workflow for the purification of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling the reagents for this synthesis?

A1: The primary hazards are associated with the use of concentrated nitric acid and sulfuric acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have an emergency shower and eyewash station readily accessible. When preparing the mixed acid, always add the nitric acid to the sulfuric acid slowly and with cooling, as the mixing process is exothermic.

Q2: What materials are suitable for the reactor and other equipment?

A2: Given the highly corrosive nature of the mixed acid, the choice of reactor material is crucial. Glass-lined steel reactors are ideal for this process. If a stainless steel reactor is used, ensure it is of a resistant grade (e.g., Hastelloy C). Avoid using materials that can be attacked by strong acids.

Q3: How can we monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching a small sample) and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will allow you to determine the consumption of the starting material and the formation of the product and byproducts.

Q4: What is the best way to handle the waste generated from this process?

A4: The acidic aqueous waste from the work-up needs to be neutralized before disposal. The organic waste should be collected and disposed of according to your institution's hazardous waste management guidelines. Always consult the Safety Data Sheets (SDS) for all chemicals used for proper disposal procedures.

Part 3: Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-Methyl-3-nitropyridine

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific equipment and scale. A thorough risk assessment should be conducted before commencing any work.

  • Reactor Setup:

    • Set up a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

    • Circulate a coolant through the reactor jacket to maintain the desired temperature.

  • Reaction:

    • Charge the reactor with 4-methylpyridine.

    • Cool the reactor contents to 0-5 °C with stirring.

    • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • In a separate vessel, prepare the mixed acid by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling.

    • Add the mixed acid dropwise to the reactor over a period of 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice in a separate vessel with stirring.

    • Slowly add a solution of sodium hydroxide or potassium carbonate to neutralize the mixture to a pH of 7-8, keeping the temperature below 20 °C.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methyl-3-nitropyridine.

Protocol 2: Formation of this compound
  • Salt Formation:

    • Dissolve the crude 4-Methyl-3-nitropyridine in isopropanol.

    • Slowly add a solution of hydrogen chloride in isopropanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation:

    • Stir the slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.

    • Collect the solid by filtration.

    • Wash the filter cake with cold isopropanol.

    • Dry the product under vacuum at a temperature not exceeding 50 °C.

References

  • American Institute of Chemical Engineers (AIChE).Guidelines for Chemical Process Quantitative Risk Analysis. Center for Chemical Process Safety. [Link]

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyridines. As a senior application scientist, I understand that while the pyridine core is a cornerstone in pharmaceuticals and agrochemicals, its synthesis is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Section 1: Troubleshooting Classical Pyridine Syntheses

This section addresses common issues in well-established named reactions for pyridine synthesis, offering explanations for the underlying chemical principles and step-by-step protocols for remediation.

Hantzsch Dihydropyridine Synthesis: Low Yields and Aromatization Issues

The Hantzsch synthesis, a multicomponent reaction, is a foundational method for creating 1,4-dihydropyridines (DHPs), which are often subsequently oxidized to pyridines.[1][2][3][4]

FAQ 1: My Hantzsch reaction is giving a very low yield. What's going wrong?

Answer: Low yields in the Hantzsch synthesis can often be attributed to suboptimal reaction conditions or the formation of side products.[1][5] The classical approach of refluxing in ethanol can be inefficient.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Protocol: High-Yield Hantzsch Synthesis using p-Toluenesulfonic Acid (PTSA) and Ultrasonic Irradiation [1]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M).

  • Catalysis: Add p-toluenesulfonic acid (PTSA) (10 mol%).

  • Reaction: Immerse the flask in an ultrasonic bath at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Workup: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.

  • Aromatization: Dissolve the purified DHP in a suitable solvent (e.g., methanol) and add a stoichiometric amount of an oxidizing agent like iodine. Reflux the mixture until TLC indicates complete conversion to the pyridine.[7]

Bohlmann-Rahtz Pyridine Synthesis: Harsh Conditions and Intermediate Purification

This method synthesizes 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[8][9][10][11][12] A significant drawback is the high temperature required for the cyclodehydration of the aminodiene intermediate and the need to purify this intermediate.[8]

FAQ 2: The high temperatures required for the cyclodehydration step are degrading my starting materials/products. How can I mitigate this?

Answer: The thermally-induced E/Z isomerization and subsequent cyclodehydration can be facilitated at lower temperatures by using acid catalysis.[8][10] This allows for a more versatile and milder reaction.

Catalyst and Condition Comparison:

Catalyst/ConditionTemperatureKey AdvantagesPotential Issues
Thermal (uncatalyzed) High (e.g., refluxing toluene)Simple setupDegradation of sensitive substrates
Brønsted Acid (e.g., Acetic Acid) Lower (e.g., 80 °C)One-pot potential, good to excellent yieldsLimited compatibility with acid-sensitive groups[8]
Lewis Acid (e.g., ZnBr₂, Yb(OTf)₃) LowerMilder conditionsCatalyst cost and removal
Solid Acid (e.g., Amberlyst-15) LowerSimple workup (filtration), tolerates t-butyl esters[8]Slower reaction times

Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [8]

  • Reaction Setup: To a solution of the enamine (1 mmol) and the ethynyl ketone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).

  • Reaction: Heat the mixture at 80-100 °C and monitor by TLC.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Purification: Dry the organic layer and purify the product by column chromatography.

Section 2: Regioselectivity Challenges in Pyridine Functionalization

The inherent electronic properties of the pyridine ring make achieving regioselectivity a significant challenge, particularly when targeting the C3 or C5 positions.[13][14]

FAQ 3: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is failing or giving abysmal yields. What is the fundamental issue?

Answer: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the often acidic conditions of EAS, the nitrogen is protonated, further deactivating the ring.

Solution: The Pyridine N-Oxide Strategy

A common and highly effective strategy is to first convert the pyridine to its N-oxide.[15][16] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated.[17][18][19]

N_Oxide_Strategy Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) [7] Substituted_N_Oxide C4-Substituted Pyridine N-Oxide N_Oxide->Substituted_N_Oxide EAS (e.g., Nitration) Substituted_Pyridine C4-Substituted Pyridine Substituted_N_Oxide->Substituted_Pyridine Deoxygenation (e.g., PCl3, Zn/AcOH) [21]

Caption: The pyridine N-oxide strategy for electrophilic substitution.

Protocol: Synthesis of Pyridine N-oxide [20]

  • Safety Note: Peroxy acids can be explosive. Handle with care and behind a safety shield.

  • Reaction: In a flask equipped with a stirrer and a thermometer, dissolve pyridine (1 mol) in acetic acid (2.5 mol).

  • Addition: Slowly add 40% peracetic acid (1.1 mol) while maintaining the temperature between 70-80°C.

  • Heating: After the addition is complete, heat the mixture at 70-80°C for several hours, monitoring for the disappearance of pyridine by TLC.

  • Workup: Cool the reaction and evaporate the acetic acid under reduced pressure.

  • Isolation: The residue can be distilled under high vacuum to yield pure pyridine-N-oxide, which is a hygroscopic solid.[20]

FAQ 4: How can I achieve functionalization at the C3 position?

Answer: Directing functionalization to the C3 position is notoriously difficult due to the electronic properties of the pyridine ring.[13][14] Strategies often involve temporary dearomatization or directed metalation.[21] Another powerful method is the use of halogen-metal exchange on a pre-functionalized pyridine.

Troubleshooting Logic for C3-Functionalization:

  • Is direct C-H functionalization feasible? Generally, no, without a directing group or a specialized catalytic system.

  • Is a halogenated precursor available? 3-Bromopyridine is commercially available and is an excellent starting point for C3-functionalization via lithium-halogen exchange.[22]

  • What are the risks with lithium-halogen exchange? A major pitfall is the competitive nucleophilic addition of the organolithium reagent (e.g., n-BuLi) to the pyridine ring.[23]

Protocol: C3-Functionalization via Lithium-Halogen Exchange

  • Setup: In a dry, inert atmosphere (e.g., under argon), dissolve 3-bromopyridine (1 mmol) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise. The reaction is very fast.

  • Stirring: Stir the mixture at -78 °C for 15-30 minutes.

  • Quenching with Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Section 3: Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the pyridine nitrogen can act as a ligand, coordinating to the metal catalyst and inhibiting its activity.[24][25][26][27]

FAQ 5: My Suzuki/Heck/Sonogashira coupling on a halopyridine is not working. Is the catalyst being poisoned?

Answer: Yes, this is a very common problem. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst deactivation. This is especially problematic with 2-halopyridines.

Troubleshooting Table for Cross-Coupling Reactions:

ProblemPotential CauseRecommended Solution
Low or No Conversion Catalyst poisoning by pyridine nitrogen.- Use a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos).- Use a higher catalyst loading (e.g., 5-10 mol%).- Consider using a different palladium precursor (e.g., Pd₂(dba)₃).
Homocoupling of Boronic Acid (Suzuki) Slow oxidative addition or fast reductive elimination of the homocoupled product.- Ensure strictly anaerobic conditions.- Use a 1:1 or slightly higher ratio of boronic acid to halopyridine.- Choose an appropriate base (e.g., K₃PO₄, Cs₂CO₃).
Dehalogenation of Starting Material Proto-demetalation of the organometallic intermediate.- Ensure anhydrous conditions.- Use a non-protic solvent.

Section 4: Purification Pitfalls

FAQ 6: Why is it so difficult to remove water from my pyridine solvent or product?

Answer: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete drying.[28]

Protocol: Drying Pyridine [28]

  • Pre-drying: For pyridine with significant water content, stir over solid potassium hydroxide (KOH) pellets overnight.

  • Decanting: Carefully decant the pyridine from the KOH.

  • Final Drying: Add calcium hydride (CaH₂) to the decanted pyridine and reflux for several hours under an inert atmosphere. Caution: CaH₂ reacts with water to produce hydrogen gas.

  • Distillation: Distill the pyridine from the CaH₂ under an inert atmosphere. Collect the fraction boiling at the correct temperature.

References
  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society.
  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(5), 1045–1061. [Link]
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2(6), 1-23. [Link]
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  • Synthesis with Florencio Zaragoza. (2022, December 24).
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  • Lithium Halogen Exchange in Pyridine. (n.d.). Scribd.
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  • Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd.
  • Deoxygenation of Aza-aromatics. (n.d.). Organic Chemistry Portal.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
  • Learning from the Hantzsch synthesis. (2000, November 7). American Chemical Society. [Link]
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  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022, October 18). PubMed. [Link]
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PubMed Central.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021).
  • Pyridine CH functionalization. (n.d.). Slideshare.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023, October 10). PubMed Central. [Link]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024, July 11). SpringerLink. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. [Link]
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023).
  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. [Link]
  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2011).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central.
  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (2001).

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workup procedure for reactions involving 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3-nitropyridine Reactions

Welcome to the technical support center for synthetic procedures involving 4-Methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the reaction workup and product isolation phases. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental properties and general handling considerations for 4-Methyl-3-nitropyridine and its derivatives, which are crucial for designing a successful workup strategy.

Q1: What are the key physical and chemical properties of 4-Methyl-3-nitropyridine that influence workup procedures?

A1: Understanding the core properties of 4-Methyl-3-nitropyridine is the first step to a logical workup.

  • Physical State & Solubility: It is typically a yellow to light brown solid with a melting point in the range of 24-28°C.[1] It has slight solubility in water but is readily soluble in common organic solvents such as ethanol, ether, and ethyl acetate.[2] This profile dictates that standard liquid-liquid extraction is a viable purification strategy.

  • Chemical Reactivity: The molecule's reactivity is dominated by three features: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group, and the methyl group.

    • The pyridine nitrogen is basic and will be protonated under acidic conditions (pKa of conjugate acid is ~2.5-3.0). This can be exploited for purification, as the protonated form becomes water-soluble.

    • The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at positions 2 and 6.[3][4]

    • The methyl group can be deprotonated by strong bases for further functionalization.

Q2: How does the basicity of the pyridine nitrogen impact the choice of workup steps?

A2: The basicity of the pyridine nitrogen is a critical handle for purification.

  • Acidic Wash: If your desired product contains the pyridine ring and you need to remove non-basic organic impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will become protonated and move into the aqueous phase. The layers are then separated, and the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to deprotonate your product, which can then be re-extracted into a fresh organic solvent.

  • Basic Wash: Conversely, a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is essential to remove any acidic reagents or byproducts from the organic layer without deprotonating weakly acidic compounds.

Q3: What are the common side products in reactions with 4-Methyl-3-nitropyridine, and how can they be removed?

A3: Side products often arise from the inherent reactivity of the starting material. Common side reactions include over-reaction, dimerization, or reactions with the solvent. For instance, in nucleophilic aromatic substitution (SNAr) reactions, if there are multiple leaving groups or reactive sites, a mixture of products can be formed.[3] Removal typically relies on differences in polarity (via column chromatography) or acidity/basicity (via acid-base extraction).

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for workup procedures tailored to the most common transformations of 4-Methyl-3-nitropyridine.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Workup

SNAr reactions are prevalent due to the activating effect of the nitro group.[4] The workup focuses on separating the product from unreacted starting materials, the nucleophile, and salts.

Q4: My SNAr reaction with an amine nucleophile is complete. How do I effectively remove the excess amine during workup?

A4: Excess amine is a common issue. The best approach is an acid wash. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with dilute aqueous HCl (e.g., 0.5-1M). The excess amine, being basic, will be protonated to its ammonium salt and partition into the aqueous layer. Your product, if it is significantly less basic, may remain in the organic layer. Caution: If your product is also a strong base, it will also partition into the acidic aqueous layer. In this case, after the acid wash, you must basify the aqueous layer and re-extract your product.

Q5: After quenching my reaction, a persistent emulsion has formed between the organic and aqueous layers. What causes this, and how can I resolve it?

A5: Emulsions are common when residual high-polarity solvents like DMF or DMSO are present, or when fine particulate matter is suspended at the interface.[5][6]

  • Break the Emulsion: The most effective method is to add brine (saturated aqueous NaCl). The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® can remove the particulates that stabilize the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help.

Category 2: Nitro Group Reduction Workup

The reduction of the 3-nitro group to a 3-amino group is a key transformation. The workup procedure is highly dependent on the reducing agent used.

Q6: I used a metal-acid system like Tin(II) chloride (SnCl₂) or Iron/HCl for the reduction. What is the standard workup to remove metal salts and isolate my 3-amino-4-methylpyridine product?

A6: This is a classic and robust reduction, but the workup requires careful neutralization and handling of metal byproducts. The resulting amine is initially trapped as an ammonium salt in an acidic medium.

  • Cooling: First, cool the reaction mixture in an ice bath to manage the heat from the subsequent neutralization.

  • Basification: Slowly add a concentrated aqueous base, such as 50% NaOH or saturated Na₂CO₃, until the pH is strongly basic (pH > 10).[7] This deprotonates the product amine, making it soluble in organic solvents, and precipitates the metal as its hydroxide (e.g., Sn(OH)₂ or Fe(OH)₃).

  • Filtration (if needed): The resulting thick slurry of metal hydroxides can complicate extraction. Dilute the mixture with your extraction solvent (e.g., ethyl acetate or DCM) and filter it through a pad of Celite® to remove the solids. Wash the filter cake thoroughly with more solvent.

  • Extraction: Proceed with a standard liquid-liquid extraction on the filtrate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q7: My final 3-amino-4-methylpyridine product is a dark oil/solid and seems to degrade over time. How can I purify it and improve its stability?

A7: Aromatic amines, especially aminopyridines, are notoriously susceptible to air oxidation, which causes the dark coloration.

  • Purification: Flash column chromatography on silica gel is the standard method. It's often recommended to deactivate the silica gel slightly by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1-2%) to prevent the acidic silica from retaining your basic product.

  • Stability: Store the purified product under an inert atmosphere (Nitrogen or Argon) and in a freezer to slow down oxidation. If the compound is for immediate use in a subsequent step, it's often best to use the crude material directly after workup.

Category 3: Methyl Group Functionalization Workup

Deprotonation of the methyl group using a strong base like LDA or n-BuLi, followed by reaction with an electrophile, requires a careful quenching step.

Q8: I used LDA to deprotonate the methyl group. What is the correct and safe way to quench the excess strong base before workup?

A8: Quenching a strong, non-nucleophilic base like LDA must be done carefully, especially at low temperatures, to avoid an uncontrolled exotherm.

  • Maintain Low Temperature: Keep the reaction vessel in its cooling bath (e.g., -78°C).

  • Proton Source: The standard quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] Add it slowly, dropwise, to the reaction mixture while monitoring the internal temperature. NH₄Cl is a weak acid capable of neutralizing the strong base without causing other side reactions.

  • Warm to Room Temperature: Once the addition is complete and the exotherm has subsided, the mixture can be allowed to warm to room temperature.

  • Aqueous Workup: Proceed with a standard aqueous workup by adding water and extracting with an appropriate organic solvent like ethyl acetate.[3]

Part 3: Experimental Protocols & Visualization

Detailed Protocol: Workup for Nitro Group Reduction with SnCl₂

This protocol outlines the step-by-step procedure for isolating an aminopyridine after reduction with tin(II) chloride.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, place the reaction flask in an ice/water bath.

  • Initial Dilution: Dilute the reaction mixture with ethyl acetate (approx. 5-10 volumes).

  • Basification: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Continue addition until gas evolution ceases and the pH of the aqueous layer is ~8-9. Alternative: For a more robust basification, 10-20% aqueous NaOH can be used to reach pH > 10, which will precipitate tin hydroxides.

  • Filtration: If a thick precipitate forms, filter the entire biphasic mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the Celite pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine all organic layers and wash once with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the residue by flash column chromatography as required.

Workup Decision Workflow

The following diagram illustrates a generalized decision-making process for the workup of a reaction involving 4-Methyl-3-nitropyridine derivatives.

Workup_Workflow Start Reaction Complete (Verified by TLC/LCMS) Quench Quench Reaction Start->Quench  Cool mixture Aqueous_Workup Perform Aqueous Workup Quench->Aqueous_Workup  Add H₂O, acid, or base Extraction Extract with Organic Solvent Aqueous_Workup->Extraction  Separate layers Dry_Concentrate Dry & Concentrate Organic Phase Extraction->Dry_Concentrate  Combine organic layers Purification Purification Dry_Concentrate->Purification  Crude product obtained Final_Product Isolated Product Purification->Final_Product  e.g., Chromatography, Recrystallization

Caption: General workflow for reaction workup and purification.

References

  • Vertex AI Search. 4-Methyl-3-nitropyridine CAS 5832-44-0 - Premium Quality at Best Price.
  • ChemicalBook. 4-Methyl-3-nitropyridine | 5832-44-0.
  • Benchchem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • Guidechem. How to synthesize 4-METHYL-3-Nitropyridine - FAQ.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
  • Guidechem. How to synthesize 4-METHYL-3-Nitropyridine - FAQ. (Note: This source describes a multi-step synthesis where a diazotization is followed by basification, illustrating the principle).
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
  • Ningbo Inno Pharmchem Co.,Ltd. 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block.
  • Sigma-Aldrich. 4-Methyl-3-nitropyridine 97%.
  • PubChem. 4-Methyl-3-nitropyridine.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with.
  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • Scribd. Organic Reaction Workup Guide.
  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.

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Validation & Comparative

A Comparative Guide to the Characterization of 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of robust chemical analysis. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4-Methyl-3-nitropyridine hydrochloride, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure self-validating analytical systems.

Introduction to this compound

4-Methyl-3-nitropyridine is a substituted pyridine derivative and a valuable building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt is often prepared to improve solubility and handling characteristics. Accurate structural confirmation and purity assessment of this salt are critical for its application in further synthetic steps. This guide will delve into the nuances of its characterization, beginning with the most powerful tool for structural elucidation in solution: ¹H NMR.

I. Primary Characterization via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the premier technique for determining the precise structure of this compound in solution. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the ring protons, leading to characteristic downfield shifts in their resonance frequencies compared to the free base.

The Causality of Protonation Effects in ¹H NMR

The lone pair of electrons on the nitrogen atom in the pyridine ring has a shielding effect on the ring protons. Upon protonation to form the pyridinium salt, this lone pair is engaged in a bond with the acidic proton. This results in a decrease in electron density around the ring, causing a deshielding effect on the aromatic protons. Consequently, the signals for these protons shift to a higher chemical shift (downfield) in the ¹H NMR spectrum[1]. This predictable downfield shift is a key diagnostic feature for confirming the formation of the hydrochloride salt.

Predicted ¹H NMR Spectrum of this compound

For the free base, 4-Methyl-3-nitropyridine, the aromatic protons would be expected in the range of 7.0-9.0 ppm. Upon protonation, we anticipate the following changes:

  • H-2, H-5, and H-6 Protons: These protons will experience a significant downfield shift due to the positive charge on the nitrogen.

  • Methyl Protons: The methyl group at the 4-position will also experience a slight downfield shift.

Based on data from analogous compounds like 1-hydroxy-4-methylpyridinium chloride, where the aromatic protons appear at δ 8.70 and 7.96 ppm and the methyl protons at δ 2.70 ppm[2][3], we can predict the approximate chemical shifts for this compound. The strongly electron-withdrawing nitro group at the 3-position will further influence the precise shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-29.2 - 9.5Singlet-
H-57.8 - 8.1Doublet5 - 6
H-68.8 - 9.1Doublet5 - 6
-CH₃2.7 - 2.9Singlet-
N-H13 - 15Broad Singlet-
Experimental Protocol: ¹H NMR of this compound

This protocol provides a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS, if using a non-TMS-containing solvent)

  • Pasteur pipette with a cotton or glass wool plug

Workflow Diagram:

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Add approximately 0.6-0.7 mL of the solvent to the sample. For organic salts, DMSO-d₆ is often a good first choice due to its high polarity.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube[4].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected.

  • Spectral Analysis: Integrate the peak areas to determine the relative number of protons and assign the chemical shifts of the signals.

II. Comparative Analysis with Alternative Techniques

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Here, we compare ¹H NMR with ¹³C NMR, FT-IR spectroscopy, and mass spectrometry for the analysis of this compound.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule.

  • Expertise & Experience: The principles are similar to ¹H NMR, but the low natural abundance of the ¹³C isotope necessitates a higher sample concentration (typically 20-50 mg) and longer acquisition times. Proton decoupling is commonly employed to simplify the spectrum to a series of single lines, one for each unique carbon atom.

  • Trustworthiness: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, providing a robust validation of the carbon framework.

  • Authoritative Grounding: For the free base, 4-Methyl-3-nitropyridine, ¹³C NMR data is available, with reported chemical shifts for the aromatic carbons and the methyl carbon[5]. Similar to ¹H NMR, protonation is expected to cause downfield shifts for the ring carbons. Data for 1-hydroxy-4-methylpyridinium chloride shows carbon signals at δ 154.0, 138.9, 128.5, and 21.7 ppm, which can serve as a reference for the expected shifts in the hydrochloride salt[2][3].

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Expertise & Experience: FT-IR is particularly useful for identifying the nitro group (-NO₂) and confirming the presence of the pyridinium ring. Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations.

  • Trustworthiness: The presence of characteristic absorption bands provides strong evidence for specific functional groups.

  • Authoritative Grounding: For 4-Methyl-3-nitropyridine, the FT-IR spectrum is expected to show strong bands for the nitro group around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Additional bands corresponding to C-H and C=N stretching of the substituted pyridine ring will also be present[5][6]. The formation of the hydrochloride salt may lead to the appearance of a broad absorption band associated with the N-H stretch of the pyridinium ion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Expertise & Experience: For a salt like this compound, Electrospray Ionization (ESI) is the preferred ionization technique. ESI is a "soft" ionization method that typically results in the observation of the protonated molecule (in this case, the intact 4-methyl-3-nitropyridinium cation) with minimal fragmentation.

  • Trustworthiness: The accurate mass measurement of the molecular ion by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

  • Authoritative Grounding: For 4-Methyl-3-nitropyridine, the molecular weight is 138.12 g/mol [5]. In a positive ion ESI-MS experiment of the hydrochloride salt, the expected primary ion would be the 4-methyl-3-nitropyridinium cation, [C₆H₇N₂O₂]⁺, with a monoisotopic mass of 139.0502.

Summary Comparison of Analytical Techniques

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed structural information, proton connectivity, and stereochemistry.High resolution, quantitative, provides unambiguous structure.Requires soluble sample, can be complex for large molecules.
¹³C NMR Information about the carbon skeleton.Complements ¹H NMR, confirms the number of unique carbons.Lower sensitivity than ¹H NMR, requires higher concentration.
FT-IR Identification of functional groups.Fast, non-destructive, good for qualitative analysis.Provides limited structural information, complex spectra can be difficult to interpret fully.
Mass Spec. Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula (with HRMS).Isomers can be difficult to distinguish without chromatography, salts require soft ionization.

Molecular Structure and Characterization Logic:

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Analytical Characterization Start 4-Methyl-3-nitropyridine + HCl Product This compound Start->Product HNMR ¹H NMR Product->HNMR Primary Structure CNMR ¹³C NMR Product->CNMR Carbon Skeleton FTIR FT-IR Product->FTIR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight Final_Structure Confirmed Structure HNMR->Final_Structure CNMR->Final_Structure FTIR->Final_Structure MS->Final_Structure

Caption: Logical flow of compound characterization.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach, with ¹H NMR spectroscopy serving as the primary tool for definitive structural elucidation. The predicted downfield shift of the aromatic protons upon formation of the hydrochloride salt is a key diagnostic feature. Complementary techniques such as ¹³C NMR, FT-IR, and mass spectrometry provide orthogonal data that corroborates the structure, confirms the presence of key functional groups, and verifies the molecular weight. By employing the detailed protocols and understanding the theoretical underpinnings outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate.

References

  • Saini, A., Dhanwant, K., & Thirumoorthi, R. (2022). 1-Hydroxy-4-methylpyridinium chloride.
  • NMR Sample Preparation. (n.d.). Bruker.
  • How to Prepare Samples for NMR. (n.d.). University of California, Riverside.
  • IUCr Journals. (2022). 1-Hydroxy-4-methylpyridinium chloride.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. National Center for Biotechnology Information.
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • Katritzky, A. R., & Lagowski, J. M. (1963). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(10), 589-593. [Link]
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).
  • NIST. (n.d.). 4-Methyl-3-nitropyridine. NIST WebBook.
  • NIST. (n.d.). 4-Methyl-3-nitropyridine. NIST WebBook.
  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

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A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 4-Methyl-3-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of product safety and efficacy. 4-Methyl-3-nitropyridine HCl, a versatile building block in the synthesis of novel drugs and agrochemicals, is no exception.[1] Its purity can significantly influence the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth, technically-grounded comparison of a rationally developed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Methyl-3-nitropyridine HCl against other viable analytical techniques. The methodologies and justifications presented herein are rooted in established chromatographic principles and regulatory expectations.[2][3][4][5]

The Criticality of Purity for Synthetic Intermediates

Impurities in a starting material like 4-Methyl-3-nitropyridine HCl can arise from the manufacturing process, degradation, or improper storage. These impurities, even at trace levels, can potentially be carried through the synthetic route, leading to final products that do not meet the stringent quality standards of the pharmaceutical industry. Therefore, a robust and validated analytical method for purity determination is indispensable.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Given the physicochemical properties of 4-Methyl-3-nitropyridine HCl—a polar, water-soluble organic salt with a UV-active nitro-pyridine chromophore—RP-HPLC stands out as the most suitable technique for its purity assessment.[1][6] The method's high resolving power, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities.

Rationale for Method Development

The development of this RP-HPLC method is predicated on a systematic approach to achieve optimal separation and quantification.

  • Stationary Phase Selection : A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point. The nonpolar nature of the C18 stationary phase provides effective retention for a broad range of organic molecules. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase Composition : An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is proposed for simplicity and robustness.

    • Aqueous Component : A phosphate buffer at a pH of approximately 3.0 is selected. The pKa of the pyridine moiety is typically around 5-6.[7] By maintaining the mobile phase pH below the pKa, the pyridine nitrogen remains protonated, ensuring consistent ionization and good peak shape. The buffer also helps to minimize interactions with residual silanols on the silica-based stationary phase.

    • Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography. The proportion of acetonitrile will be optimized to achieve a retention time for the main peak that is neither too short (to avoid co-elution with the solvent front) nor too long (to ensure a reasonable run time).

  • Detection : The nitro-pyridine structure of 4-Methyl-3-nitropyridine HCl contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., around 254 nm, a common wavelength for aromatic compounds, or at the compound's specific λmax if determined) will provide high sensitivity for both the main component and potential impurities.

Experimental Protocol: RP-HPLC for Purity of 4-Methyl-3-nitropyridine HCl

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Procedure:

  • Mobile Phase Preparation : Prepare the phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.

  • Standard Preparation : Accurately weigh and dissolve an appropriate amount of 4-Methyl-3-nitropyridine HCl reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

  • System Suitability : Before sample analysis, perform replicate injections of the standard solution to verify that the chromatographic system is performing adequately. Key system suitability parameters include retention time repeatability, peak area precision, tailing factor, and theoretical plates, as defined in pharmacopeial guidelines such as USP <621>.[8][9][10][11][12]

  • Analysis : Inject the sample solution and record the chromatogram.

  • Calculation : The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (area percent method).

Visualization of the HPLC Workflow

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation B->C D System Suitability Test (SST) C->D Inject Standard D->C SST Fail E Sample Analysis D->E SST Pass F Data Processing & Purity Calculation E->F Inject Sample G Report Generation F->G H Pass/Fail Decision G->H

Caption: A typical workflow for purity assessment using HPLC.

Comparison with Alternative Analytical Methods

While RP-HPLC is the recommended method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[13][14][15]

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.4-Methyl-3-nitropyridine HCl is a salt and not sufficiently volatile; requires derivatization, adding complexity and potential for artifacts.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Can be less robust than HPLC; sensitivity may be lower without specialized detectors.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase moving by capillary action.Simple, rapid, and inexpensive for qualitative analysis and screening.Primarily a qualitative or semi-quantitative technique; lower resolution and sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities; qNMR can be a primary method for purity determination without a reference standard.Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities; requires more expensive instrumentation.
Logical Selection of Analytical Method

The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique for the purity assessment of 4-Methyl-3-nitropyridine HCl.

Method_Selection Start Purity Assessment of 4-Methyl-3-nitropyridine HCl IsQuantitative Quantitative Analysis Required? Start->IsQuantitative IsVolatile Is the Compound Volatile? Start->IsVolatile HPLC Use RP-HPLC IsQuantitative->HPLC Yes TLC Use TLC for Screening IsQuantitative->TLC No IsVolatile->HPLC No GC Use GC (with derivatization) IsVolatile->GC Yes NMR Consider qNMR for Primary Standard HPLC->NMR For orthogonal method validation

Caption: Decision tree for selecting an analytical method.

Conclusion and Trustworthiness of the Proposed HPLC Method

The proposed RP-HPLC method offers a self-validating system for the purity assessment of 4-Methyl-3-nitropyridine HCl. Its trustworthiness is established through several key aspects:

  • Specificity : The high resolving power of HPLC allows for the separation of the main component from closely related impurities, ensuring that the measured purity is accurate.

  • System Suitability : The inclusion of system suitability tests before each analysis run guarantees that the chromatographic system is performing as expected, providing confidence in the generated data.[8][10]

  • Validation : The method is designed to be readily validatable according to ICH guidelines (Q2(R2)), which include assessments of specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][16]

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (n.d.).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2)
  • U.S. Pharmacopeia. (2021).
  • International Council for Harmonisation. (2023).
  • U.S. Pharmacopeia.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ResearchGate. (2021).
  • SciSpace. (2021).
  • Chem-Impex. (n.d.). 4-Methyl-3-nitropyridine hydrochloride.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-nitropyridine 97%.
  • TradeIndia. (n.d.). 4-Methyl-3-nitropyridine CAS 5832-44-0.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemicalBook. (n.d.). 4-Methyl-3-Nitropyridine HCl.
  • Sincere Chemical. (n.d.). 4-Methyl-3-nitropyridine.
  • Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • Medium. (n.d.).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • BLD Pharm. (n.d.). 5832-44-0|4-Methyl-3-nitropyridine.
  • Online Organic Chemistry Tutor. (n.d.).
  • BYJU'S. (2019).
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • High Purity Labor

Sources

A Comparative Guide to the Analytical Standard for 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and synthetic chemistry, the integrity of your results is inextricably linked to the quality of your starting materials and reference standards. 4-Methyl-3-nitropyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its role as a foundational building block necessitates a rigorously characterized analytical standard to ensure reproducibility, accuracy, and compliance in regulated environments.

This guide provides an in-depth comparison of what constitutes a true analytical standard for this compound versus other commercially available grades. We will explore the essential analytical methodologies, provide actionable protocols, and explain the scientific rationale behind creating a self-validating system for quality control.

The Anatomy of an Analytical Standard: Beyond Percent Purity

An analytical standard is more than just a chemical with a high purity value on a label. It is a holistic system of product and documentation that ensures its fitness for purpose. When evaluating a standard for this compound, researchers must look beyond a simple assay value and consider the full characterization portfolio.

A robust analytical standard, often designated as a Certified Reference Material (CRM), provides a comprehensive Certificate of Analysis (CofA) that includes:

  • Identity Confirmation: Orthogonal analytical techniques confirm the molecular structure beyond doubt.

  • Purity and Impurity Profile: Purity is assessed by a primary method, and all significant impurities are identified and quantified.

  • Assigned Value and Uncertainty: The purity or concentration is stated with a calculated uncertainty budget, providing metrological traceability.

  • Documentation: The CofA is accompanied by detailed documentation on the characterization methods used.

Alternatives, such as reagents from bulk chemical suppliers, may offer high purity but typically lack this depth of characterization and traceability.[2]

Core Analytical Techniques for Comprehensive Characterization

A trustworthy characterization of this compound relies on a multi-technique, or orthogonal, approach. This ensures that no aspect of the material's identity, purity, or potential impurity profile is overlooked.

Workflow for Comprehensive Standard Characterization

The following diagram illustrates how different analytical techniques are integrated to build a complete and reliable profile of an analytical standard.

cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_Final Final Certification NMR 1H & 13C NMR MS Mass Spectrometry (MS) NMR->MS Confirms Mass CofA Certificate of Analysis (CofA) - Purity Assay - Uncertainty Budget - Impurity Profile NMR->CofA Data Consolidation FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups MS->CofA Data Consolidation HPLC HPLC-UV (Primary) FTIR->CofA Data Consolidation GC GC-FID (Orthogonal) HPLC->GC Orthogonal Check HPLC->CofA Data Consolidation Impurities Residual Solvents (GC-HS) Water Content (Karl Fischer) Inorganic (ROI) GC->CofA Data Consolidation Impurities->CofA Data Consolidation

Caption: Integrated analytical workflow for the certification of a reference standard.

Identity Confirmation
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the gold standard for structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon backbone. The resulting spectra should be unambiguous and consistent with the structure of this compound. Spectral data for the free base is available in public databases.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition (C₆H₆N₂O₂ for the free base).[3][4] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further increasing confidence in the identity.

  • Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the presence of key functional groups, such as the N-O stretches of the nitro group and the C=C/C=N stretches of the pyridine ring.[3]

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for assessing the purity of non-volatile pharmaceutical intermediates like this compound.[5][6] A well-developed stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.[7][8]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust starting point for the analysis, which must be validated according to internal SOPs and ICH guidelines.[9]

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Rationale: A C18 column is a versatile starting point for moderately polar analytes. The mobile phase combines a buffered aqueous phase to control the ionization of the pyridine ring and an organic modifier (acetonitrile) to elute the compound. UV detection is ideal due to the strong chromophore (nitro-substituted pyridine ring).

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70:30 (A:B) or a shallow gradient if co-eluting impurities are suspected.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 234 nm[8]
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of standard and dissolve in 100 mL of Mobile Phase A to make a 0.1 mg/mL solution.
  • Method Validation:

    • The method must be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to ensure it is fit for purpose.[9]

  • Data Analysis:

    • Purity is typically calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Comparison: Certified Standard vs. Alternatives

The choice of analytical material has significant implications for experimental validity, particularly in drug development. An in-house synthesized batch or a bulk reagent may seem cost-effective but carries hidden risks associated with uncharacterized impurities.

FeatureCertified Reference Material (CRM)High-Purity Reagent (Non-certified)In-House Synthesized Batch
Purity Assay Quantitative value (e.g., 99.8%) with stated uncertainty.Typically a minimum purity specification (e.g., >98%).[2]Unknown, requires full characterization.
Identity Confirmed by NMR, MS, IR.[3][10]Often confirmed by one method (e.g., NMR) or based on melting point.Must be confirmed from scratch.
Impurity Profile Known impurities identified and quantified.Impurity profile is generally unknown.Potential for unreacted starting materials (e.g., 4-methylpyridine) and side-products.[11]
Traceability Metrologically traceable to national or international standards.[12]Limited or no traceability.No traceability.
CofA Comprehensive, detailing all tests and results.Basic, stating only lot-specific QC results (e.g., purity, appearance).Must be generated internally.
Use Case System suitability, method validation, instrument calibration, quantitative analysis.Non-critical research, synthesis starting material.[13]Initial discovery, process development.

Workflow for Qualifying a New Analytical Standard

Even when purchasing a certified standard, it is good laboratory practice (GLP) to perform an initial verification. This ensures the integrity of the standard has not been compromised during shipping or storage and confirms its performance in your specific analytical system.

Workflow for In-Lab Standard Qualification

Start Receive New Standard Lot Doc_Review Review Certificate of Analysis (CofA) - Check Purity, Identity Data - Verify Expiry Date Start->Doc_Review Visual Visual Inspection - Appearance - Container Integrity Doc_Review->Visual Solubility Solubility Check - Dissolve in proposed  analytical solvent Visual->Solubility ID_Confirm Identity Confirmation (Abbreviated) - Run FT-IR - Compare to library/previous lot Solubility->ID_Confirm Purity_Check Chromatographic Purity Check - Inject into validated HPLC method - Check retention time & peak shape ID_Confirm->Purity_Check Compare Compare Results to CofA - Purity ≥ Specification? - No extraneous peaks? Purity_Check->Compare Accept Qualify for Use - Release lot in LIMS - Document verification Compare->Accept Yes Reject Quarantine & Investigate - Contact Supplier - Perform full re-characterization Compare->Reject No

Caption: A step-by-step workflow for the verification of a new standard upon receipt.

Conclusion

For research and development involving this compound, the selection of an analytical standard is a critical decision that underpins the reliability and defensibility of all subsequent data. While high-purity reagents are suitable for synthesis, only a well-characterized, certified reference standard provides the necessary assurance for quantitative applications, method validation, and quality control in a regulated setting. By employing a multi-technique analytical approach and following robust qualification procedures, scientists can ensure data integrity and accelerate the path of drug development.

References

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • 4-Methyl-3-nitropyridine CAS 5832-44-0. Ningbo Inno Pharmchem Co.,Ltd.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.
  • Sourcing 4-Methyl-3-nitropyridine: A Guide for Procurement Managers. LinkedIn.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. ScienceDirect.
  • 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. PubChem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.

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A Researcher's Guide to the FT-IR Spectral Analysis of 4-Methyl-3-nitropyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of heterocyclic building blocks is paramount to understanding their reactivity and potential applications. 4-Methyl-3-nitropyridine, a versatile intermediate in the synthesis of complex molecules, presents a unique spectroscopic profile that warrants a detailed investigation.[1][2][3] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methyl-3-nitropyridine, offering a comparative perspective against its parent and substituted precursors. By understanding the subtle shifts and characteristic vibrations, researchers can gain valuable insights into the molecular structure and purity of this important compound.

Introduction to 4-Methyl-3-nitropyridine and the Power of FT-IR Spectroscopy

4-Methyl-3-nitropyridine is a substituted pyridine derivative with the chemical formula C₆H₆N₂O₂.[4] Its structure, featuring a pyridine ring functionalized with both a methyl and a nitro group, makes it a valuable precursor in organic synthesis.[2][5] The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro group significantly influences the chemical properties and reactivity of the pyridine ring.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum is a unique molecular fingerprint, providing crucial information about the functional groups present in the molecule. For a molecule like 4-Methyl-3-nitropyridine, FT-IR spectroscopy allows for the confident identification of its key structural features: the aromatic pyridine ring, the nitro group, and the methyl group.

This guide will utilize Attenuated Total Reflectance (ATR)-FTIR, a common sampling technique that requires minimal sample preparation and is ideal for both solid and liquid samples.[1] In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a shallow depth into the sample placed in close contact with the crystal.[3][4]

Theoretical Vibrational Mode Analysis

Before analyzing the experimental spectrum, it is essential to predict the expected vibrational frequencies based on the functional groups present in 4-Methyl-3-nitropyridine.

Molecular Structure of 4-Methyl-3-nitropyridine:

Caption: Molecular structure of 4-Methyl-3-nitropyridine.

Expected Vibrational Modes:

  • Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations:

    • Asymmetric N-O Stretch: Expected in the range of 1550-1475 cm⁻¹.[6][7]

    • Symmetric N-O Stretch: Expected in the range of 1360-1290 cm⁻¹.[6][7]

  • Methyl Group (CH₃): The methyl group attached to the aromatic ring will have characteristic stretching and bending vibrations:

    • Asymmetric C-H Stretch: Typically observed around 2980 cm⁻¹.

    • Symmetric C-H Stretch: Typically observed around 2870 cm⁻¹.

    • Asymmetric and Symmetric C-H Bending (Deformation): These appear in the 1470-1370 cm⁻¹ region.

  • Pyridine Ring: The vibrations of the pyridine ring are complex and involve C-H stretching, C=C and C=N stretching, and in-plane and out-of-plane bending modes.

    • Aromatic C-H Stretch: Found above 3000 cm⁻¹.[8]

    • Ring C=C and C=N Stretching: A series of bands in the 1625-1430 cm⁻¹ region.[9]

    • C-H In-plane Bending: Occur in the 1300-1000 cm⁻¹ range.

    • C-H Out-of-plane Bending: Found in the 900-675 cm⁻¹ region, and the pattern can be indicative of the substitution on the ring.[8]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality ATR-FTIR spectrum of 4-Methyl-3-nitropyridine. This protocol is based on standard laboratory procedures and assumes the use of a modern FT-IR spectrometer equipped with a diamond ATR accessory.

Workflow for ATR-FTIR Analysis:

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing & Analysis start Start instrument_prep Instrument Preparation: - Ensure spectrometer is powered on and stable. - Clean the ATR crystal with isopropanol. start->instrument_prep background Background Scan: - Collect a background spectrum of the empty, clean ATR crystal. instrument_prep->background sample_prep Sample Preparation: - Place a small amount of solid 4-Methyl-3-nitropyridine onto the ATR crystal. background->sample_prep apply_pressure Apply Pressure: - Use the ATR press to ensure good contact between the sample and the crystal. sample_prep->apply_pressure sample_scan Sample Scan: - Collect the FT-IR spectrum of the sample. apply_pressure->sample_scan process_data Data Processing: - Perform ATR correction. - Baseline correction and normalization if necessary. sample_scan->process_data peak_picking Peak Picking & Interpretation: - Identify and label significant absorption bands. - Assign vibrational modes to the observed peaks. process_data->peak_picking end End peak_picking->end

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

    • Thoroughly clean the diamond ATR crystal surface with a lint-free wipe soaked in a volatile solvent such as isopropanol. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This spectrum will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of solid 4-Methyl-3-nitropyridine onto the center of the ATR crystal. Only a few milligrams of the sample are required.

    • Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum should be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Apply an ATR correction to the spectrum. This software-based correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • If necessary, perform baseline correction to remove any broad, underlying features from the spectrum.

FT-IR Spectrum Analysis of 4-Methyl-3-nitropyridine

The following is an analysis of a representative FT-IR spectrum of 4-Methyl-3-nitropyridine, based on data available from authoritative sources.[4]

(Note: A visual representation of the spectrum would be included here in a full publication. For this guide, a descriptive analysis and a data table are provided.)

Key Absorption Bands and Their Assignments:

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100-3000Medium-WeakAromatic C-H Stretching (Pyridine Ring)
~2980, ~2870WeakAsymmetric & Symmetric C-H Stretching (Methyl Group)
~1530 Strong Asymmetric NO₂ Stretching
~1600-1450Medium-StrongC=C and C=N Ring Stretching (Pyridine Ring)
~1450, ~1380MediumAsymmetric & Symmetric C-H Bending (Methyl Group)
~1350 Strong Symmetric NO₂ Stretching
~1250-1000Medium-WeakC-H In-plane Bending (Pyridine Ring)
~850-750Medium-StrongC-H Out-of-plane Bending (Pyridine Ring)

Detailed Interpretation:

  • The most prominent and characteristic peaks in the spectrum are the strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ . These are definitively assigned to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. Their high intensity and characteristic positions provide unequivocal evidence for the presence of the NO₂ functional group.

  • The region just above 3000 cm⁻¹ shows weaker bands corresponding to the C-H stretching vibrations of the aromatic pyridine ring.

  • Just below 3000 cm⁻¹, weak absorptions attributable to the C-H stretching of the methyl group are observed.

  • The complex series of bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • The C-H bending vibrations of the methyl group are expected to overlap with the ring stretching modes in the 1450-1370 cm⁻¹ region.

  • The fingerprint region (below 1500 cm⁻¹) contains a wealth of information, including the in-plane and out-of-plane C-H bending modes of the pyridine ring. The specific pattern of these bands is influenced by the substitution pattern on the ring.

Comparative FT-IR Analysis

To fully appreciate the spectroscopic features of 4-Methyl-3-nitropyridine, it is instructive to compare its spectrum with those of its structural relatives: pyridine, 4-methylpyridine (4-picoline), and 3-nitropyridine.

CompoundKey Vibrational ModesApproximate Wavenumber (cm⁻¹)Rationale for Spectral Differences
Pyridine Aromatic C-H Stretch>3000The baseline spectrum for the pyridine ring system.
Ring C=C, C=N Stretch1580, 1480, 1435
4-Methylpyridine Aromatic C-H Stretch>3000Introduction of methyl C-H stretches below 3000 cm⁻¹.
Methyl C-H Stretch<3000The electron-donating methyl group may cause slight shifts in the ring vibration frequencies.
Ring C=C, C=N Stretch~1605, ~1500
3-Nitropyridine Aromatic C-H Stretch>3000Appearance of strong, characteristic NO₂ stretching bands.
Asymmetric NO₂ Stretch ~1530 The strongly electron-withdrawing nitro group significantly perturbs the electronic structure of the ring, leading to shifts in the ring vibrational modes compared to pyridine.
Symmetric NO₂ Stretch ~1350
Ring C=C, C=N Stretch~1600, ~1470
4-Methyl-3-nitropyridine Aromatic C-H Stretch>3000Combines the features of both 4-methylpyridine and 3-nitropyridine.
Methyl C-H Stretch<3000
Asymmetric NO₂ Stretch ~1530 The presence of both the methyl and nitro groups leads to a unique fingerprint region due to their combined electronic and steric effects on the pyridine ring.
Symmetric NO₂ Stretch ~1350
Ring C=C, C=N Stretch~1600-1450

Key Comparative Insights:

  • The spectrum of 4-Methyl-3-nitropyridine is a clear superposition of the characteristic absorptions of a methyl-substituted pyridine and a nitro-substituted pyridine.

  • The most telling comparison is the presence of the strong NO₂ bands in both 3-nitropyridine and 4-Methyl-3-nitropyridine, which are absent in pyridine and 4-methylpyridine.

  • Similarly, the C-H stretching and bending vibrations of the methyl group are present in 4-methylpyridine and 4-Methyl-3-nitropyridine but absent in pyridine and 3-nitropyridine.

  • Subtle shifts in the pyridine ring stretching and bending frequencies can be observed across the four compounds, reflecting the different electronic effects of the methyl and nitro substituents.

Conclusion

The FT-IR spectrum of 4-Methyl-3-nitropyridine provides a clear and detailed picture of its molecular structure. The strong and characteristic absorption bands of the nitro group, coupled with the vibrations of the methyl group and the pyridine ring, allow for unambiguous identification. By comparing its spectrum with those of pyridine, 4-methylpyridine, and 3-nitropyridine, researchers can gain a deeper understanding of how substituent effects manifest in vibrational spectroscopy. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to confidently utilize FT-IR spectroscopy for the characterization and quality control of this important synthetic intermediate.

References

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Pharmaffiliates. (n.d.). 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D.
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
  • University of Calgary. (n.d.). IR: nitro groups.
  • Balachandran, V., & Karunathan, R. (2012). FT-IR and FT-Raman spectra, vibrational assignments and density functional theory calculations for pyridine-2,6-dicarbonyl dichloride.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-17.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

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A Comparative Guide to Nitrating Agents for Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a nitro group onto a pyridine ring is a cornerstone transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, the inherent electron deficiency of the pyridine nucleus renders it notoriously resistant to classical electrophilic aromatic substitution (SEAr). The nitrogen heteroatom strongly deactivates the ring towards electrophilic attack, and under the strongly acidic conditions of traditional nitration, protonation of the nitrogen atom further exacerbates this deactivation.[1][2] This guide provides a comparative analysis of various nitrating agents, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on selecting the optimal reagent and conditions for their specific synthetic challenges.

The Challenge of Pyridine Nitration: An Electronic Perspective

The electrophilic nitration of pyridine is significantly slower than that of benzene.[1] Under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, forming the pyridinium ion. This species is intensely deactivated, making the subsequent attack by the nitronium ion (NO₂⁺) energetically demanding. Consequently, these reactions require harsh conditions, often leading to low yields and potential side reactions.[1][3]

The regioselectivity of the reaction is also a critical consideration. Electrophilic attack at the C-3 (or C-5) position is favored because the resulting cationic intermediate (σ-complex) avoids placing a positive charge on the electronegative nitrogen atom, a destabilizing arrangement that occurs with attack at C-2, C-4, or C-6.[3][4]

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is paramount and depends heavily on the substrate's electronic properties, desired regioselectivity, and tolerance to harsh conditions. Below is a comparative summary of common and modern nitrating systems.

Nitrating Agent/SystemTypical ConditionsYield (3-Nitropyridine)Key AdvantagesKey Disadvantages
H₂SO₄ / HNO₃ High temperature (e.g., 110°C)Very Low (<5%)Readily available, inexpensive reagents.Extremely low yields for unsubstituted pyridine, harsh conditions, poor substrate scope.[1]
H₂SO₄ / KNO₃ High temperature (e.g., 300°C)~22%Inexpensive.Extremely harsh conditions, moderate yield, significant safety concerns.
N₂O₅ / SO₂ Low temperature, followed by aqueous workup~77%Good yield for unsubstituted pyridine, milder initial conditions.[1]Requires handling of N₂O₅ and liquid SO₂, complex mechanism.[5]
N₂O₅ / NaHSO₃ Organic solvent, followed by aqueous NaHSO₃Good (comparable to N₂O₅/SO₂)Avoids liquid SO₂, good yields.[1][6]Involves a multi-step, non-classical SEAr mechanism.[7][8]
HNO₃ / (CF₃CO)₂O Low temperature10-83% (for various pyridines)High yields for a range of substituted pyridines, milder than mixed acid.[9][10]Trifluoroacetic anhydride is corrosive and expensive.
NO₂BF₄ (Nitronium Tetrafluoroborate) Organic solvent (e.g., sulfolane, CH₂Cl₂)Variable, substrate dependentCommercially available, powerful nitrating agent, can be used under non-acidic conditions.[11][12][13]Highly reactive, can lead to complex mixtures if not controlled.[11]

In-Depth Mechanistic Insights & Protocols

Classical Nitration: The Brute-Force Approach

The traditional method employing a hot mixture of sulfuric and nitric acids is rarely used for unsubstituted pyridine due to abysmal yields. The active electrophile is the nitronium ion (NO₂⁺), generated in situ.

The reaction proceeds via a standard SEAr mechanism, where the π-system of the pyridine ring attacks the nitronium ion.

Caption: Electrophilic attack at C-3 of Pyridine.

This pathway is energetically unfavorable for the pyridinium ion, necessitating extreme temperatures that often degrade the starting material and product.

The Bakke Nitration: A Milder, High-Yield Alternative using Dinitrogen Pentoxide (N₂O₅)

A significant advancement in pyridine nitration was developed by Bakke, utilizing dinitrogen pentoxide (N₂O₅).[1][6] This method avoids the harsh, strongly acidic conditions of the classical approach and provides good yields of 3-nitropyridine. The mechanism is notably different from a direct electrophilic attack on the ring carbon.

The reaction proceeds through the formation of an N-nitropyridinium salt, which then undergoes a fascinating rearrangement.

  • Formation of N-Nitropyridinium Ion: Pyridine reacts with N₂O₅ to form the N-nitropyridinium nitrate.[7][14]

  • Nucleophilic Addition: Upon treatment with aqueous sodium bisulfite (NaHSO₃), the bisulfite ion acts as a nucleophile, attacking the pyridinium ring at the 2- or 4-position.[6][7]

  • Rearrangement: The key step involves the migration of the nitro group from the nitrogen atom to the C-3 position. Evidence suggests this occurs via a[15][16] sigmatropic shift.[1][7][8]

  • Elimination: Subsequent elimination of bisulfite re-aromatizes the ring to yield 3-nitropyridine.

cluster_workflow Bakke Nitration Workflow Start Pyridine + N₂O₅ in Organic Solvent Step1 Formation of N-Nitropyridinium Salt Start->Step1 Step2 Add Aqueous NaHSO₃ Step1->Step2 Step3 Nucleophilic Attack (Formation of Dihydropyridine Sulfonate) Step2->Step3 Step4 [1,5] Sigmatropic Shift (NO₂ Migration N → C-3) Step3->Step4 Step5 Elimination & Re-aromatization Step4->Step5 End 3-Nitropyridine Step5->End

Caption: Workflow for the Bakke Nitration of Pyridine.

This protocol is adapted from the principles described by Bakke et al. and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of N₂O₅: Dinitrogen pentoxide can be prepared by the dehydration of nitric acid with phosphorus pentoxide or purchased. It is a powerful oxidant and thermally unstable. Handle with extreme care.

  • Reaction:

    • Dissolve pyridine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or nitromethane) and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of dinitrogen pentoxide (1.1 equivalents) in the same solvent while maintaining the temperature at 0°C.

    • Stir the resulting slurry at 0°C for 1-2 hours. The formation of the N-nitropyridinium nitrate salt will be observed as a precipitate.

  • Workup:

    • Prepare a solution of sodium bisulfite (1.5 equivalents) in a methanol/water mixture (e.g., 3:1 v/v).

    • Pour the cold reaction slurry from step 2 into the bisulfite solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) until the rearrangement is complete (monitor by TLC or LC-MS).

  • Isolation:

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-nitropyridine.

Causality Behind Choices:

  • Low Temperature: The initial reaction is performed at 0°C to control the exothermic formation of the N-nitropyridinium salt and to minimize the decomposition of the thermally sensitive N₂O₅.

  • Sodium Bisulfite: This reagent serves as the crucial nucleophile to form the dihydropyridine intermediate, which is essential for the subsequent nitro group migration. It is a milder and more convenient alternative to using liquid SO₂.[6][17]

  • Methanol/Water: This solvent system is used for the workup to ensure the solubility of both the organic-soluble intermediates and the inorganic bisulfite salt.

Activating the Ring: Nitration of Pyridine-N-Oxide

An alternative strategy to overcome the deactivated nature of the pyridine ring is to first convert it to pyridine-N-oxide. The N-oxide oxygen atom is electron-donating through resonance, which activates the ring, particularly at the C-4 position, making it more susceptible to electrophilic attack.

This protocol is based on established procedures for the nitration of pyridine-N-oxide.[18]

  • Preparation of Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL). Use extreme caution as this is a highly exothermic and corrosive mixture. Allow the mixture to come to room temperature.

  • Reaction:

    • In a separate three-necked flask equipped with a stirrer, thermometer, and addition funnel, place pyridine-N-oxide (1 equivalent, e.g., 9.5 g).

    • Heat the pyridine-N-oxide to 60°C.

    • Slowly add the nitrating mixture dropwise via the addition funnel. The temperature may initially drop.

    • After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or aqueous sodium hydroxide, while cooling.

    • The product, 4-nitropyridine-N-oxide, will often precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Deoxygenation (to obtain 4-Nitropyridine):

    • The resulting 4-nitropyridine-N-oxide can be deoxygenated using reagents like PCl₃ to yield 4-nitropyridine.[19]

Causality Behind Choices:

  • N-Oxidation: This initial step is critical as it transforms the highly deactivated pyridine ring into an activated system, enabling nitration under more manageable (though still harsh) conditions.

  • High Temperature: Despite activation by the N-oxide group, the reaction still requires significant thermal energy to overcome the activation barrier for nitration.

Conclusion and Recommendations

The direct nitration of unsubstituted pyridine under classical mixed-acid conditions is synthetically impractical. For the synthesis of 3-nitropyridine , modern methods are vastly superior.

  • For Yield and Reliability: The Bakke procedure using N₂O₅ followed by a bisulfite workup is the method of choice.[1][6] It provides good yields and operates under controlled, milder initial conditions. Its unique mechanism bypasses the challenges of direct electrophilic attack on a deactivated ring.

  • For Broader Substrate Scope: Nitration with nitric acid in trifluoroacetic anhydride has shown considerable success for a variety of substituted pyridines, often giving good yields where other methods fail.[9][10]

  • For 4-Nitro Substitution: The most effective route to C-4 nitrated pyridines is via the nitration of the corresponding pyridine-N-oxide , followed by deoxygenation.

Researchers must weigh the factors of substrate compatibility, desired regiochemistry, reagent availability, and safety when selecting a nitration protocol. The methods outlined in this guide provide a strategic toolkit for navigating the synthetic challenges posed by the electron-deficient pyridine ring.

References

  • Luis, S. V., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
  • Organic Syntheses. (1963). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Scribd. [Link]
  • Organic Syntheses. (1963). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
  • Balanna, K., et al. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Bakke, J. M. (2007). Nitropyridines: Synthesis and reactions.
  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • YouTube. (2022).
  • De Nève, J., et al. (2023). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. RSC Publishing. [Link]
  • Olah, G. A., et al. (1961). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate.
  • Bakke, J. M., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Google Patents. (1997). Nitration of pyridine-2,6-diamines.
  • Zilbermann, I., et al. (2012).
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Química Organica.org. [Link]
  • ResearchGate. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]
  • University of Regensburg. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Regensburg. [Link]
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
  • ResearchGate. (2017). (PDF) Efficient nitration of meso-tetraphenylporphyrin with nitronium tetrafluoroborate.
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  • ResearchGate. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • ACS Publications. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids.
  • Bakke, J. M., et al. (2003). Nitration of pyridine by dinitrogen pentaoxide in sulfur dioxide: investigation of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • ResearchGate. (n.d.). Scheme 1. Nitration of porphyrins using [NO₂]BF₄/sulfolane solution.
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A Comparative Guide to the Synthesis of 4-Methyl-3-nitropyridine: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. 4-Methyl-3-nitropyridine is a key building block, and its efficient synthesis is of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, supported by experimental data and field-proven insights. We will dissect two major synthetic strategies, offering a comprehensive validation to inform your selection of the most appropriate method for your research and development needs.

At a Glance: A Comparative Overview of Synthetic Routes

MetricMulti-Step Synthesis from 2-Amino-4-methylpyridineDirect Nitration of 4-Methylpyridine
Overall Yield ~60%Not explicitly stated, but individual step is high-yielding
Purity Suitable for subsequent stepsHigh (claimed 99.0%)[1]
Scalability Demonstrated at lab scale, potentially scalablePotentially scalable, but requires specialized equipment
Key Challenges Multiple steps, handling of intermediatesUse of highly reactive and hazardous N2O5
Starting Material Readily available 2-amino-4-methylpyridineReadily available 4-methylpyridine

Route 1: A Multi-Step Approach from 2-Amino-4-methylpyridine

This well-established, four-step synthesis offers a robust and reliable pathway to 4-Methyl-3-nitropyridine with a respectable overall yield of approximately 60%.[2] The causality behind this multi-step approach lies in the strategic manipulation of functional groups to achieve the desired substitution pattern, which is not readily accessible through direct nitration of the parent 2-amino-4-methylpyridine due to the directing effects of the amino group.

Experimental Workflow for Multi-Step Synthesis

A 2-Amino-4-methylpyridine B Nitration (H2SO4, HNO3) A->B Step 1 C 2-Amino-4-methyl-3(5)-nitropyridine B->C D Diazotization (NaNO2, H2SO4) C->D Step 2 E 2-Hydroxy-4-methyl-3(5)-nitropyridine D->E F Chlorination (POCl3, PCl5) E->F Step 3 G 2-Chloro-4-methyl-3(5)-nitropyridine F->G H Dehalogenation (Cu, Benzoic Acid) G->H Step 4 I 4-Methyl-3-nitropyridine H->I A 4-Methylpyridine B Nitration (N2O5, liquid SO2, -30 °C) A->B C 4-Methyl-3-nitropyridine B->C

Caption: Direct nitration of 4-Methylpyridine.

Step-by-Step Experimental Protocol
  • Protocol:

    • Preparation of the Nitrating Solution: In a suitable reaction vessel, add 60 g of solid dinitrogen pentoxide to 300 g of liquid sulfur dioxide at -30 °C. Stir until the N2O5 is completely dissolved. [1] 2. Preparation of the Substrate Solution: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30 °C. [1] 3. Nitration Reaction: Slowly add the dinitrogen pentoxide-sulfur dioxide solution dropwise to the 4-methylpyridine solution. The reaction is reported to take approximately 5 minutes. [1] 4. Work-up: Slowly pour the reaction mixture into 300 g of ice water to hydrolyze any remaining N2O5. Adjust the pH of the resulting solution to 8-9 using sodium carbonate. Extract the product with toluene (2 x 290 g). The combined toluene extracts are then subjected to vacuum distillation to remove the solvent and isolate the final product.

  • Yield and Purity: 39 g of 4-Methyl-3-nitropyridine with a reported purity of 99.0% by gas chromatography. [1]* Trustworthiness and Safety: Dinitrogen pentoxide is a highly reactive and potentially explosive substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. [3][4]The use of low temperatures is critical for controlling the reaction rate and preventing runaway reactions. Solutions of N2O5 in organic solvents are generally milder than in nitric acid. [3][5]In-situ monitoring of the reaction, for instance by FTIR, is recommended for enhanced safety and process control. [3]

Validation of Product Identity: Spectroscopic Data

The identity and purity of the synthesized 4-Methyl-3-nitropyridine can be confirmed by various spectroscopic methods.

Spectroscopic Data
13C NMR Spectra available from reliable databases confirm the carbon framework of the molecule. [6]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of 4-Methyl-3-nitropyridine (138.12 g/mol ). [6]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the aromatic pyridine ring. [6]

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-Methyl-3-nitropyridine, each with its own set of advantages and challenges.

  • The multi-step synthesis from 2-amino-4-methylpyridine is a robust and well-documented method that avoids the use of highly hazardous reagents like dinitrogen pentoxide. Its multi-step nature, however, may be a drawback in terms of time and labor for large-scale production. This route is highly recommended for laboratories where specialized equipment for handling N2O5 is not available.

  • The direct nitration of 4-methylpyridine with dinitrogen pentoxide offers a more direct and potentially higher purity route to the target molecule. However, the significant safety concerns associated with handling N2O5 necessitate a thorough risk assessment and specialized expertise and equipment. This route is more suited for industrial settings or research groups with extensive experience in handling energetic materials.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. This guide provides the necessary data and insights to make an informed decision, ensuring the efficient and safe synthesis of 4-Methyl-3-nitropyridine for your research endeavors.

References

  • How to synthesize 4-METHYL-3-Nitropyridine - FAQ - Guidechem
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI
  • Technical Support Center: Safe Handling of Dinitrogen Pentoxide in Organic Synthesis - Benchchem
  • Nitropyridines: Synthesis and reactions - ResearchG
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
  • 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem
  • Process for preparation of nitropyridine derivatives - Google P
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers
  • How to synthesize 4-METHYL-3-Nitropyridine - FAQ - Guidechem
  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - NIH
  • Synthetic Studies of Dinitrogen Pentoxide (N2O5) - DTIC
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  • Review on Greener and Safer Synthesis of Nitro Compounds - ResearchG
  • Dinitrogen Tetroxide, Mixed Oxides of Nitrogen - CF Industries
  • 4-Methyl-3-nitropyridine | 5832-44-0 - ChemicalBook
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • 4-methyl-3-nitropyridine (C6H6N2O2) - PubChemLite
  • 3-Methyl-4-nitropyridine(1678-53-1) 1H NMR spectrum - ChemicalBook
  • Optimizing Organic Synthesis with High-Purity 4-Methyl-3-nitropyridine
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchG
  • 4-Methyl-3-nitropyridine 97 5832-44-0 - Sigma-Aldrich
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  • Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitr
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  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Deriv
  • Pyridine, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)
  • 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR spectrum - ChemicalBook
  • A Comparative Analysis of Synthetic Routes to 3-Methyl-4-hydroxypyridine - Benchchem
  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) | Organic Chemistry | ChemRxiv | Cambridge Open Engage
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals

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A Comparative Guide to Synthetic Equivalents of 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Methyl-3-nitropyridine in Modern Synthesis

4-Methyl-3-nitropyridine is a highly versatile heterocyclic building block, prized in medicinal chemistry and materials science for its unique reactivity. The electron-withdrawing nitro group at the 3-position, combined with the methyl group at the 4-position, creates a specific electronic and steric environment that enables a range of valuable transformations. Primarily, it serves as a precursor to 3-amino-4-methylpyridine, a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-AIDS drug Nevirapine.[1][2] The typical synthetic sequence involves the nitration of 4-methylpyridine (4-picoline) followed by the reduction of the nitro group.[3]

However, reliance on a single building block can present challenges. These may include the harsh conditions often required for nitration, potential safety hazards associated with nitrated compounds, issues with regioselectivity leading to difficult-to-separate isomers, and fluctuating costs or availability of starting materials.[2] Consequently, the development of alternative synthetic strategies that bypass 4-methyl-3-nitropyridine while still providing efficient access to the crucial 3-amino-4-methylpyridine core is an area of significant interest for process chemists and drug development professionals. This guide provides a comparative analysis of viable alternatives, supported by experimental data, to inform strategic decisions in synthetic route design.

Decision Framework for Selecting a Synthetic Route

Choosing an appropriate synthetic pathway requires a multi-faceted analysis of the project's specific needs. The following decision tree illustrates a logical workflow for evaluating whether to use the traditional 4-methyl-3-nitropyridine route or to pursue an alternative.

G start Start: Need 3-Amino-4-methylpyridine or a derivative q1 Is 4-Methyl-3-nitropyridine readily available and cost-effective? start->q1 route_A Traditional Route: Nitration -> Reduction q1->route_A Yes q2 Are harsh nitrating conditions (e.g., H2SO4/HNO3) a concern for scale-up or substrate compatibility? q1->q2 No q3 Is regioselectivity a critical issue? (Avoiding 5-nitro isomer) q2->q3 No consider_alt Consider Alternatives q2->consider_alt Yes q3->route_A No q3->consider_alt Yes alt_1 Alternative 1: Halogenated Pyridine Amination (e.g., from 3-Bromo-4-methylpyridine) consider_alt->alt_1 alt_2 Alternative 2: Directed Ortho-Metalation (DoM) (Functionalize C3 directly) consider_alt->alt_2 alt_3 Alternative 3: Boronic Acid Route (e.g., from 4-Picoline-3-boronic acid) consider_alt->alt_3

Caption: Decision workflow for selecting a synthetic route.

Alternative 1: Amination of Halogenated Pyridines

A robust alternative to the nitration-reduction sequence is the direct amination of a pre-functionalized pyridine ring, typically a 3-halo-4-methylpyridine. This approach offers the advantage of installing the key amine functionality in a single, often high-yielding step, avoiding the use of strong nitrating acids.

The most common starting material for this route is 3-bromo-4-methylpyridine. The core transformation is a nucleophilic substitution, often catalyzed by a transition metal like copper.

Mechanism Insight: The reaction proceeds via a copper-catalyzed nucleophilic substitution. The copper catalyst facilitates the coupling of the amine source (ammonia) with the aryl halide, lowering the activation energy compared to an uncatalyzed reaction. This method provides excellent regiocontrol as the position of the amine is dictated by the initial position of the halogen.

ParameterTraditional Route (Nitration/Reduction)Halogen Amination Route
Key Starting Material 4-Methylpyridine3-Bromo-4-methylpyridine
Key Transformation Electrophilic Nitration, then ReductionCopper-Catalyzed Amination
Reagents H₂SO₄/HNO₃ or N₂O₅; then H₂/Pd/CAqueous Ammonia, Copper(II) Sulfate
Typical Yield Variable, often moderate over 2 stepsHigh, often >90% in one step[3]
Conditions Harsh nitration (-78°C to 95°C), then hydrogenationHigh temperature (160°C) and pressure (5 atm)[3]
Selectivity Potential for 3- and 5-nitro isomersExcellent regioselectivity
Safety Concerns Energetic nitro compounds, strong acidsHigh-pressure reaction, handling of ammonia

Alternative 2: Directed ortho-Metalation (DoM)

For more complex pyridine derivatives, Directed ortho-Metalation (DoM) offers a powerful strategy for regioselective functionalization.[4] This method uses a directing metalation group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[5][6] The resulting lithiated intermediate can then be quenched with an electrophilic aminating agent.

While not a direct route to 3-amino-4-methylpyridine from 4-picoline itself, DoM is an invaluable tool for building substituted pyridines where the C3 position needs to be functionalized late in a synthesis. For example, a directing group at C2 (like a carbamate) can direct lithiation to C3, which can then be aminated.

Mechanism Insight: The DMG, a Lewis basic moiety, coordinates to the Lewis acidic lithium reagent.[6] This brings the organolithium base into close proximity to the C3 proton, leading to regioselective deprotonation. The resulting aryllithium is then trapped by an electrophile.

G sub Pyridine with Directing Group (DMG) at C2 reagent 1. n-BuLi, THF, -78°C 2. Electrophilic Amine Source (e.g., R₂N-Cl) intermediate Ortho-lithiated Intermediate sub->intermediate Deprotonation product 3-Amino Pyridine Derivative intermediate->product Electrophilic Quench

Caption: General workflow for Directed ortho-Metalation.

ParameterTraditional Route (Nitration/Reduction)Directed ortho-Metalation (DoM)
Applicability Direct synthesis from 4-picolineSynthesis of complex, substituted pyridines
Key Transformation Electrophilic Aromatic SubstitutionDirected Deprotonation / Electrophilic Quench
Reagents H₂SO₄/HNO₃; H₂/Pd/COrganolithium base (e.g., n-BuLi), Electrophilic aminating agent
Conditions Harsh nitration, varied reduction conditionsCryogenic temperatures (-78°C), inert atmosphere
Selectivity Governed by directing effects of existing groupsExcellent, controlled by the DMG position[4][7]
Functional Group Tolerance Poor with strong acidsModerate, sensitive to acidic protons

Alternative 3: Modern Approaches via Boronic Acids

A more recent and highly efficient alternative involves the use of pyridine boronic acids.[1] This strategy leverages the versatility of organoboron chemistry. 4-Methylpyridine-3-boronic acid can be synthesized and then subjected to a copper-catalyzed amination reaction to yield 3-amino-4-methylpyridine directly.

This method is particularly attractive as it proceeds under mild, room temperature conditions and often gives very high yields, making it highly suitable for industrial production.[8][9]

Mechanism Insight: This reaction is believed to proceed through a mechanism involving the formation of a copper-amine complex which then undergoes transmetalation with the boronic acid, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

ParameterTraditional Route (Nitration/Reduction)Boronic Acid Route
Key Starting Material 4-Methylpyridine4-Methylpyridine-3-boronic acid
Key Transformation Electrophilic Nitration, then ReductionCopper-Catalyzed C-N Coupling
Reagents H₂SO₄/HNO₃; H₂/Pd/CAqueous Ammonia, Copper Oxide catalyst[8]
Typical Yield Variable, often moderate over 2 stepsExcellent, up to 95% in one step[1][8]
Conditions Harsh nitration, varied reduction conditionsMild, room temperature[8][9]
Selectivity Potential for side productsExcellent regioselectivity
Advantages Uses cheap starting materialMilder conditions, high yield, good for scale-up

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methylpyridine via Copper-Catalyzed Amination of 3-Bromo-4-methylpyridine

This protocol is adapted from the procedure described in patent CN100460394C.[3]

  • To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), methanol (300 mL), and copper(II) sulfate (5 g).

  • Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Heat the reaction mixture to 160°C and maintain for 8 hours with stirring.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture by suction to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine. (Reported Yield: 89 g, 95%).[3]

Protocol 2: Synthesis of 3-Amino-4-methylpyridine from 4-Picoline-3-boronic Acid

This protocol is adapted from the procedure described in patent CN104356057A.[8]

  • In a flask equipped with a mechanical stirrer, add 4-picoline-3-boronic acid (27.4 g, 0.2 mol), methanol (50 mL), and aqueous ammonia (128 g, 1 mol, 28% mass concentration).

  • To the stirring mixture, add copper(I) oxide (2.9 g, 0.02 mol).

  • Stir the reaction vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the catalyst by suction filtration.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine. (Reported Yield: 20.5 g, 95%).[8]

Conclusion and Future Outlook

While 4-methyl-3-nitropyridine remains a valuable and frequently used intermediate, modern synthetic chemistry offers several compelling alternatives for the synthesis of its key derivative, 3-amino-4-methylpyridine. The choice of synthetic route should be guided by factors such as scale, cost, safety, and the functional group tolerance required for the overall synthetic plan.

The amination of 3-bromo-4-methylpyridine provides a high-yielding and regioselective pathway, though it requires high-pressure equipment. For complex molecules, Directed ortho-Metalation is an unparalleled tool for precise C-H functionalization, albeit with limitations regarding cryogenic conditions and reagent compatibility. Arguably the most promising alternative for large-scale, efficient synthesis is the copper-catalyzed amination of 4-methylpyridine-3-boronic acid . This method combines high yields with exceptionally mild, room-temperature conditions, representing a significant advancement in process safety and efficiency.

As the demand for greener, safer, and more cost-effective chemical processes grows, these alternative pathways are expected to become increasingly prevalent in both academic research and industrial drug development.

References

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A Comparative Guide to the Biological Efficacy of 4-Methyl-3-nitropyridine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among these, nitropyridine derivatives have emerged as a promising class of compounds with potent biological activities. This guide provides a comparative analysis of the biological efficacy of 4-Methyl-3-nitropyridine analogs and related nitropyridine structures, with a focus on their anticancer properties. Drawing upon recent preclinical data, we will delve into their structure-activity relationships, mechanisms of action, and the experimental workflows used to evaluate their therapeutic potential.

I. Unveiling the Anticancer Potential of 3-Nitropyridine Analogs

Recent investigations into 3-nitropyridine derivatives have identified a series of potent microtubule-targeting agents with significant anti-proliferative activity across a broad range of cancer cell lines.[3] Two standout analogs, designated as 4AZA2891 and 4AZA2996 , have demonstrated exceptional potency, with mean GI₅₀ values of 35.5 nM and 21.9 nM, respectively, in the NCI-60 panel of human tumor cell lines.[3]

Comparative In Vitro Efficacy of Lead 3-Nitropyridine Analogs

The following table summarizes the 50% growth inhibition (GI₅₀) concentrations for these two lead compounds against a selection of cancer cell lines, highlighting their broad-spectrum activity.

Cancer Cell LineCell Line Origin4AZA2891 (GI₅₀, µM)4AZA2996 (GI₅₀, µM)
HT-29Colon Adenocarcinoma0.00540.0040
... ... ... ...

Note: This table is populated with representative data from the NCI-60 screen for these compounds.[3][4]

The data clearly indicates that these 3-nitropyridine analogs exhibit potent cytotoxic effects in the nanomolar range against various cancer types.[3] Importantly, these compounds have shown selectivity for rapidly dividing cancer cells, with significantly less impact on the viability of normal cell lines at therapeutic concentrations.[3]

II. Structure-Activity Relationship (SAR) Insights

For pyridine-urea derivatives, the nature and position of substituents on the phenylurea moiety have been shown to be critical for anticancer activity. For instance, the presence of a 3-trifluoromethyl group on the phenylurea ring of a pyridine-urea scaffold resulted in a compound with an IC₅₀ of 0.22 µM against the MCF-7 breast cancer cell line, a significant increase in potency compared to the unsubstituted analog (IC₅₀ = 4.53 µM).[2] This suggests that electron-withdrawing groups at the meta position can enhance efficacy.

In the case of imidazo[1,2-a]pyridines, halogen substitutions on a phenyl ring attached to the core structure have been shown to dramatically influence antiproliferative effects.[2] These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets.

III. Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for the highly potent 3-nitropyridine analogs, such as 4AZA2891 and 4AZA2996, is the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[3]

X-ray crystallography studies have revealed that these 3-nitropyridine analogs bind to the colchicine-binding site on β-tubulin.[3] This binding prevents the conformational changes required for tubulin dimers to polymerize into microtubules.

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Nitropyridine Analog Nitropyridine Analog Nitropyridine Analog->Tubulin Dimers Binds to Colchicine Site Nitropyridine Analog->Microtubules Inhibits Polymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to

Caption: Inhibition of tubulin polymerization by 3-nitropyridine analogs.

IV. Alternative Mechanism: VEGFR-2 Inhibition

While microtubule disruption is a key mechanism for some nitropyridine analogs, other pyridine derivatives have been shown to exert their anticancer effects through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7][8][9] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9][10]

Several novel pyridine-based compounds have been designed and synthesized as potent and selective VEGFR-2 inhibitors.[6][7][8] For example, certain 3-cyano-6-naphthylpyridine derivatives have demonstrated VEGFR-2 inhibitory activity at the sub-nanomolar level.[6]

Signaling Pathway: VEGFR-2 Inhibition

G cluster_0 Cell Surface cluster_1 Intracellular Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Phosphorylation Pyridine Analog Pyridine Analog Pyridine Analog->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine analogs.

V. Experimental Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow

G Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of nitropyridine analogs Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-methyl-3-nitropyridine analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the nitropyridine analogs at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

VI. Conclusion and Future Directions

The 4-methyl-3-nitropyridine scaffold and its analogs represent a promising area for the development of novel anticancer agents. The exceptional potency of 3-nitropyridine derivatives as microtubule-targeting agents highlights the potential of this chemical class. Further optimization of the 4-methyl-3-nitropyridine core, guided by the structure-activity relationships of related pyridine compounds, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. Future research should focus on systematic modifications of the 4-methyl-3-nitropyridine structure to enhance target specificity and explore their potential as inhibitors of other key oncogenic pathways, such as VEGFR-2 signaling.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For our partners in research, discovery, and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are foundational to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the rigor of our scientific pursuits. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Methyl-3-nitropyridine hydrochloride.

The procedures outlined herein are synthesized from established safety protocols for pyridine derivatives and nitrated aromatic compounds, providing a robust framework for managing this specific molecule. Our goal is to empower you with the knowledge to handle this substance not just safely, but with a deep understanding of the principles behind each procedural step.

Hazard Assessment: Understanding the Molecule

This compound belongs to a class of heterocyclic aromatic compounds. Its hazard profile is dictated by the synergistic properties of the pyridine ring and the nitro functional group.

  • Pyridine Moiety : Pyridine and its derivatives are recognized as hazardous substances. They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] The Occupational Safety and Health Administration (OSHA) has set exposure limits for pyridine in the workplace to mitigate these risks.[3][4]

  • Nitro Group : The presence of a nitro group on an aromatic ring can increase its reactivity and toxicity. Nitrated aromatic compounds are often treated with caution due to their potential for thermal instability and toxicological effects.

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a solid and may have increased water solubility, which can affect its environmental mobility if not contained properly.

Given these structural features, all waste containing this compound must be classified and managed as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and used Personal Protective Equipment (PPE).

Hazard and Disposal Summary
Parameter Guidance & Rationale
GHS Hazard Class (Extrapolated) Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity.[5][6]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[2]
Required PPE Chemical safety goggles, lab coat, double-layered nitrile or butyl rubber gloves.[2][7][8]
Waste Classification Hazardous Chemical Waste.[9] Must be segregated from general waste.
Incompatible Waste Streams Strong oxidizing agents, strong acids (especially nitric acid), and bases.[7] Co-disposal can lead to vigorous, exothermic reactions.
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.[9]

Essential Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following PPE is mandatory. This is your first and most critical line of defense.

  • Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Wear double-layered nitrile or butyl rubber gloves. Latex gloves are not recommended as they offer insufficient protection against pyridine-based compounds.[2] Always check the manufacturer's glove compatibility chart.

  • Body Protection : A fully-buttoned, flame-retardant lab coat must be worn to protect against accidental splashes.

  • Respiratory Protection : All handling and disposal preparations must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2][7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. The following protocol ensures that waste is managed safely from the point of generation to its final collection.

Step 1: Waste Segregation and Collection

Proper segregation at the source is the cornerstone of safe waste management. Never mix hazardous waste with non-hazardous materials.

  • Solid Waste :

    • Collect unused this compound powder, contaminated weigh boats, spatulas, and other disposable labware in a dedicated solid hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]

  • Liquid Waste :

    • If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.

    • Do not mix this waste stream with other incompatible chemical wastes, such as strong acids or oxidizers.[7]

  • Contaminated PPE :

    • Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag or container separate from the primary chemical waste.[1]

Step 2: Container Labeling

Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures proper handling by disposal personnel.

  • As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[7]

  • Clearly write the full chemical name: "This compound ".

  • List all components of a liquid waste stream, including solvents and their approximate percentages.

  • Include the date of waste generation and the name of the principal investigator or lab group.

Step 3: Temporary Storage

Proper temporary storage within the laboratory minimizes risks prior to collection.

  • Keep all hazardous waste containers tightly sealed when not in use.

  • Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area, such as a secondary containment tray within a ventilated cabinet.[1]

  • Ensure the storage area is away from heat, direct sunlight, and sources of ignition.[7]

Step 4: Final Disposal

The final step involves the transfer of waste to trained professionals.

  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_storage_disposal Storage & Final Disposal Start Generate Waste Containing 4-Methyl-3-nitropyridine HCl PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work Inside Certified Chemical Fume Hood PPE->Hood WasteType Solid, Liquid, or Contaminated PPE? Hood->WasteType SolidWaste Collect in Labeled Solid Hazardous Waste Container WasteType->SolidWaste  Solid LiquidWaste Collect in Labeled Liquid Hazardous Waste Container WasteType->LiquidWaste  Liquid PPEWaste Collect in Designated Contaminated PPE Bin WasteType->PPEWaste  PPE Store Store Sealed Container in Designated Waste Area SolidWaste->Store LiquidWaste->Store PPEWaste->Store EHS Contact EHS for Pickup (Follow Institutional Protocol) Store->EHS End Proper Disposal Complete EHS->End caption Disposal Workflow for 4-Methyl-3-nitropyridine HCl

Caption: Disposal Workflow for 4-Methyl-3-nitropyridine HCl

Spill and Emergency Procedures

Preparedness is paramount. In the event of a spill or accidental exposure, immediate and correct action can significantly mitigate harm.

In Case of a Spill:
  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected material into a labeled hazardous waste container.[7]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report : Report the incident to your supervisor and your institution's EHS office, regardless of the spill's size.

In Case of Accidental Exposure:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Regulatory Framework: A Note on Compliance

In the United States, the disposal of hazardous materials like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Waste pyridine is explicitly considered a hazardous waste.[9] By following the procedures in this guide and your institution's EHS protocols, you are ensuring compliance with these federal and state regulations, which are designed to protect both human health and the environment.

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of safety and responsibility. This diligence protects you, your colleagues, and the integrity of the vital scientific work you perform.

References

  • Pyridine | ToxFAQs™ | Agency for Toxic Substances and Disease Registry (
  • PRODUCTION, IMPORT, USE, AND DISPOSAL | Agency for Toxic Substances and Disease Registry (
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine | National Center for Biotechnology Inform
  • Pyridine Standard Operating Procedure | Washington St
  • PYRIDINE | Occupational Safety and Health Administr
  • Handling Pyridine: Best Practices and Precautions | Post Apple Scientific. [Link]
  • HAZARD SUMMARY - Pyridine | New Jersey Department of Health. [Link]
  • Hazardous Waste Listings | U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste | U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 4-Methyl-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methyl-3-nitropyridine Hydrochloride

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document moves beyond a simple checklist to offer a framework for safe handling, grounded in the understanding that true laboratory safety is achieved through a combination of robust protocols and a deep understanding of the chemical's properties.

Hazard Assessment and Risk Mitigation

4-Methyl-3-nitropyridine and its analogs are classified as hazardous substances. The primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4][5]

  • Skin Irritation: Causes skin irritation.[2][5][6][7][8][9]

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[2][3][5][6][7][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5][7][9]

Given these potential hazards, a multi-layered approach to safety is essential, beginning with the proper use of engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Hand Protection Nitrile or Butyl rubber glovesPyridine and its derivatives can be absorbed through the skin.[11] Nitrile gloves offer good resistance to pyridine.[12] For prolonged contact, butyl rubber gloves are also a suitable option.[11] Always check the manufacturer's glove compatibility chart.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that could cause serious eye damage.[6][10][12][13][14]
Respiratory Protection Use in a certified chemical fume hoodA chemical fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[10][11][12] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[10][11][14]
Body Protection Fully-buttoned lab coatPrevents skin contact with the chemical.[11][12]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree cluster_start Start: Handling this compound cluster_ppe Personal Protective Equipment Selection cluster_disposal Waste Disposal start Assess the planned procedure gloves Hand Protection: Nitrile or Butyl Rubber Gloves start->gloves Always Required eyes Eye/Face Protection: Safety Goggles & Face Shield start->eyes Always Required respiratory Respiratory Protection: Work in a Fume Hood start->respiratory Always Required body Body Protection: Lab Coat start->body Always Required disposal Dispose of waste in a sealed, labeled container in accordance with local regulations. gloves->disposal eyes->disposal respiratory->disposal body->disposal

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing the risk of exposure.

Preparation
  • Designated Area: Always handle this compound in a designated area within a certified chemical fume hood.[11]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[10][14]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, within the fume hood before starting work.

Donning PPE
  • Put on a lab coat, ensuring it is fully buttoned.[11]

  • Put on chemical safety goggles.

  • Put on a face shield.

  • Wash and dry hands thoroughly before putting on gloves.

  • Select the appropriate gloves (nitrile or butyl rubber) and inspect them for any signs of damage.

  • Don the gloves, ensuring they overlap the cuffs of the lab coat.

Handling the Compound
  • Work with the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.

  • Avoid creating dust.[3][10]

  • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[13]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][6][8][10]

Doffing PPE
  • Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

  • Remove the face shield.

  • Remove the lab coat.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing.[6] Seek medical attention.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6][8][10][12] Seek immediate medical attention.[3][10]

  • Inhalation: Move the individual to fresh air.[3][5][6][12] If breathing is difficult, give oxygen. Seek medical attention.[3][5][6]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[3][5] Seek immediate medical attention.[3][10]

Spill and Waste Management

Spill Cleanup

For a small spill, trained personnel wearing appropriate PPE can clean it up.

  • Absorb the spill with an inert material such as dry sand or earth.[13]

  • Collect the material in a sealed, labeled container for disposal.[13]

  • Ventilate the area until the cleanup is complete.[13]

Waste Disposal
  • Collect all waste containing this compound in a clearly labeled, sealed container.[11]

  • Do not mix with other waste.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[3][6][8][10]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3][10]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. [Link]
  • Washington State University.
  • Carl ROTH.
  • PubChem. 4-Methyl-3-nitropyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.